SP2509
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-[(E)-1-(5-chloro-2-hydroxyphenyl)ethylideneamino]-3-morpholin-4-ylsulfonylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN3O5S/c1-13(17-12-15(20)5-6-18(17)24)21-22-19(25)14-3-2-4-16(11-14)29(26,27)23-7-9-28-10-8-23/h2-6,11-12,24H,7-10H2,1H3,(H,22,25)/b21-13+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKUDGJUBIVEDTF-FYJGNVAPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)C1=CC(=CC=C1)S(=O)(=O)N2CCOCC2)C3=C(C=CC(=C3)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC(=O)C1=CC(=CC=C1)S(=O)(=O)N2CCOCC2)/C3=C(C=CC(=C3)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN3O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Core Mechanism of Action of SP2509: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
SP2509 is a potent and selective small molecule inhibitor of Lysine-Specific Demethylase 1 (LSD1), an enzyme that plays a critical role in transcriptional regulation through the demethylation of histone H3 on lysines 4 and 9 (H3K4 and H3K9). Dysregulation of LSD1 activity is implicated in the pathogenesis of various cancers, making it a compelling target for therapeutic intervention. This technical guide provides an in-depth overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways involved.
Core Mechanism: Inhibition of LSD1 and Reactivation of Gene Expression
This compound functions as a reversible and non-competitive inhibitor of LSD1 with a half-maximal inhibitory concentration (IC50) of 13 nM.[1] Its high selectivity is underscored by its lack of activity against monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B), which share structural similarities with LSD1. The primary mechanism of this compound involves the disruption of the interaction between LSD1 and its corepressor protein, CoREST.[1][2] This disruption is a key event that leads to the reactivation of silenced tumor suppressor genes.
The inhibition of LSD1 by this compound leads to an increase in the dimethylation and trimethylation of H3K4 (H3K4me2 and H3K4me3) at the promoter regions of target genes.[3] This increase in histone methylation is a direct consequence of blocking LSD1's demethylase activity. The accumulation of these permissive histone marks results in a more open chromatin structure, facilitating the transcription of previously silenced genes. In acute myeloid leukemia (AML) cells, for instance, this compound treatment leads to the re-expression of key tumor suppressor and differentiation-associated genes, including p21, p27, and CCAAT/enhancer-binding protein alpha (C/EBPα).[1]
Downstream Cellular Effects and Anti-Cancer Activity
The reactivation of tumor suppressor gene expression by this compound triggers several downstream anti-cancer effects, including the induction of apoptosis, cell cycle arrest, and cellular differentiation.
Induction of Apoptosis
This compound has been shown to induce apoptosis in various cancer cell lines. In renal cancer cells, this is achieved through the downregulation of the anti-apoptotic proteins Bcl-2 and Mcl-1. The downregulation of Bcl-2 occurs at the transcriptional level, while the reduction in Mcl-1 protein levels is mediated by the ubiquitin-proteasome pathway. In retinoblastoma cells, this compound treatment leads to increased levels of cleaved caspase 3 and PARP, indicative of apoptosis. For example, in Y79 retinoblastoma cells, treatment with 5 µM this compound for 48 hours increased the apoptosis rate to 31.3% from a baseline of 15.07%.
Inhibition of the JAK/STAT3 Signaling Pathway
Beyond its epigenetic effects, this compound has been identified as an inhibitor of the Janus kinase (JAK)/signal transducer and activator of transcription 3 (STAT3) signaling pathway. This pathway is often constitutively active in cancer and promotes cell proliferation and survival. This compound inhibits the phosphorylation of STAT3, which in turn downregulates the expression of its target genes, including the anti-apoptotic protein Bcl-xL and the cell cycle regulators c-Myc and Cyclin D1. This inhibition of the JAK/STAT3 pathway contributes to the anti-proliferative and pro-apoptotic effects of this compound.
Suppression of the β-catenin Signaling Pathway
In retinoblastoma, this compound has been shown to suppress the β-catenin signaling pathway. Treatment with this compound leads to a decrease in the protein levels of β-catenin, as well as its downstream targets c-Myc and cyclin D3. The Wnt/β-catenin pathway is crucial for cell proliferation and its inhibition by this compound provides another layer to its anti-cancer mechanism.
Quantitative Data Summary
The following tables summarize the key quantitative data related to the activity of this compound.
| Parameter | Value | Cell Line/System | Reference |
| LSD1 Inhibition (IC50) | 13 nM | Biochemical Assay | |
| MAO-A Inhibition | No activity | Biochemical Assay | |
| MAO-B Inhibition | No activity | Biochemical Assay |
Table 1: In Vitro Inhibitory Activity of this compound
| Cell Line | Concentration | Duration | Apoptosis Rate | Reference |
| Y79 (Retinoblastoma) | 2.5 µM | 48 hours | 20.14% | |
| 5 µM | 48 hours | 31.3% | ||
| Weri-RB1 (Retinoblastoma) | 1 µM | 48 hours | 37% | |
| 2 µM | 48 hours | 39.64% | ||
| Sensitive AML Lines | 100 nM | 24-72 hours | >60% cell death |
Table 2: Induction of Apoptosis by this compound in Cancer Cell Lines
| Cell Line | Concentration Range | Effect on H3K4me2/me3 | Reference |
| AML Cell Lines | 250 - 1000 nM | Dose-dependent increase |
Table 3: Effect of this compound on Histone H3K4 Methylation
| Cell Line | Concentration | Effect on Protein Levels | Reference |
| AML Cells | Not specified | Increased p21, p27, C/EBPα | |
| DU145 (Prostate) | 10 µM | Decreased p-STAT3, p-JAK | |
| Y79, Weri-RB1 (Retinoblastoma) | Not specified | Decreased β-catenin, c-Myc, Cyclin D3 |
Table 4: Effect of this compound on Key Signaling Proteins
Experimental Protocols
LSD1 Inhibition Assay
The inhibitory activity of this compound on LSD1 is determined using a biochemical assay. The assay measures the production of hydrogen peroxide, a byproduct of the demethylation reaction, using a horseradish peroxidase-coupled reaction that generates a fluorescent signal.
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Reagents : Recombinant human LSD1/CoREST complex, H3K4me2 peptide substrate, horseradish peroxidase, Amplex Red reagent.
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Procedure :
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This compound is serially diluted in DMSO and added to the wells of a microplate.
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The LSD1/CoREST complex is added to the wells and incubated with the inhibitor.
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The reaction is initiated by the addition of the H3K4me2 peptide substrate.
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After a defined incubation period, the detection reagent (horseradish peroxidase and Amplex Red) is added.
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The fluorescence is measured using a plate reader, and the IC50 value is calculated from the dose-response curve.
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Western Blot Analysis
Western blotting is used to determine the effect of this compound on the protein levels of target genes.
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Cell Lysis : Cancer cells are treated with various concentrations of this compound for a specified duration. Cells are then harvested and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
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Protein Quantification : The total protein concentration in the lysates is determined using a BCA protein assay.
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SDS-PAGE and Transfer : Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.
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Immunoblotting : The membrane is blocked and then incubated with primary antibodies against the proteins of interest (e.g., H3K4me3, p21, p-STAT3, Bcl-2, β-catenin, and a loading control like β-actin or GAPDH).
-
Detection : The membrane is washed and incubated with a horseradish peroxidase-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Apoptosis Assay (Annexin V/PI Staining)
Apoptosis is quantified using flow cytometry after staining with Annexin V and propidium iodide (PI).
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Cell Treatment : Cells are treated with this compound at the desired concentrations and for the specified time.
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Staining : Cells are harvested, washed with PBS, and then resuspended in Annexin V binding buffer.
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Flow Cytometry : Annexin V-FITC and PI are added to the cell suspension and incubated in the dark. The stained cells are then analyzed by flow cytometry. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic.
Signaling Pathways and Experimental Workflows
Caption: this compound inhibits the LSD1-CoREST complex, leading to increased H3K4 methylation and reactivation of tumor suppressor genes, resulting in anti-cancer cellular outcomes.
Caption: this compound induces apoptosis by inhibiting LSD1, leading to transcriptional repression of Bcl-2 and promoting proteasomal degradation of Mcl-1.
Caption: this compound inhibits the JAK/STAT3 pathway by suppressing LSD1-mediated activation of JAK, leading to reduced cell proliferation and survival.
Caption: A typical experimental workflow to investigate the cellular effects of this compound.
References
SP2509: A Technical Guide to a Selective LSD1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lysine-specific demethylase 1 (LSD1), also known as KDM1A, is a flavin adenine dinucleotide (FAD)-dependent amine oxidase that plays a critical role in transcriptional regulation by removing methyl groups from mono- and di-methylated lysine 4 and lysine 9 of histone H3 (H3K4 and H3K9).[1][2] Its dual role as both a transcriptional repressor and activator, depending on its protein complex association, has implicated it in a variety of cellular processes.[2][3] Notably, LSD1 is overexpressed in a multitude of solid and hematological cancers, where it contributes to tumorigenesis by suppressing tumor suppressor genes and promoting cancer cell proliferation, making it a compelling therapeutic target.[3] SP2509 is a potent, selective, reversible, and non-competitive inhibitor of LSD1, demonstrating significant anti-tumor activity in various cancer models. This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative efficacy data, detailed experimental protocols, and its impact on key signaling pathways.
Core Mechanism of Action
This compound exerts its effects primarily through the inhibition of LSD1's demethylase activity. By binding to LSD1, this compound prevents the demethylation of its substrates, leading to an accumulation of methylated histones, particularly an increase in H3K4me2 levels. This alteration in histone methylation status leads to changes in gene expression, including the induction of tumor suppressor genes like p53, p21, and C/EBPα. This compound has also been shown to disrupt the interaction of LSD1 with its binding partners, such as CoREST, which is crucial for its repressive function. Beyond its epigenetic role, this compound has been found to modulate key signaling pathways involved in cancer progression, including the JAK/STAT and β-catenin pathways.
Quantitative Data Summary
The following tables summarize the quantitative data regarding the efficacy and selectivity of this compound from various studies.
| Parameter | Value | Assay Type | Reference |
| IC50 | 13 nM | Cell-free LSD1 assay | |
| Ki | 31 nM |
Table 1: In Vitro Efficacy of this compound against LSD1
| Cell Line | Cancer Type | IC50 (72h) | Reference |
| Y79 | Retinoblastoma | 0.47 µM | |
| Weri-RB1 | Retinoblastoma | 0.24 µM | |
| SK-N-MC | Ewing Sarcoma | 329 nM | |
| AN3 Ca | Endometrial Cancer | 356 nM | |
| HT29 | Colon Cancer | 429 nM | |
| MIA PaCa-2 | Pancreatic Cancer | 468 nM | |
| BT-20 | Breast Cancer | 489 nM | |
| MCF-7 | Breast Cancer | 637 nM | |
| T-47D | Breast Cancer | 649 nM |
Table 2: Cellular Proliferation IC50 Values for this compound in Various Cancer Cell Lines
| Enzyme/Receptor | IC50 | Reference |
| Monoamine Oxidase A (MAO-A) | >300 µM | |
| Monoamine Oxidase B (MAO-B) | >300 µM | |
| Lactate Dehydrogenase | >10 µM | |
| Glucose Oxidase | >10 µM | |
| hERG | ≥ 10 µM | |
| CYP1A2 | ≥ 10 µM | |
| CYP2D6 | ≥ 10 µM | |
| CYP2C9 | 8.04 µM | |
| CYP2C19 | 9.76 µM | |
| CYP3A4 | 2.61 µM |
Table 3: Selectivity Profile of this compound
Key Signaling Pathways and Experimental Workflows
The following diagrams illustrate the signaling pathways affected by this compound and a general workflow for evaluating its efficacy.
Caption: Mechanism of this compound-mediated tumor suppression.
Caption: this compound inhibits the β-catenin signaling pathway.
References
- 1. The Histone Lysine-specific Demethylase 1 Inhibitor, this compound Exerts Cytotoxic Effects against Renal Cancer Cells through Downregulation of Bcl-2 and Mcl-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of LSD1 epigenetically attenuates oral cancer growth and metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. news-medical.net [news-medical.net]
The Role of SP2509 in Epigenetic Regulation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
SP2509 is a potent, reversible, and non-competitive small molecule inhibitor of Lysine-Specific Demethylase 1 (LSD1), a key enzyme in epigenetic regulation.[1] This technical guide provides an in-depth overview of the function of this compound, its mechanism of action, and its effects on various cellular processes. It is designed to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development, offering detailed experimental methodologies and quantitative data to facilitate further investigation and application of this compound. Through the inhibition of LSD1, this compound modulates histone methylation, leading to the reactivation of tumor suppressor genes and the induction of anti-cancer effects, including cell cycle arrest and apoptosis. This document summarizes the current understanding of this compound's role in epigenetic regulation and its therapeutic potential.
Introduction to this compound and its Target: LSD1
Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A, is a flavin adenine dinucleotide (FAD)-dependent amine oxidase that plays a critical role in transcriptional regulation.[1] It specifically removes methyl groups from mono- and di-methylated lysine 4 and lysine 9 of histone H3 (H3K4me1/2 and H3K9me1/2).[1] The demethylation of H3K4, a mark associated with active transcription, leads to gene repression. Conversely, the removal of the repressive H3K9 methylation mark can result in gene activation. LSD1 is overexpressed in a variety of cancers, where it contributes to oncogenesis by silencing tumor suppressor genes.
This compound (also known as HCI-2509) is a selective inhibitor of LSD1.[2] It acts in a reversible and non-competitive manner, distinguishing it from other classes of LSD1 inhibitors.[1] By inhibiting LSD1's demethylase activity, this compound leads to an increase in histone methylation, particularly H3K4me2, at the promoters of target genes, thereby derepressing their expression and exerting anti-tumor effects.
Quantitative Data on this compound Activity
The efficacy of this compound has been quantified in various biochemical and cell-based assays. The following tables summarize key quantitative data, providing a comparative overview of its potency.
| Parameter | Value | Assay Conditions | Reference |
| IC50 vs. LSD1 | 13 nM | Cell-free biochemical assay | |
| Selectivity | No activity against MAO-A and MAO-B | Enzyme activity assays |
Table 1: Biochemical Activity of this compound
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (hours) | Assay | Reference |
| Y79 | Retinoblastoma | 1.22 | 48 | Cell Viability Assay | |
| Y79 | Retinoblastoma | 0.47 | 72 | Cell Viability Assay | |
| Weri-RB1 | Retinoblastoma | 0.73 | 48 | Cell Viability Assay | |
| Weri-RB1 | Retinoblastoma | 0.24 | 72 | Cell Viability Assay | |
| ACHN | Renal Carcinoma | ~1.0 (Sub-G1 increase) | 24 | Flow Cytometry | |
| U87MG | Glioma | ~1.0 (Sub-G1 increase) | 24 | Flow Cytometry | |
| DU145 | Prostate Cancer | Not specified (inhibition of p-STAT3 observed at 1-10 µM) | 2 | Western Blot |
Table 2: Anti-proliferative Activity of this compound in Various Cancer Cell Lines
| Cell Line | Treatment | Effect on Apoptosis | Reference |
| Y79 | 2.5 µM this compound for 48h | Increase in apoptosis rate from 15.07% to 20.14% | |
| Y79 | 5 µM this compound for 48h | Increase in apoptosis rate to 31.3% | |
| Weri-RB1 | 1 µM this compound for 48h | Increase in apoptosis rate from 25% to 37% | |
| Weri-RB1 | 2 µM this compound for 48h | Increase in apoptosis rate to 39.64% | |
| Caki | 0.5-2 µM this compound for 24h | Dose-dependent increase in sub-G1 population |
Table 3: Dose-Dependent Induction of Apoptosis by this compound
Signaling Pathways Modulated by this compound
This compound exerts its anti-cancer effects by modulating several key signaling pathways that are often dysregulated in cancer.
Intrinsic Apoptosis Pathway
This compound induces apoptosis through the intrinsic pathway by downregulating the expression of anti-apoptotic proteins Bcl-2 and Mcl-1. The inhibition of LSD1 by this compound leads to transcriptional repression of the BCL2 gene. The downregulation of these key survival proteins shifts the cellular balance towards apoptosis, leading to the activation of caspases and programmed cell death.
JAK/STAT3 Signaling Pathway
This compound has been shown to inhibit the Janus kinase (JAK)/signal transducer and activator of transcription 3 (STAT3) signaling pathway. This pathway is often constitutively active in cancer, promoting cell proliferation and survival. This compound treatment leads to a decrease in the phosphorylation of JAK and STAT3, which in turn downregulates the expression of STAT3 target genes such as Bcl-xL, c-Myc, and Cyclin D1.
β-catenin Signaling Pathway
In retinoblastoma, this compound has been demonstrated to suppress tumor growth by downregulating the β-catenin signaling pathway. Inhibition of LSD1 by this compound leads to decreased levels of β-catenin and its downstream targets, c-Myc and Cyclin D3, thereby inhibiting cell proliferation.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to characterize the effects of this compound.
In Vitro LSD1 Inhibition Assay (Peroxidase-Coupled Assay)
This assay measures the ability of this compound to inhibit the enzymatic activity of recombinant LSD1.
Methodology:
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Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in assay buffer to the desired final concentrations.
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Enzyme and Substrate Preparation: Dilute recombinant human LSD1 enzyme in assay buffer. Prepare the substrate solution, typically a biotinylated H3 peptide with a methyl group at K4.
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Assay Reaction: In a 96-well plate, add the diluted this compound or vehicle control. Add the LSD1 enzyme and pre-incubate for 15 minutes at room temperature.
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Initiation and Detection: Initiate the demethylation reaction by adding the peptide substrate. Incubate for a defined period (e.g., 60 minutes) at 37°C. The reaction produces hydrogen peroxide, which can be detected using a peroxidase-coupled reaction with a fluorogenic or chromogenic substrate (e.g., Amplex Red).
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Data Analysis: Measure the fluorescence or absorbance using a plate reader. Plot the percentage of inhibition against the logarithm of the this compound concentration and determine the IC50 value using a non-linear regression model.
Cell Viability (MTT) Assay
This colorimetric assay assesses the effect of this compound on cell proliferation and viability.
Methodology:
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Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
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Compound Treatment: Treat the cells with various concentrations of this compound or vehicle control and incubate for the desired duration (e.g., 24, 48, or 72 hours).
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MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.
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Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
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Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
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Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot the results to determine the IC50 value.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Methodology:
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Cell Treatment: Culture cells to the desired confluency and treat with this compound or vehicle control for the specified time.
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Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension to obtain a cell pellet.
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Staining: Wash the cells with cold PBS and then resuspend them in Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
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Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
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Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Viable cells are Annexin V- and PI-negative. Early apoptotic cells are Annexin V-positive and PI-negative. Late apoptotic or necrotic cells are both Annexin V- and PI-positive.
Western Blot Analysis
This technique is used to detect and quantify the expression levels of specific proteins.
Methodology:
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Protein Extraction: After treatment with this compound, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
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SDS-PAGE: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
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Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
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Blocking: Block the membrane with a solution of non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.
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Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest overnight at 4°C. After washing with TBST, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
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Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using an imaging system.
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Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)
This powerful technique is used to identify the genome-wide localization of histone modifications, such as H3K4me2, following this compound treatment.
Methodology:
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Cross-linking: Treat cells with formaldehyde to cross-link proteins to DNA.
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Chromatin Preparation: Lyse the cells and sonicate the chromatin to shear the DNA into fragments of 200-500 bp.
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Immunoprecipitation: Incubate the sheared chromatin with an antibody specific for the histone modification of interest (e.g., anti-H3K4me2). Use protein A/G magnetic beads to pull down the antibody-chromatin complexes.
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Washing and Elution: Wash the beads to remove non-specifically bound chromatin. Elute the immunoprecipitated chromatin from the beads.
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Reverse Cross-linking and DNA Purification: Reverse the protein-DNA cross-links by heating. Purify the DNA using phenol-chloroform extraction or a column-based method.
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Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and perform high-throughput sequencing.
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Data Analysis: Align the sequencing reads to a reference genome and perform peak calling to identify regions enriched for the histone modification.
Conclusion
This compound is a valuable tool for studying the role of LSD1 in epigenetic regulation and holds significant promise as a therapeutic agent in oncology. Its ability to specifically inhibit LSD1 leads to the reactivation of silenced tumor suppressor genes and the modulation of key oncogenic signaling pathways, ultimately resulting in cancer cell death. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers to further explore the multifaceted functions of this compound and to accelerate its potential translation into clinical applications. The continued investigation into the precise mechanisms of action and the identification of predictive biomarkers will be crucial for the successful development of this compound as a targeted cancer therapy.
References
Discovery and chemical synthesis of SP2509.
An In-depth Technical Guide to the Discovery and Chemical Synthesis of SP2509
Introduction
This compound (also known as HCI-2509) is a potent, selective, and reversible inhibitor of Lysine-Specific Demethylase 1 (LSD1/KDM1A).[1][2][3][4] LSD1 is a flavin adenine dinucleotide (FAD)-dependent histone demethylase that plays a critical role in regulating gene expression by removing methyl groups from mono- and di-methylated lysine 4 of histone H3 (H3K4me1/2), a mark associated with active transcription.[5] LSD1 is frequently overexpressed in various cancers, including acute myeloid leukemia (AML), Ewing sarcoma, and retinoblastoma, where it contributes to oncogenesis by repressing tumor suppressor genes. This has made LSD1 an attractive therapeutic target. This compound was developed as a non-competitive inhibitor that disrupts the protein-protein interaction between LSD1 and its essential cofactor, CoREST, representing a distinct mechanism from other LSD1 inhibitors that target the FAD-binding pocket.
Chemical Synthesis
The chemical name for this compound is 3-(4-morpholinylsulfonyl)-benzoic acid (2E)-2-[1-(5-chloro-2-hydroxyphenyl)ethylidene]hydrazide. While a detailed, step-by-step synthesis protocol is proprietary, the synthesis of analogous styrenylcyclopropylamine LSD1 inhibitors provides insight into the likely synthetic strategy. A plausible synthetic route for this compound would involve the condensation of a substituted benzohydrazide with a corresponding ketone.
Proposed Synthetic Scheme:
A potential synthesis could be envisioned in two main parts: the synthesis of the 3-(morpholinosulfonyl)benzohydrazide intermediate and its subsequent condensation with 1-(5-chloro-2-hydroxyphenyl)ethan-1-one.
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Synthesis of 3-(morpholinosulfonyl)benzohydrazide:
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Starting with 3-sulfonyl chloride benzoic acid, react with morpholine to form 3-(morpholinosulfonyl)benzoic acid.
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The carboxylic acid is then converted to an ester (e.g., methyl ester) followed by reaction with hydrazine hydrate to yield the benzohydrazide intermediate.
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Condensation Reaction:
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The synthesized 3-(morpholinosulfonyl)benzohydrazide is then reacted with 1-(5-chloro-2-hydroxyphenyl)ethan-1-one under appropriate conditions (e.g., acid catalysis in a suitable solvent like ethanol) to form the final product, this compound, via a condensation reaction that forms the hydrazone linkage.
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Mechanism of Action
This compound is a reversible, non-competitive inhibitor of LSD1. Unlike many other LSD1 inhibitors that are mechanism-based and form a covalent adduct with the FAD cofactor, this compound functions by attenuating the binding of LSD1 to its partner protein, CoREST. This disruption is crucial because the LSD1-CoREST complex is required for demethylase activity on nucleosomal substrates. By interfering with this interaction, this compound prevents the demethylation of H3K4, leading to an increase in the levels of the permissive H3K4me2 and H3K4me3 chromatin marks. This reactivation of histone methylation at promoter regions of specific genes leads to the expression of tumor suppressor genes such as p21, p27, p57, and C/EBPα, ultimately inducing apoptosis, cell cycle arrest, and differentiation in cancer cells.
Quantitative Biological Data
The following tables summarize the key quantitative data for this compound from preclinical studies.
Table 1: In Vitro Potency and Selectivity
| Parameter | Value | Target/System | Notes |
| IC50 | 13 nM | LSD1 (KDM1A) | Potent and selective inhibition. |
| Selectivity | No activity | MAO-A, MAO-B | Does not inhibit homologous monoamine oxidases. |
| CC50 | 4.763 µmol/L | Vero cells | Half-maximal cytotoxic concentration. |
| IC50 | 0.919 µmol/L | PEDV-infected Vero cells | Antiviral inhibitory concentration. |
Table 2: In Vivo Efficacy in Xenograft Models
| Cancer Type | Model | Dosage | Outcome |
| Acute Myeloid Leukemia (AML) | OCI-AML3 or MOLM13 xenograft in NOD/SCID mice | 25 mg/kg b.i.w. via IP injection for 3 weeks | Improved survival compared to vehicle control. |
| Acute Myeloid Leukemia (AML) | Primary AML blasts in NSG mice | 15 mg/kg b.i.w. IP | Dramatically improved survival. |
| Ewing Sarcoma | EwS xenografts in mice | 30 mg/kg/day | Inhibition of xenograft growth. |
Experimental Protocols
LSD1 Activity Assay (In Vitro)
This protocol is based on a common method for measuring LSD1 demethylase activity using a horseradish peroxidase-coupled reaction.
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Compound Preparation : Prepare a 20x stock solution of this compound in 100% DMSO. Perform serial dilutions to generate a range of test concentrations.
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Plate Setup : Add 2.5 µL of the diluted this compound or DMSO (vehicle control) to wells of a black 384-well plate.
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Enzyme Addition : Dilute the LSD1 enzyme stock 17-fold with the assay buffer and add 40 µL of the diluted enzyme to the appropriate wells.
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Substrate Addition : Prepare a substrate solution containing horseradish peroxidase, a dimethylated H3K4 peptide (e.g., corresponding to the first 21 amino acids of the N-terminal tail of histone H3), and 10-acetyl-3,7-dihydroxyphenoxazine (Amplex Red). Add the substrate solution to all wells to initiate the reaction.
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Signal Detection : The demethylation reaction produces formaldehyde, which is used by HRP to convert Amplex Red to the fluorescent product, resorufin. Measure the fluorescence on a plate reader with an excitation wavelength of ~530 nm and an emission wavelength of ~595 nm.
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Data Analysis : Calculate the percent inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
Colony Formation Assay
This assay assesses the effect of this compound on the self-renewal capacity and clonogenic growth of cancer cells.
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Cell Treatment : Culture AML cells (e.g., OCI-AML3) and treat with various concentrations of this compound (e.g., 250-1000 nM) or vehicle control for 96 hours.
-
Plating : After treatment, wash the cells to remove the drug. Plate 500 viable cells per condition into a methylcellulose-based medium.
-
Incubation : Incubate the plates at 37°C in a humidified incubator.
-
Colony Counting : After 7-10 days, count the number of colonies formed in each plate. A colony is typically defined as a cluster of >40 cells.
-
Analysis : Compare the number of colonies in the this compound-treated groups to the vehicle control group to determine the effect on colony growth.
Western Blot for Histone Marks
This protocol is used to detect changes in histone methylation following this compound treatment.
-
Cell Treatment : Treat cells (e.g., ARK2, TOV112D, or Y79 retinoblastoma cells) with this compound (e.g., 100 nM) for 24-48 hours.
-
Protein Extraction : Lyse the cells and extract total protein or histone proteins. Quantify the protein concentration using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer : Separate equal amounts of protein lysate on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.
-
Antibody Incubation : Block the membrane and then incubate with a primary antibody specific for the target protein (e.g., anti-H3K4me2, anti-LSD1). Also, probe for a loading control (e.g., anti-GAPDH or anti-Histone H3).
-
Detection : Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis : An increase in the H3K4me2 signal in this compound-treated cells compared to controls indicates inhibition of LSD1 activity.
Signaling Pathways and Logical Relationships
This compound Mechanism of Action Workflow
The following diagram illustrates the workflow of how this compound exerts its anticancer effects by inhibiting the LSD1-CoREST complex.
Caption: Workflow of this compound inhibiting the LSD1-CoREST complex.
This compound Inhibition of the JAK/STAT3 Pathway
This compound has also been identified as an inhibitor of the JAK/STAT3 signaling pathway, which is often aberrantly activated in cancer.
Caption: this compound inhibits the JAK/STAT3 signaling pathway.
This compound Downregulation of Anti-Apoptotic Proteins
Studies have shown that this compound induces apoptosis by downregulating the anti-apoptotic proteins Bcl-2 and Mcl-1.
Caption: this compound induces apoptosis via Bcl-2 and Mcl-1 downregulation.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The Histone Lysine-specific Demethylase 1 Inhibitor, this compound Exerts Cytotoxic Effects against Renal Cancer Cells through Downregulation of Bcl-2 and Mcl-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. ashpublications.org [ashpublications.org]
In-Depth Technical Guide to SP2509: A Potent and Selective LSD1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
SP2509 is a potent and selective, reversible inhibitor of Lysine-Specific Demethylase 1 (LSD1), an enzyme critically involved in transcriptional regulation through the demethylation of histone H3 on lysine 4 (H3K4) and lysine 9 (H3K9). Dysregulation of LSD1 activity is implicated in the pathogenesis of numerous cancers, making it a compelling target for therapeutic intervention. This technical guide provides a comprehensive overview of the chemical properties, structure, and biological activity of this compound, along with detailed experimental protocols for its characterization and a plausible synthetic route.
Chemical Properties and Structure
This compound, with the IUPAC name (E)-N'-(1-(5-chloro-2-hydroxyphenyl)ethylidene)-3-(morpholinosulfonyl)benzohydrazide, is a small molecule with a molecular weight of 437.90 g/mol . Its chemical and physical properties are summarized in the tables below.
Table 1: Chemical Identifiers
| Identifier | Value |
| CAS Number | 1423715-09-6 |
| Molecular Formula | C₁₉H₂₀ClN₃O₅S |
| IUPAC Name | (E)-N'-(1-(5-chloro-2-hydroxyphenyl)ethylidene)-3-(morpholinosulfonyl)benzohydrazide |
| SMILES | C/C(=N/NC(=O)c1cccc(c1)S(=O)(=O)N1CCOCC1)/c1cc(Cl)ccc1O |
| InChI Key | NKUDGJUBIVEDTF-FYJGNVAPSA-N |
Table 2: Physical and Chemical Properties
| Property | Value |
| Molecular Weight | 437.90 g/mol |
| Appearance | A solid |
| Solubility | Insoluble in H₂O and EtOH; ≥19.45 mg/mL in DMSO[1] |
| Storage | Store at -20°C[1] |
Mechanism of Action and Signaling Pathway
This compound is a potent and selective antagonist of LSD1 with an IC₅₀ of 13 nM.[2][3] It acts as a reversible, non-competitive inhibitor. Unlike some other LSD1 inhibitors, this compound does not show significant activity against monoamine oxidase A (MAO-A) or monoamine oxidase B (MAO-B).
The primary mechanism of action of this compound involves the inhibition of the demethylase activity of LSD1. LSD1, as part of the CoREST repressor complex, removes methyl groups from mono- and di-methylated H3K4, leading to transcriptional repression of target genes. By inhibiting LSD1, this compound treatment leads to an increase in the levels of H3K4me2 and H3K4me3 at the promoters of specific genes. This increase in histone methylation results in the reactivation of tumor suppressor genes, such as p21 and p27, and the induction of differentiation markers like CCAAT/enhancer-binding protein α (C/EBPα). The re-expression of these genes ultimately leads to cell cycle arrest, apoptosis, and differentiation in cancer cells.
Caption: this compound inhibits the LSD1-CoREST complex, leading to increased H3K4 methylation and reactivation of tumor suppressor genes, resulting in cell cycle arrest and apoptosis.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of this compound.
LSD1 Inhibition Assay (Luminol-based)
This assay measures the demethylase activity of LSD1.
-
Reagent Preparation :
-
LSD1 reaction buffer: 50 mM Tris-HCl (pH 8.5), 50 mM KCl, 5 mM MgCl₂, 5 µM luminol, 20 µg/mL horseradish peroxidase, and 1% Triton X-100.
-
Substrate: 10 µM H3K4me2 (1-21 aa) peptide.
-
This compound is serially diluted in DMSO.
-
-
Assay Procedure :
-
Add 5 µL of diluted this compound or DMSO (vehicle control) to a 384-well plate.
-
Add 40 µL of diluted LSD1 enzyme to each well.
-
Initiate the reaction by adding 5 µL of the H3K4me2 peptide substrate.
-
Incubate the plate at room temperature for 30 minutes.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis :
-
Calculate the percentage of inhibition relative to the DMSO control.
-
Determine the IC₅₀ value by fitting the data to a dose-response curve.
-
Cell Viability Assay (MTT Assay)
This assay assesses the effect of this compound on the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding :
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
-
Compound Treatment :
-
Treat the cells with various concentrations of this compound (e.g., 0.1 to 10 µM) or DMSO as a vehicle control.
-
Incubate for 24, 48, or 72 hours.
-
-
MTT Addition and Incubation :
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
-
Solubilization and Measurement :
-
Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis :
-
Calculate the percentage of cell viability relative to the DMSO-treated control cells.
-
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay quantifies the percentage of apoptotic and necrotic cells following treatment with this compound.
-
Cell Treatment :
-
Treat cells with the desired concentrations of this compound for 24-48 hours.
-
-
Cell Harvesting and Staining :
-
Harvest the cells and wash them twice with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide (PI).
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis :
-
Analyze the stained cells by flow cytometry.
-
Annexin V-positive, PI-negative cells are considered early apoptotic.
-
Annexin V-positive, PI-positive cells are considered late apoptotic or necrotic.
-
Colony Formation Assay
This assay evaluates the long-term effect of this compound on the proliferative capacity of single cells.
-
Cell Seeding :
-
Seed a low number of cells (e.g., 500-1000 cells) per well in a 6-well plate.
-
-
Compound Treatment :
-
Treat the cells with various concentrations of this compound.
-
-
Incubation :
-
Incubate the plates for 7-14 days, allowing colonies to form.
-
-
Staining :
-
Fix the colonies with methanol and stain with 0.5% crystal violet solution.
-
-
Quantification :
-
Count the number of colonies (typically defined as clusters of ≥50 cells).
-
Western Blot Analysis
This technique is used to detect changes in the expression of specific proteins (e.g., H3K4me2, p21, cleaved caspase-3) following this compound treatment.
-
Protein Extraction :
-
Lyse treated and untreated cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer :
-
Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting :
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against the proteins of interest overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
-
Detection :
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Synthesis of this compound
A plausible synthetic route for this compound involves a two-step process starting from commercially available materials.
Caption: A plausible two-step synthesis of this compound starting from 3-(morpholinosulfonyl)benzoic acid.
Step 1: Synthesis of 3-(Morpholinosulfonyl)benzohydrazide
3-(Morpholinosulfonyl)benzoic acid is reacted with thionyl chloride to form the corresponding acyl chloride. This intermediate is then reacted with hydrazine hydrate to yield 3-(morpholinosulfonyl)benzohydrazide.
Step 2: Synthesis of this compound
3-(Morpholinosulfonyl)benzohydrazide is then condensed with 1-(5-chloro-2-hydroxyphenyl)ethan-1-one in a suitable solvent such as ethanol, often with a catalytic amount of acid, to form the final product, this compound, via a hydrazone linkage. The product can be purified by recrystallization or column chromatography.
Conclusion
This compound is a valuable research tool for investigating the biological roles of LSD1 and for exploring the therapeutic potential of LSD1 inhibition in various diseases, particularly cancer. Its high potency and selectivity make it a superior probe compared to less specific epigenetic modulators. The experimental protocols provided in this guide offer a robust framework for researchers to study the effects of this compound in their own systems. Further investigation into the in vivo efficacy and safety profile of this compound and its analogs is warranted to advance its potential clinical applications.
References
The Biological Activity of SP2509: A Technical Guide for Researchers
An in-depth examination of the potent and reversible LSD1 inhibitor, SP2509, detailing its mechanism of action, diverse biological activities, and its potential as a therapeutic agent in oncology.
Introduction
This compound, also known as HCI-2509, is a potent, selective, and reversible small-molecule inhibitor of Lysine-Specific Demethylase 1 (LSD1). LSD1, a flavin adenine dinucleotide (FAD)-dependent amine oxidase, plays a crucial role in epigenetic regulation by removing methyl groups from histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9). By modulating chromatin structure and gene expression, LSD1 is implicated in the pathogenesis of numerous cancers, making it a compelling target for therapeutic intervention. This technical guide provides a comprehensive overview of the biological activity of this compound, intended for researchers, scientists, and professionals in drug development.
Core Mechanism of Action
This compound exerts its biological effects primarily through the non-competitive inhibition of LSD1's demethylase activity. Unlike irreversible inhibitors that form a covalent bond with the FAD cofactor, this compound's reversible nature offers a distinct pharmacological profile. Its mechanism extends beyond direct enzymatic inhibition to the disruption of critical protein-protein interactions.
A key aspect of this compound's function is its ability to interfere with the association between LSD1 and its corepressor, CoREST (Co-repressor for RE1-silencing transcription factor). This disruption leads to an accumulation of methylated histones, particularly H3K4me2 and H3K4me3, at the promoter regions of target genes, subsequently altering their transcription.
Key Biological Activities
The inhibition of LSD1 by this compound triggers a cascade of cellular events, leading to significant anti-tumor activity across a range of cancer types.
Induction of Apoptosis
This compound has been shown to induce programmed cell death in various cancer cell lines. A primary mechanism for this is the downregulation of anti-apoptotic proteins, specifically Bcl-2 and Mcl-1.[1] In renal carcinoma cells, this compound was found to decrease Bcl-2 expression at the transcriptional level and Mcl-1 at the post-transcriptional level, sensitizing the cells to apoptosis.[1] The induction of apoptosis is further evidenced by increased caspase-3 activity and PARP cleavage.[1]
Cell Cycle Arrest
Treatment with this compound can lead to cell cycle arrest, primarily at the G1/S transition phase. This effect is often mediated by the upregulation of cell cycle inhibitors such as p21 and p27. In retinoblastoma cells, this compound was observed to induce G1/S phase arrest, thereby inhibiting cell proliferation.[2]
Inhibition of Cell Proliferation and Colony Formation
A consistent biological outcome of this compound treatment is the potent inhibition of cancer cell proliferation and their ability to form colonies. This has been demonstrated in a variety of cancer models, including acute myeloid leukemia (AML), Ewing sarcoma, renal cancer, and retinoblastoma.
Modulation of Key Signaling Pathways
Recent studies have unveiled that this compound's anti-cancer effects are also mediated through the modulation of crucial oncogenic signaling pathways:
-
JAK/STAT3 Pathway: this compound has been identified as an inhibitor of the JAK/STAT3 signaling pathway. It has been shown to inhibit the constitutive activation of STAT3 and the expression of its downstream target genes, such as Bcl-xL, c-Myc, and Cyclin D1, which are critical for tumor cell proliferation and survival.
-
β-catenin Signaling: In retinoblastoma, this compound has been shown to suppress tumor growth by downregulating the β-catenin signaling pathway.
Induction of Endoplasmic Reticulum (ER) Stress
In Ewing sarcoma cells, this compound has been reported to induce apoptosis through the engagement of the endoplasmic reticulum (ER) stress response pathway.
Antiviral Activity
Interestingly, this compound has also demonstrated antiviral properties. It has been shown to inhibit the replication of Herpes Simplex Virus 1 (HSV-1) by blocking a critical step during viral DNA replication.
Quantitative Data
The following tables summarize the quantitative data regarding the inhibitory and cellular activities of this compound.
| Parameter | Value | Assay Type | Reference |
| IC | ~13 nM | Biochemical Assay | |
| Activity vs. MAO-A | >300 µM | Biochemical Assay | |
| Activity vs. MAO-B | >300 µM | Biochemical Assay | |
| Binding Mode | Reversible | ||
| Inhibition Type | Non-competitive |
Table 1: In Vitro Inhibitory Activity of this compound. This table details the specific inhibitory concentration and selectivity of this compound against its primary target, LSD1, and related enzymes.
| Cancer Type | Cell Line(s) | IC | Assay Type | Reference |
| Endometrial Cancer | Not specified | 0.3 - 2.5 | Cell Viability | |
| Breast Cancer | Not specified | 0.3 - 2.5 | Cell Viability | |
| Colorectal Cancer | Not specified | 0.3 - 2.5 | Cell Viability | |
| Pancreatic Cancer | Not specified | 0.3 - 2.5 | Cell Viability | |
| Prostate Cancer | Not specified | 0.3 - 2.5 | Cell Viability | |
| Ewing Sarcoma | 17 cell lines | 0.081 - 1.593 | Cell Viability | |
| Retinoblastoma | Y79 | 1.22 (48h), 0.47 (72h) | MTT Assay | |
| Retinoblastoma | Weri-RB1 | 0.73 (48h), 0.24 (72h) | MTT Assay |
Table 2: Cellular Activity of this compound in Various Cancer Cell Lines. This table provides a summary of the half-maximal inhibitory concentrations (IC50) of this compound in different cancer cell lines, demonstrating its broad anti-proliferative activity.
Experimental Protocols
LSD1 Inhibition Assay
-
Principle: This assay measures the ability of this compound to inhibit the enzymatic activity of LSD1. A common method involves a horseradish peroxidase-coupled reaction that detects the hydrogen peroxide produced during the demethylation process.
-
Protocol Outline:
-
Recombinant human LSD1/CoREST complex is incubated with a biotinylated histone H3 peptide substrate.
-
This compound at various concentrations is added to the reaction mixture.
-
The reaction is initiated by the addition of the substrate.
-
After a defined incubation period, the reaction is stopped, and the amount of H2O2 produced is measured using a fluorescent or colorimetric probe.
-
IC
50values are calculated by fitting the dose-response data to a four-parameter logistic equation.
-
Cell Viability (MTT) Assay
-
Principle: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Protocol Outline:
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with various concentrations of this compound for a specified duration (e.g., 48 or 72 hours).
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated to allow the formation of formazan crystals.
-
The formazan crystals are solubilized with a suitable solvent (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Cell viability is expressed as a percentage of the control (vehicle-treated) cells.
-
Western Blot Analysis
-
Principle: This technique is used to detect specific proteins in a sample of tissue homogenate or extract.
-
Protocol Outline:
-
Cells are treated with this compound and lysed to extract total protein.
-
Protein concentration is determined using a protein assay (e.g., BCA assay).
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF or nitrocellulose).
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with primary antibodies specific for the proteins of interest (e.g., LSD1, H3K4me2, Bcl-2, Mcl-1, cleaved PARP, STAT3, p-STAT3).
-
The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Visualizations
Caption: Mechanism of this compound action on the LSD1-CoREST complex.
Caption: Signaling pathways modulated by this compound in cancer cells.
Caption: Experimental workflow for assessing this compound's in vitro activity.
References
A literature review on the compound SP2509.
An In-depth Technical Guide to the LSD1 Inhibitor SP2509
Introduction
This compound is a potent, selective, and reversible small-molecule inhibitor of Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A.[1][2] LSD1 is a flavin adenine dinucleotide (FAD)-dependent histone demethylase that plays a critical role in transcriptional regulation by removing methyl groups from mono- and di-methylated lysine 4 and lysine 9 of histone H3 (H3K4me1/2 and H3K9me1/2).[1] Overexpression of LSD1 has been implicated in the pathogenesis of various cancers, including acute myeloid leukemia (AML), Ewing sarcoma, retinoblastoma, and renal cell carcinoma, making it an attractive therapeutic target.[1][3] this compound has demonstrated significant anti-tumor activity in a range of preclinical models, both as a single agent and in combination with other therapies. This review provides a comprehensive overview of the mechanism of action, preclinical efficacy, and key signaling pathways modulated by this compound.
Chemical Properties and Potency
This compound is a non-competitive inhibitor of LSD1 with a half-maximal inhibitory concentration (IC50) of 13 nM in cell-free assays. It exhibits high selectivity for LSD1, showing no significant activity against other oxidases such as monoamine oxidase A (MAO-A), monoamine oxidase B (MAO-B), lactate dehydrogenase, or glucose oxidase.
Quantitative Data Summary
The following tables summarize the in vitro and in vivo activity of this compound across various cancer types.
Table 1: In Vitro IC50 Values of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Duration of Treatment | Reference |
| OCI-AML3 | Acute Myeloid Leukemia | 0.649 | Not Specified | |
| SKA | Lung Cancer | Not Specified | 72 hours | |
| A549 | Lung Cancer | Not Specified | 72 hours | |
| DU145 | Prostate Cancer | Not Specified | 72 hours | |
| Y79 | Retinoblastoma | 1.22 | 48 hours | |
| Y79 | Retinoblastoma | 0.47 | 72 hours | |
| Weri-RB1 | Retinoblastoma | 0.73 | 48 hours | |
| Weri-RB1 | Retinoblastoma | 0.24 | 72 hours | |
| A673 | Ewing Sarcoma | Not Specified | 72 hours | |
| TC-71 | Ewing Sarcoma | Not Specified | 72 hours | |
| SK-N-MC | Ewing Sarcoma | Not Specified | 72 hours | |
| Caki | Renal Carcinoma | Not Specified | 24 hours | |
| ACHN | Renal Carcinoma | Not Specified | Not Specified | |
| U87MG | Glioma | Not Specified | Not Specified |
Table 2: In Vivo Dosage and Administration of this compound
| Cancer Model | Animal Model | Dosage | Administration Route | Reference |
| Acute Myeloid Leukemia (OCI-AML3 or MOLM13 cells) | NOD/SCID mice | 25 mg/kg, twice a week | Intraperitoneal (IP) injection | |
| Acute Myeloid Leukemia (Primary AML blasts) | NSG mice | 15 mg/kg, twice a week | Intraperitoneal (IP) injection | |
| Retinoblastoma (Y79 cells) | BALB/c nude mice | 25 mg/kg/day | Intraperitoneal (IP) injection | |
| Lung Cancer (A549 cells) | Not Specified | 5 mg/kg or 10 mg/kg | Not Specified | |
| Ewing Sarcoma | Xenograft models | 30 mg/kg/day | Not Specified |
Mechanism of Action and Signaling Pathways
This compound exerts its anti-tumor effects through multiple mechanisms, primarily centered on the inhibition of LSD1's demethylase activity and its role in protein-protein interactions.
LSD1-CoREST Interaction and Histone Methylation
In AML cells, this compound inhibits the association of LSD1 with its binding partner, CoREST, leading to an increase in the permissive H3K4me3 mark on the promoters of tumor suppressor genes like p53, p21, and C/EBPα. This derepression of target genes induces apoptosis and inhibits colony growth.
JAK/STAT3 Signaling Pathway
This compound has been identified as a potent inhibitor of the Janus kinase (JAK)/signal transducer and activator of transcription 3 (STAT3) signaling pathway. It inhibits the constitutive activation of STAT3 and the expression of its downstream target genes, including Bcl-xL, c-Myc, and Cyclin D1, which are critical for cell proliferation and survival. This inhibition of the JAK/STAT3 pathway leads to cell cycle arrest and apoptosis in various cancer cells. The inhibitory effect of this compound on STAT3 phosphorylation is dependent on its primary target, LSD1.
β-catenin Signaling Pathway
In retinoblastoma, this compound has been shown to suppress tumor growth by downregulating the β-catenin signaling pathway. Treatment with this compound leads to decreased protein levels of β-catenin, c-MYC, and cyclin D3, key components of this pathway that drive cell proliferation.
Other Mechanisms
-
Induction of Apoptosis: this compound induces apoptosis in renal cancer cells by downregulating the anti-apoptotic proteins Bcl-2 and Mcl-1. The downregulation of Mcl-1 is mediated through the ubiquitin-proteasome pathway.
-
Endoplasmic Reticulum (ER) Stress: In Ewing sarcoma, this compound engages the ER stress response, contributing to its cytotoxic effects.
-
Antiviral Properties: this compound has been shown to inhibit Herpes Simplex Virus 1 (HSV-1) infection by blocking a critical step during viral DNA replication.
Experimental Protocols
Detailed methodologies for key experiments cited in the literature are provided below.
LSD1 Inhibition Assay (Cell-free)
-
Compound Preparation: Test compounds, including this compound, are diluted to 20 times the desired final concentration in 100% DMSO.
-
Plate Setup: 2.5 µL of the diluted compound is added to a black 384-well plate.
-
Enzyme Preparation: The LSD1 enzyme stock is diluted 17-fold with assay buffer.
-
Enzyme Addition: 40 µL of the diluted LSD1 enzyme is added to the appropriate wells.
-
Substrate Addition: A substrate solution containing horseradish peroxidase, a dimethyl K4 peptide corresponding to the N-terminal tail of histone H3, and 10-acetyl-3,7-dihydroxyphenoxazine is added to the wells.
-
Detection: The production of resorufin is measured on an Envision plate reader with an excitation wavelength of 530 nm and an emission wavelength of 595 nm.
Cell Viability Assay
-
Cell Seeding: Cancer cells are seeded in 96-well plates (4,000–10,000 cells/well) in triplicate and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with serial dilutions of this compound (final DMSO concentration of 0.1%) 18 hours after seeding.
-
Incubation: The plates are incubated for 72 hours.
-
Viability Assessment: Cell viability is assessed using the CellTiter-Glo assay according to the manufacturer's instructions, with luminescence read on a GloMax 96 Microplate Luminometer.
-
Data Analysis: Viability is calculated relative to vehicle-treated control cells, and IC50 values are determined using appropriate software (e.g., GraphPad Prism).
Western Blot Analysis
-
Cell Treatment and Lysis: Cells are treated with the indicated concentrations of this compound for the specified duration. Following treatment, cells are harvested and lysed.
-
Protein Quantification: The total protein concentration in the lysates is determined.
-
Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against the proteins of interest (e.g., LSD1, Bcl-2, Mcl-1, pSTAT3, β-catenin) and a loading control (e.g., actin or GAPDH).
-
Detection: The membrane is incubated with the appropriate secondary antibodies, and the protein bands are visualized using a suitable detection method.
In Vivo Xenograft Studies
-
Animal Model: Immunocompromised mice (e.g., NOD/SCID or BALB/c nude) are used.
-
Tumor Cell Implantation: A specified number of cancer cells (e.g., 1 x 10^7 Y79 cells) are injected subcutaneously into the mice.
-
Tumor Growth and Treatment Initiation: Tumors are allowed to grow to a palpable size. Treatment with this compound or vehicle control is then initiated.
-
Drug Administration: this compound is administered via the specified route and schedule (e.g., intraperitoneal injection).
-
Monitoring: Tumor size and body weight are measured regularly (e.g., every 3 days).
-
Endpoint: At the end of the experiment, mice are euthanized, and tumors are excised and weighed. Tumor tissues may be used for further analysis, such as western blotting.
Conclusion
This compound is a promising anti-cancer agent with a well-defined mechanism of action as a potent and selective inhibitor of LSD1. Its ability to modulate multiple oncogenic signaling pathways, including the JAK/STAT3 and β-catenin pathways, underscores its therapeutic potential across a range of malignancies. The preclinical data strongly support the continued investigation of this compound and its analogs in clinical settings. Further research is warranted to identify predictive biomarkers of response and to explore rational combination strategies to enhance its anti-tumor efficacy.
References
The Role of SP2509 in Histone Demethylation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
SP2509 is a potent, reversible, and non-competitive inhibitor of Lysine-Specific Demethylase 1 (LSD1), an enzyme pivotal in the regulation of gene expression through histone demethylation. Overexpression of LSD1 is implicated in the pathogenesis of various cancers, making it a compelling target for therapeutic intervention. This technical guide provides an in-depth overview of the core functions of this compound, focusing on its mechanism of action in histone demethylation. It includes a compilation of quantitative data, detailed experimental protocols for key assays, and visualizations of associated signaling pathways and experimental workflows to support researchers and drug development professionals in their exploration of this compound's therapeutic potential.
Introduction to this compound and its Target: LSD1
Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A, is a flavin adenine dinucleotide (FAD)-dependent amine oxidase that plays a crucial role in epigenetic regulation. It specifically removes mono- and di-methyl groups from histone H3 at lysine 4 (H3K4me1/2) and lysine 9 (H3K9me1/2)[1][2][3]. The demethylation of H3K4 is primarily associated with transcriptional repression, while the demethylation of H3K9 is linked to transcriptional activation. LSD1 is a key component of several large repressive complexes, including the CoREST complex, which are involved in silencing neuronal-specific genes in non-neuronal cells.
This compound (also known as HCI-2509) is a novel, potent, and selective small molecule inhibitor of LSD1[4][5]. It acts as a reversible and non-competitive inhibitor, distinguishing it from other classes of LSD1 inhibitors. By inhibiting LSD1, this compound leads to the accumulation of repressive H3K4me2 and activating H3K9me2 marks, thereby altering gene expression profiles in a manner that can induce anti-tumor effects.
Quantitative Data on this compound Activity
The potency of this compound has been evaluated in various biochemical and cell-based assays. The following tables summarize the key quantitative data.
Table 1: Biochemical Potency of this compound against LSD1
| Parameter | Value | Reference |
| IC50 (Biochemical Assay) | 13 nM | |
| Ki | 31 nM |
Table 2: In Vitro Cellular Potency of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (hours) | Assay Type | Reference |
| Y79 | Retinoblastoma | 1.22 | 48 | MTT Assay | |
| Y79 | Retinoblastoma | 0.47 | 72 | MTT Assay | |
| Weri-RB1 | Retinoblastoma | 0.73 | 48 | MTT Assay | |
| Weri-RB1 | Retinoblastoma | 0.24 | 72 | MTT Assay | |
| U87 | Glioma | 1.16 | 96 | ATPlite Luminescence Assay | |
| SK-N-MC | Ewing Sarcoma | 0.329 | 96 | ATPlite Luminescence Assay | |
| T47D | Breast Cancer | 0.649 | 96 | ATPlite Luminescence Assay | |
| AN3-CA | Endometrial Cancer | 0.356 | 96 | ATPlite Luminescence Assay | |
| A2780 | Ovarian Cancer | 0.77 | 96 | MTT Assay | |
| A549 | Lung Cancer | 0.83 | 96 | MTT Assay | |
| AGS | Gastric Cancer | 6.19 | 72 | CellTiter-Glo Assay |
Signaling Pathways Modulated by this compound
Inhibition of LSD1 by this compound triggers a cascade of downstream effects, impacting several critical signaling pathways involved in cell proliferation, survival, and differentiation.
Histone Demethylation Pathway
The primary mechanism of this compound is the direct inhibition of LSD1's demethylase activity. This leads to an increase in the methylation levels of H3K4 and H3K9, altering the chromatin landscape and subsequent gene expression.
Figure 1. this compound inhibits LSD1, leading to altered histone methylation and gene expression.
Apoptosis Induction Pathway
This compound has been shown to induce apoptosis in various cancer cells through the downregulation of anti-apoptotic proteins like Bcl-2 and Mcl-1.
Figure 2. this compound induces apoptosis by downregulating Bcl-2 and Mcl-1.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of this compound.
LSD1 Enzymatic Activity Assay (Homogeneous Time-Resolved Fluorescence - HTRF)
This assay measures the demethylase activity of LSD1 on a biotinylated histone H3 peptide substrate.
Workflow:
Figure 3. Workflow for the HTRF-based LSD1 enzymatic assay.
Materials:
-
LSD1 enzyme (recombinant)
-
Biotinylated H3(1-21)K4me1 peptide substrate
-
Flavin adenine dinucleotide (FAD)
-
This compound
-
HTRF Detection Reagents: Europium cryptate-labeled anti-H3K4me0 antibody and Streptavidin-XL665
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 0.1% BSA)
-
384-well low-volume white microplates
-
HTRF-compatible plate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound in the assay buffer.
-
Enzyme and Substrate Preparation:
-
Dilute LSD1 enzyme to the desired concentration in assay buffer.
-
Prepare a mixture of the biotinylated H3K4me1 peptide substrate and FAD in assay buffer.
-
-
Enzymatic Reaction:
-
Add 2 µL of diluted this compound or control to the wells of a 384-well plate.
-
Add 4 µL of the diluted LSD1 enzyme solution to each well.
-
Initiate the reaction by adding 4 µL of the substrate/FAD mixture to each well.
-
Incubate the plate at room temperature for 60 minutes.
-
-
Detection:
-
Add 5 µL of the Europium cryptate-labeled anti-H3K4me0 antibody and 5 µL of Streptavidin-XL665 to each well.
-
Incubate the plate at room temperature for 60 minutes in the dark.
-
-
Data Acquisition: Read the plate on an HTRF-compatible plate reader at excitation/emission wavelengths of 320/620 nm (Europium) and 320/665 nm (FRET signal). The HTRF ratio (665/620) is proportional to the amount of demethylated product.
Western Blot Analysis of Histone Modifications
This protocol details the detection of changes in global histone methylation marks (e.g., H3K4me2, H3K9me2) in cells treated with this compound.
Workflow:
Figure 4. Workflow for Western blot analysis of histone modifications.
Materials:
-
Cells of interest
-
This compound
-
Histone extraction buffer
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels (15%)
-
PVDF membrane (0.22 µm)
-
Transfer buffer
-
Blocking buffer (5% BSA in TBST)
-
Primary antibodies (e.g., anti-H3K4me2, anti-H3K9me2, anti-Total Histone H3)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Culture cells to 70-80% confluency and treat with various concentrations of this compound for the desired duration (e.g., 24-72 hours).
-
Harvest cells and perform histone extraction using an appropriate protocol (e.g., acid extraction).
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of the histone extracts using a BCA assay.
-
Prepare samples by mixing equal amounts of protein with Laemmli sample buffer and boiling for 5 minutes.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein per lane onto a 15% SDS-PAGE gel and run until adequate separation is achieved.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection and Analysis:
-
Incubate the membrane with the chemiluminescent substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., Total Histone H3).
-
Cell Viability Assay (e.g., CellTiter-Glo®)
This assay quantifies the number of viable cells in culture based on the amount of ATP present.
Procedure:
-
Cell Seeding: Seed cells in a 96-well opaque-walled plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound for the desired time period (e.g., 48, 72, or 96 hours). Include vehicle-treated and untreated controls.
-
Assay Reagent Addition: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.
-
Incubation and Lysis: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure the luminescence using a plate reader. The luminescent signal is proportional to the number of viable cells.
Clonogenic Survival Assay
This assay assesses the ability of single cells to proliferate and form colonies after treatment with this compound.
Procedure:
-
Cell Seeding: Plate a known number of cells in 6-well plates. The seeding density should be optimized to yield approximately 50-100 colonies in the control wells.
-
Compound Treatment: Allow the cells to adhere, then treat with various concentrations of this compound for a defined period (e.g., 24 hours).
-
Colony Formation: Remove the drug-containing medium, wash the cells with PBS, and add fresh medium. Incubate the plates for 10-14 days, or until visible colonies are formed.
-
Fixation and Staining:
-
Aspirate the medium and gently wash the colonies with PBS.
-
Fix the colonies with a solution of 6% glutaraldehyde and 0.5% crystal violet for at least 30 minutes.
-
Gently wash the plates with water to remove excess stain and allow them to air dry.
-
-
Colony Counting: Count the number of colonies (typically defined as a cluster of ≥50 cells) in each well. Calculate the surviving fraction for each treatment condition relative to the vehicle control.
RNA Sequencing (RNA-seq)
RNA-seq is used to analyze the global changes in gene expression following this compound treatment.
Procedure:
-
Cell Treatment and RNA Extraction: Treat cells with this compound or vehicle control. Extract total RNA using a suitable method (e.g., Trizol reagent or a column-based kit).
-
RNA Quality Control: Assess the quality and quantity of the extracted RNA using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer.
-
Library Preparation:
-
mRNA Enrichment: Isolate mRNA from the total RNA using oligo(dT) magnetic beads.
-
Fragmentation and cDNA Synthesis: Fragment the mRNA and synthesize first-strand cDNA using reverse transcriptase and random primers. Synthesize the second strand of cDNA.
-
End Repair, A-tailing, and Adaptor Ligation: Perform end repair, add a single 'A' base to the 3' ends, and ligate sequencing adapters.
-
PCR Amplification: Amplify the library using PCR to generate a sufficient quantity for sequencing.
-
-
Library Quality Control and Sequencing: Assess the quality and size distribution of the library. Sequence the prepared libraries on a next-generation sequencing platform.
-
Data Analysis: Perform quality control of the raw sequencing reads, align the reads to a reference genome, and perform differential gene expression analysis to identify genes up- or down-regulated by this compound.
In Vivo Xenograft Model
This model is used to evaluate the anti-tumor efficacy of this compound in a living organism.
Procedure:
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., Y79 retinoblastoma cells) into the flank of immunocompromised mice (e.g., BALB/c nude mice).
-
Tumor Growth and Randomization: Monitor the mice for tumor formation. Once the tumors reach a palpable size, randomize the mice into treatment and control groups.
-
Drug Administration: Administer this compound (e.g., 25 mg/kg/day) or vehicle control via intraperitoneal injection for a specified duration (e.g., 21 days).
-
Monitoring: Monitor tumor volume and the body weight of the mice regularly throughout the study.
-
Endpoint Analysis: At the end of the study, sacrifice the mice and excise the tumors for weight measurement and further analysis (e.g., Western blotting for target engagement and downstream signaling molecules).
Conclusion
This compound is a valuable tool for studying the biological roles of LSD1 and holds significant promise as a therapeutic agent for the treatment of various cancers. Its ability to modulate histone methylation and induce apoptosis through multiple signaling pathways underscores its potential in epigenetic therapy. The quantitative data and detailed experimental protocols provided in this guide are intended to facilitate further research into the mechanisms of action and clinical applications of this compound. As our understanding of the epigenetic landscape in disease continues to grow, targeted inhibitors like this compound will likely play an increasingly important role in the development of novel and effective cancer treatments.
References
- 1. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.jp]
- 2. Epigenetic Changes in the Brain: Measuring Global Histone Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 4. CellTiter-Glo cell viability assay [bio-protocol.org]
- 5. promega.com [promega.com]
Target Validation of SP2509: An In-depth Technical Guide for Cancer Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the target validation of SP2509, a potent and reversible inhibitor of Lysine-Specific Demethylase 1 (LSD1), in the context of cancer research. This compound has demonstrated significant anti-tumor activity across a range of malignancies, and understanding its mechanism of action is crucial for its continued development as a therapeutic agent. This document details the quantitative effects of this compound on various cancer cell lines, outlines detailed experimental protocols for its target validation, and provides visual representations of the key signaling pathways and experimental workflows involved.
Quantitative Data Summary
The efficacy of this compound is demonstrated through its potent inhibition of LSD1 and its cytotoxic effects on various cancer cell lines. The following tables summarize the key quantitative data reported in the literature.
Table 1: Inhibitory Activity of this compound against LSD1
| Target | IC50 (nM) | Assay Type |
| LSD1 | 13 | Cell-free enzymatic assay |
| [1][2] |
Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (hours) |
| Y79 | Retinoblastoma | 1.22 | 48 |
| Y79 | Retinoblastoma | 0.47 | 72 |
| Weri-RB1 | Retinoblastoma | 0.73 | 48 |
| Weri-RB1 | Retinoblastoma | 0.24 | 72 |
| A2780 | Ovarian Cancer | 0.77 - 2.14 | 72 - 96 |
| A549 | Lung Cancer | 0.83 - 2.69 | 72 - 96 |
| AGS | Gastric Cancer | 6.19 | 72 |
| [1][2][3] |
Table 3: Effects of this compound on Apoptosis and Cell Cycle in Retinoblastoma Cells
| Cell Line | Treatment | Apoptosis Rate (%) |
| Y79 | 0 µM this compound | 15.07 |
| Y79 | 2.5 µM this compound | 20.14 |
| Y79 | 5 µM this compound | 31.3 |
| Weri-RB1 | 0 µM this compound | 25 |
| Weri-RB1 | 1 µM this compound | 37 |
| Weri-RB1 | 2 µM this compound | 39.64 |
| ** |
Signaling Pathways Modulated by this compound
This compound exerts its anti-cancer effects by modulating several key signaling pathways downstream of LSD1 inhibition.
Downregulation of Anti-Apoptotic Proteins Bcl-2 and Mcl-1
Inhibition of LSD1 by this compound leads to the downregulation of the anti-apoptotic proteins Bcl-2 and Mcl-1, thereby promoting apoptosis in cancer cells. The downregulation of Bcl-2 occurs at the transcriptional level, while Mcl-1 is regulated at the post-translational level.
Inhibition of the JAK/STAT3 Signaling Pathway
This compound has been shown to inhibit the Janus kinase (JAK)/signal transducer and activator of transcription 3 (STAT3) signaling pathway, which is often hyperactivated in cancer. This inhibition leads to the downregulation of STAT3 target genes involved in cell proliferation and survival, such as c-Myc and Cyclin D1.
Suppression of β-Catenin Signaling
In retinoblastoma, this compound has been demonstrated to suppress the β-catenin signaling pathway. This leads to decreased expression of downstream targets like c-Myc and cyclin D1, contributing to the inhibition of cancer cell growth.
Experimental Protocols
This section provides detailed methodologies for key experiments used in the target validation of this compound.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify direct binding of a compound to its target protein in a cellular environment. The principle is that ligand binding stabilizes the target protein, leading to a higher melting temperature.
Protocol:
-
Cell Culture and Treatment:
-
Culture cancer cells to 70-80% confluency.
-
Treat cells with the desired concentration of this compound or vehicle (DMSO) for 1-2 hours at 37°C.
-
-
Heat Treatment:
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling to 4°C for 3 minutes.
-
-
Cell Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles or by adding a suitable lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors).
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Carefully collect the supernatant containing the soluble protein fraction.
-
-
Western Blot Analysis:
-
Determine the protein concentration of the soluble fractions.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with a validated primary antibody against LSD1 (e.g., Cell Signaling Technology #2139, 1:1000 dilution).
-
Incubate with an appropriate HRP-conjugated secondary antibody and detect the signal using an ECL substrate.
-
Quantify the band intensities using densitometry software.
-
-
Data Analysis:
-
Normalize the LSD1 signal to a loading control.
-
Plot the normalized signal as a function of temperature for both vehicle- and this compound-treated samples to generate melt curves. A shift in the melt curve to a higher temperature in the presence of this compound indicates target engagement.
-
Co-Immunoprecipitation (Co-IP)
Co-IP is used to identify protein-protein interactions. In the context of this compound, it can be used to investigate whether the inhibitor disrupts the interaction between LSD1 and its binding partners, such as CoREST.
References
The LSD1 Inhibitor SP2509: A Deep Dive into its Effects on Cell Cycle Progression
For Researchers, Scientists, and Drug Development Professionals
Abstract
SP2509, a potent and reversible inhibitor of Lysine-Specific Demethylase 1 (LSD1), has emerged as a promising therapeutic agent in various cancers. Its primary mechanism of action involves the epigenetic modulation of gene expression, leading to significant anti-proliferative effects. A critical aspect of this compound's anti-tumor activity is its profound impact on cell cycle progression. This technical guide provides a comprehensive overview of the molecular mechanisms by which this compound induces cell cycle arrest, the signaling pathways it modulates, and the experimental methodologies used to elucidate these effects. Quantitative data from multiple studies are summarized, and key signaling pathways and experimental workflows are visualized to offer a detailed understanding for researchers in oncology and drug development.
Introduction to this compound and its Target: LSD1
Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A, is a flavin-dependent monoamine oxidase that specifically removes mono- and di-methyl groups from histone H3 at lysine 4 (H3K4me1/2) and lysine 9 (H3K9me1/2). By altering histone methylation patterns, LSD1 plays a crucial role in regulating gene expression. High expression of LSD1 is observed in a multitude of cancers and is often associated with poor prognosis, making it an attractive target for therapeutic intervention.[1][2] this compound is a selective, non-competitive inhibitor of LSD1 with an IC50 of 13 nM.[3][4] By inhibiting LSD1, this compound leads to the accumulation of repressive histone marks, thereby altering the expression of genes critical for cell cycle control and proliferation.[5]
This compound's Impact on Cell Cycle Progression: A Quantitative Overview
This compound consistently demonstrates the ability to induce cell cycle arrest in a variety of cancer cell lines. The primary effect observed is an accumulation of cells in the G0/G1 or G1/S phase, although G2/M arrest has also been reported in specific contexts. This cell cycle arrest is a key contributor to the compound's anti-proliferative and cytotoxic effects.
Induction of G0/G1 and G1/S Phase Arrest
Multiple studies have demonstrated that this compound treatment leads to a significant increase in the proportion of cells in the G0/G1 phase of the cell cycle. This arrest at the G1/S transition prevents cells from entering the DNA synthesis (S) phase, thereby halting proliferation. For instance, in retinoblastoma (Y79 and Weri-RB1) and clear cell renal cell carcinoma cells, this compound treatment resulted in a notable G1/S phase arrest. Similarly, in prostate cancer cells (DU145), this compound induced cell cycle arrest from the G0 to G1 phase.
Table 1: Effect of this compound on Cell Cycle Distribution in Cancer Cell Lines
| Cell Line | Cancer Type | This compound Concentration (µM) | Treatment Duration (hours) | % Cells in G0/G1 | % Cells in S | % Cells in G2/M | Reference |
| Y79 | Retinoblastoma | 0 | 48 | 55.3 | 29.8 | 14.9 | |
| 2.5 | 48 | 68.2 | 20.1 | 11.7 | |||
| 5 | 48 | 75.4 | 15.3 | 9.3 | |||
| Weri-RB1 | Retinoblastoma | 0 | 48 | 60.1 | 25.4 | 14.5 | |
| 1 | 48 | 72.3 | 18.2 | 9.5 | |||
| 2 | 48 | 80.1 | 12.5 | 7.4 | |||
| DU145 | Prostate Cancer | 0 | 48 | 58.7 | 28.1 | 13.2 | |
| 5 | 48 | 69.3 | 21.5 | 9.2 | |||
| 10 | 48 | 78.9 | 14.3 | 6.8 |
Induction of G2/M Phase Arrest
While G1 arrest is the most commonly reported effect, some studies have shown that this compound (also referred to as HCI-2509 in some literature) can induce a G2/M phase arrest in neuroblastoma cells (NGP). This suggests that the specific cell cycle checkpoint affected by this compound may be cell-type dependent.
Table 2: Effect of HCI-2509 (this compound) on Cell Cycle Distribution in Neuroblastoma Cells
| Cell Line | Cancer Type | HCI-2509 Concentration (µM) | Treatment Duration (hours) | % Cells in G0/G1 | % Cells in S | % Cells in G2/M | Reference |
| NGP | Neuroblastoma | 0 | 24 | 55.1 | 22.3 | 22.6 | |
| 1 | 24 | 48.7 | 20.1 | 31.2 | |||
| 3 | 24 | 45.2 | 18.9 | 35.9 |
Molecular Mechanisms and Signaling Pathways
This compound-induced cell cycle arrest is orchestrated through the modulation of several key signaling pathways and the altered expression of critical cell cycle regulators.
The Retinoblastoma (Rb) Pathway
A central mechanism for G1/S arrest involves the retinoblastoma protein (Rb). In its hypophosphorylated state, Rb binds to the E2F transcription factor, preventing the expression of genes required for S-phase entry. This compound has been shown to downregulate the expression of Cyclin D1 and Cyclin D3, which are key components of the CDK4/6 complexes that initiate Rb phosphorylation. By inhibiting the expression of these cyclins, this compound promotes the accumulation of hypophosphorylated Rb, leading to E2F inhibition and G1 arrest.
The p53 Pathway
The tumor suppressor protein p53 is a critical regulator of cell cycle arrest and apoptosis. This compound has been shown to induce the expression of p53 and its downstream target, the cyclin-dependent kinase inhibitor p21. p21 can inhibit the activity of cyclin-CDK complexes, further contributing to the G1/S arrest. In some contexts, this compound's induction of the p53 pathway is a key driver of its anti-tumor effects.
The JAK/STAT3 and β-catenin Signaling Pathways
This compound has also been identified as an inhibitor of the JAK/STAT3 signaling pathway. This inhibition leads to the downregulation of STAT3 target genes, including c-Myc and Cyclin D1, both of which are crucial for cell cycle progression. Similarly, in retinoblastoma, this compound has been shown to suppress the β-catenin signaling pathway, leading to decreased expression of its downstream targets c-Myc and Cyclin D3.
Experimental Protocols
The following are detailed methodologies for key experiments used to investigate the effects of this compound on cell cycle progression.
Cell Cycle Analysis by Flow Cytometry
This protocol outlines the use of propidium iodide (PI) staining to analyze DNA content and determine the cell cycle distribution of a cell population.
Materials:
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with the desired concentrations of this compound or vehicle control for the specified duration.
-
Cell Harvesting: Aspirate the culture medium and wash the cells with PBS. Detach the cells using trypsin-EDTA and collect them in a centrifuge tube.
-
Fixation: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in 1 mL of ice-cold PBS. While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells at 300 x g for 5 minutes and discard the ethanol. Wash the cell pellet with PBS. Resuspend the cells in PI staining solution and incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content is measured by detecting the fluorescence of PI. The data is then analyzed using appropriate software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis of Cell Cycle Regulatory Proteins
This protocol is used to detect the expression levels of key proteins involved in cell cycle regulation.
Materials:
-
RIPA buffer (with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-Cyclin D1, anti-p21, anti-Rb, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction: Following treatment with this compound, wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with the primary antibody overnight at 4°C. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system. Quantify the band intensities and normalize to a loading control like β-actin.
Conclusion
This compound exerts potent anti-proliferative effects by inducing cell cycle arrest, primarily at the G1/S transition, in a variety of cancer models. This is achieved through the modulation of key signaling pathways including the Rb, p53, JAK/STAT3, and β-catenin pathways, leading to the altered expression of critical cell cycle regulators such as Cyclin D1, Cyclin D3, c-Myc, and p21. The detailed experimental protocols provided herein serve as a guide for researchers investigating the intricate mechanisms of this compound and other LSD1 inhibitors. A thorough understanding of this compound's impact on cell cycle progression is crucial for its continued development as a targeted cancer therapeutic.
References
- 1. The Histone Lysine-specific Demethylase 1 Inhibitor, this compound Exerts Cytotoxic Effects against Renal Cancer Cells through Downregulation of Bcl-2 and Mcl-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Histone Lysine-specific Demethylase 1 Inhibitor, this compound Exerts Cytotoxic Effects against Renal Cancer Cells through Downregulation of Bcl-2 and Mcl-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. This compound, a Selective Inhibitor of LSD1, Suppresses Retinoblastoma Growth by Downregulating β-catenin Signaling - PMC [pmc.ncbi.nlm.nih.gov]
The Role of SP2509 in Inducing Apoptosis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
SP2509, a potent and reversible inhibitor of Lysine-Specific Demethylase 1 (LSD1/KDM1A), has emerged as a promising anti-cancer agent with a primary mechanism of action centered on the induction of apoptosis in various cancer cell types. This technical guide provides an in-depth analysis of the molecular pathways and experimental evidence supporting the pro-apoptotic effects of this compound. It is designed to serve as a comprehensive resource for researchers and drug development professionals investigating LSD1 inhibition as a therapeutic strategy. This document summarizes key quantitative data, details common experimental protocols for assessing this compound-induced apoptosis, and visualizes the underlying signaling cascades.
Core Mechanism of Action: Induction of Apoptosis
This compound exerts its cytotoxic effects predominantly through the activation of the intrinsic apoptotic pathway. This is characterized by a cascade of molecular events including the activation of caspases and cleavage of Poly (ADP-ribose) polymerase (PARP)[1][2]. The pro-apoptotic activity of this compound is often selective for cancer cells, with minimal impact on normal, non-cancerous cells[1][3][4].
Downregulation of Anti-Apoptotic Bcl-2 Family Proteins
A central mechanism by which this compound induces apoptosis is through the transcriptional and post-translational downregulation of key anti-apoptotic proteins belonging to the Bcl-2 family.
-
Bcl-2: this compound has been shown to decrease the expression of Bcl-2 at the transcriptional level in cancer cells such as human renal carcinoma. The overexpression of Bcl-2 can attenuate this compound-induced apoptosis, highlighting its critical role in mediating the drug's effects.
-
Mcl-1: The expression of Mcl-1 is also significantly reduced by this compound, albeit through a post-translational mechanism. Similar to Bcl-2, ectopic expression of Mcl-1 can rescue cells from this compound-induced apoptosis.
-
Bcl-xL: In the context of the JAK/STAT3 signaling pathway, this compound treatment leads to the downregulation of Bcl-xL, further contributing to the apoptotic response.
Involvement of the Endoplasmic Reticulum (ER) Stress Response
In certain cancer types, such as Ewing sarcoma, this compound has been found to induce apoptosis by triggering the endoplasmic reticulum (ER) stress response. This pathway is activated when unfolded or misfolded proteins accumulate in the ER, leading to a signaling cascade that can ultimately initiate apoptosis.
Inhibition of the JAK/STAT3 Signaling Pathway
This compound has also been identified as an inhibitor of the JAK/STAT3 signaling pathway. By inhibiting the constitutive activation of STAT3, this compound downregulates the expression of STAT3-driven downstream genes, including the anti-apoptotic protein Bcl-xL and cell cycle regulators like c-Myc and Cyclin D1. This inhibition of a key survival pathway pushes cancer cells towards apoptosis.
Quantitative Data on this compound-Induced Apoptosis
The following tables summarize the quantitative effects of this compound on apoptosis and cell viability across various cancer cell lines.
Table 1: IC50 Values of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Time Point | Reference |
| Y79 | Retinoblastoma | 1.22 | 48 hours | |
| Y79 | Retinoblastoma | 0.47 | 72 hours | |
| Weri-RB1 | Retinoblastoma | 0.73 | 48 hours | |
| Weri-RB1 | Retinoblastoma | 0.24 | 72 hours |
Table 2: Induction of Apoptosis by this compound in Cancer Cell Lines
| Cell Line | Cancer Type | This compound Conc. (µM) | % Apoptotic Cells | Time Point | Reference |
| Y79 | Retinoblastoma | 2.5 | 20.14% | 48 hours | |
| Y79 | Retinoblastoma | 5 | 31.3% | 48 hours | |
| Weri-RB1 | Retinoblastoma | 1 | 37% | 48 hours | |
| Weri-RB1 | Retinoblastoma | 2 | 39.64% | 48 hours | |
| ACHN | Renal Carcinoma | 0.5 - 2 | Dose-dependent increase in sub-G1 | 24 hours | |
| U87MG | Glioma | 0.5 - 2 | Dose-dependent increase in sub-G1 | 24 hours |
Experimental Protocols
This section details common methodologies used to investigate this compound-induced apoptosis.
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound or vehicle control for the desired time periods (e.g., 24, 48, 72 hours).
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle-treated control.
Analysis of Apoptosis by Flow Cytometry (Annexin V/Propidium Iodide Staining)
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Treat cells with this compound or vehicle control for the specified duration.
-
Harvest cells by trypsinization and wash with cold PBS.
-
Resuspend cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V binding buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
Western Blot Analysis for Apoptosis-Related Proteins
Western blotting is used to detect changes in the expression levels of key proteins involved in the apoptotic pathway.
Protocol:
-
Lyse this compound-treated and control cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against proteins of interest (e.g., Bcl-2, Mcl-1, cleaved caspase-3, PARP, β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Caspase Activity Assay
This assay measures the activity of caspases, which are key executioners of apoptosis.
Protocol:
-
Treat cells with this compound as described previously.
-
Lyse the cells and incubate the lysate with a caspase-specific substrate conjugated to a fluorescent or colorimetric reporter (e.g., DEVD for caspase-3).
-
Measure the fluorescence or absorbance using a plate reader.
-
Normalize the caspase activity to the protein concentration of the cell lysate.
Visualizing the Molecular Pathways
The following diagrams illustrate the key signaling pathways involved in this compound-induced apoptosis and a typical experimental workflow.
Caption: this compound induces apoptosis by inhibiting LSD1, leading to the downregulation of Bcl-2 and Mcl-1.
References
- 1. The Histone Lysine-specific Demethylase 1 Inhibitor, this compound Exerts Cytotoxic Effects against Renal Cancer Cells through Downregulation of Bcl-2 and Mcl-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. iovs.arvojournals.org [iovs.arvojournals.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
The Impact of SP2509 on Cellular Differentiation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
SP2509, a potent and selective inhibitor of Lysine-Specific Demethylase 1 (LSD1/KDM1A), has emerged as a significant modulator of cellular differentiation, particularly in the context of oncology. By targeting the epigenetic machinery that governs gene expression, this compound can induce differentiation in various cancer cell types, most notably in acute myeloid leukemia (AML). This technical guide provides an in-depth overview of the mechanism of action of this compound, its quantifiable effects on cellular differentiation, detailed experimental protocols for assessing its impact, and a visualization of the key signaling pathways involved. The information presented herein is intended to equip researchers, scientists, and drug development professionals with a comprehensive understanding of this compound's role in cellular differentiation and to facilitate its application in preclinical and translational research.
Core Mechanism of Action: LSD1 Inhibition and Epigenetic Reprogramming
This compound functions as a reversible, non-competitive inhibitor of LSD1 with an IC50 of approximately 13 nM.[1][2] LSD1 is a flavin adenine dinucleotide (FAD)-dependent histone demethylase that primarily removes mono- and di-methyl groups from histone H3 at lysine 4 (H3K4me1/2) and lysine 9 (H3K9me1/2).[3][4] In many cancers, particularly AML, the overexpression of LSD1 leads to the repression of tumor suppressor and differentiation-associated genes, thereby blocking cellular maturation and promoting a proliferative, undifferentiated state.[3]
This compound exerts its effects by binding to LSD1 and preventing its interaction with the CoREST repressor complex. This inhibition leads to an accumulation of H3K4me2 and H3K4me3 at the promoter regions of specific genes, which are permissive chromatin marks for gene transcription. The reactivation of these silenced genes, including key myeloid differentiation regulators, drives the cell towards a more mature phenotype.
Quantitative Effects of this compound on Cellular Differentiation
The primary application of this compound in inducing differentiation has been demonstrated in AML. Treatment with this compound leads to a dose-dependent increase in the expression of myeloid differentiation markers and morphological changes consistent with maturation.
| Cell Line | Treatment Concentration (nM) | Duration (hours) | Marker | % Positive Cells (Approx.) | Reference |
| OCI-AML3 | 250 - 1000 | 96 | CD11b | Significant increase | |
| OCI-AML3 | 250 - 1000 | 96 | CD68 | Minimal increase | |
| MOLM13 | 250 - 1000 | 96 | CD14 | Significant increase | |
| MOLM13 | 250 - 1000 | 96 | CD68 | Significant increase | |
| Primary AML Blasts | 250 - 1000 | 96 | CD11b | Dose-dependent increase | |
| Primary AML Blasts | 250 - 1000 | 96 | CD14 | Dose-dependent increase |
Table 1: Quantitative effects of this compound on the expression of myeloid differentiation markers in AML cell lines and primary patient samples.
Signaling Pathways Modulated by this compound
The primary signaling pathway affected by this compound is the direct inhibition of the LSD1-CoREST complex, leading to epigenetic reprogramming. However, downstream consequences of this action involve the modulation of several other critical cellular pathways.
Experimental Protocols
Cell Culture and this compound Treatment
-
Culture AML cell lines (e.g., OCI-AML3, MOLM13) in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Prepare a stock solution of this compound in DMSO.
-
Seed cells at a density of 2 x 10^5 cells/mL.
-
Treat cells with the desired concentrations of this compound (e.g., 10 nM to 1000 nM) or vehicle control (DMSO) for the specified duration (e.g., 96 hours).
Flow Cytometry for Differentiation Markers
-
Harvest cells after this compound treatment and wash with PBS containing 2% FBS.
-
Resuspend cells in 100 µL of staining buffer.
-
Add fluorochrome-conjugated antibodies against differentiation markers (e.g., FITC-CD11b, PE-CD14) and incubate for 30 minutes at 4°C in the dark.
-
Wash cells twice with staining buffer.
-
Resuspend cells in 500 µL of PBS.
-
Analyze the samples using a flow cytometer.
Morphological Assessment of Differentiation (Wright-Giemsa Staining)
-
Prepare cytospin slides of treated and control cells.
-
Air dry the slides completely.
-
Fix the slides in methanol for 1 minute.
-
Flood the slides with Wright-Giemsa stain solution for 2-3 minutes.
-
Add an equal volume of pH 6.8 buffer and mix gently. Allow to stain for 5-6 minutes.
-
Rinse the slides with deionized water until the thin areas of the smear appear pink.
-
Air dry the slides in an upright position.
-
Examine the slides under a light microscope to assess cellular morphology, such as nuclear condensation, cytoplasmic maturation, and reduction in the nuclear-to-cytoplasmic ratio.
Functional Assessment of Myeloid Differentiation (Nitroblue Tetrazolium - NBT Assay)
This assay measures the production of superoxide anions, a hallmark of functional mature myeloid cells.
-
Prepare a 0.1% NBT solution in phosphate-buffered saline (PBS) with a pH of 7.2.
-
Incubate treated and control cells with the NBT solution and a stimulant (e.g., phorbol myristate acetate - PMA) for 15-30 minutes at 37°C.
-
Observe the cells under a microscope for the formation of blue formazan deposits, which indicates NBT reduction.
-
For a quantitative analysis, the formazan can be solubilized and the absorbance measured.
Impact on Non-Malignant Stem Cell Differentiation
It is crucial to note that the impact of LSD1 inhibition on cellular differentiation is context-dependent. While this compound promotes differentiation in AML cells, LSD1 plays an essential role in the normal differentiation of hematopoietic and embryonic stem cells.
-
Hematopoietic Stem Cells (HSCs): LSD1 is required for the proper maturation of HSCs. Complete inhibition of LSD1 can lead to a block in myeloid differentiation in normal hematopoietic cells.
-
Embryonic Stem Cells (ESCs): LSD1 is essential for the decommissioning of enhancers of pluripotency genes during ESC differentiation. Inhibition of LSD1 in ESCs can impair their ability to fully differentiate.
This highlights a potential therapeutic window for this compound, where it may selectively target the aberrant epigenetic state of cancer cells while having a lesser, or at least reversible, effect on normal tissue homeostasis.
Conclusion and Future Directions
This compound represents a promising therapeutic agent that can induce cellular differentiation in cancers characterized by an epigenetic block in maturation. Its well-defined mechanism of action and quantifiable effects make it a valuable tool for both basic research and drug development. Future investigations should focus on elucidating the full spectrum of its off-target effects, identifying biomarkers to predict patient response, and exploring its efficacy in combination with other therapeutic agents to overcome resistance and enhance its anti-cancer activity. The detailed protocols and pathway visualizations provided in this guide serve as a foundational resource for advancing our understanding and application of this compound in the field of cellular differentiation.
References
Methodological & Application
In Vitro Assay Protocols for SP2509: A Potent LSD1 Inhibitor
Application Notes for Researchers, Scientists, and Drug Development Professionals
SP2509 is a potent, reversible, and selective small-molecule inhibitor of Lysine-Specific Demethylase 1 (LSD1), an enzyme crucial in epigenetic regulation.[1][2][3] LSD1 plays a significant role in tumorigenesis and cancer progression through its demethylase activity on histone H3 at lysines 4 and 9 (H3K4 and H3K9), which leads to transcriptional repression or activation of target genes.[4] This document provides detailed protocols for in vitro assays to characterize the activity of this compound, including its enzymatic inhibition of LSD1 and its effects on cancer cells.
This compound has demonstrated anti-cancer effects in various malignancies, including acute myeloid leukemia (AML), retinoblastoma, renal cancer, and Ewing sarcoma.[1] Its mechanism of action involves the direct inhibition of LSD1's catalytic activity, leading to an increase in histone methylation (e.g., H3K4Me2 and H3K4Me3) and subsequent changes in gene expression. Beyond its epigenetic role, this compound has also been identified as an inhibitor of the JAK/STAT3 signaling pathway, further contributing to its anti-tumor properties by downregulating key survival and proliferation genes like Bcl-xL, c-Myc, and Cyclin D1. Additionally, this compound has been shown to induce apoptosis by downregulating the anti-apoptotic proteins Bcl-2 and Mcl-1.
The following protocols describe methods to quantify the inhibitory effect of this compound on LSD1 enzymatic activity, assess its impact on cell proliferation and viability in cancer cell lines, and analyze its influence on key cellular processes such as apoptosis and cell cycle progression.
Quantitative Data Summary
The inhibitory activity of this compound has been quantified across various enzymatic and cell-based assays. The following tables summarize the reported IC50 values.
| Assay Type | Target/Cell Line | IC50 Value | Reference |
| LSD1 Enzymatic Assay | Recombinant LSD1 | 13 nM | |
| HTRF Assay | Recombinant LSD1 | 2.5 µM | |
| Cell Viability (MTT) | Y79 (48h) | 1.22 µM | |
| Cell Viability (MTT) | Y79 (72h) | 0.47 µM | |
| Cell Viability (MTT) | Weri-RB1 (48h) | 0.73 µM | |
| Cell Viability (MTT) | Weri-RB1 (72h) | 0.24 µM | |
| Cell Viability | PC-3 | 19.72 µM | |
| Cell Viability | AN3-CA | 0.356 µM |
Key Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of action of this compound and the general workflow for its in vitro characterization.
Experimental Protocols
LSD1 Enzymatic Inhibition Assay (Horseradish Peroxidase Coupled)
This protocol is adapted from descriptions of biochemical assays for LSD1 inhibitors. It measures the hydrogen peroxide produced during the LSD1-mediated demethylation reaction.
Materials:
-
Recombinant human LSD1 enzyme
-
This compound (stock solution in DMSO)
-
Dimethylated H3K4 peptide substrate (e.g., corresponding to the first 21 amino acids of histone H3)
-
Horseradish peroxidase (HRP)
-
10-acetyl-3,7-dihydroxyphenoxazine (Amplex Red)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Black 384-well microplates
-
Plate reader with fluorescence capabilities (Excitation: 530 nm, Emission: 595 nm)
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in 100% DMSO. Dilute these stock solutions to 20 times the final desired concentration in assay buffer.
-
Assay Plate Setup: Add 2.5 µL of the diluted this compound or DMSO (vehicle control) to the wells of a black 384-well plate.
-
Enzyme Addition: Dilute the LSD1 enzyme stock in assay buffer. Add 40 µL of the diluted enzyme to each well.
-
Incubation: Incubate the plate at room temperature for 15 minutes to allow the compound to bind to the enzyme.
-
Substrate Addition: Prepare a substrate mix containing the dimethyl H3K4 peptide, HRP, and Amplex Red in assay buffer. Add this substrate mix to each well to initiate the reaction.
-
Signal Detection: Immediately read the fluorescence signal (resorufin) on a plate reader with an excitation wavelength of 530 nm and an emission wavelength of 595 nm. Monitor the reaction kinetically or as an endpoint reading after a defined incubation period (e.g., 30-60 minutes) at 37°C.
-
Data Analysis: Calculate the percent inhibition for each this compound concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cell Viability Assay (MTT-Based)
This protocol measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Human cancer cell lines (e.g., Y79, Weri-RB1, DU145)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C, 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. The final DMSO concentration should be ≤ 0.1%. Remove the old medium from the wells and add 100 µL of the medium containing this compound or vehicle control.
-
Incubation: Incubate the plate for the desired time period (e.g., 48 or 72 hours) at 37°C, 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control to determine the percent viability. Plot the percent viability against the logarithm of the this compound concentration to calculate the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.
Materials:
-
Human cancer cell lines (e.g., DU145)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound or vehicle control for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with ice-cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. FITC signal (Annexin V) indicates phosphatidylserine exposure on the outer membrane (apoptosis), while PI signal indicates loss of membrane integrity (late apoptosis/necrosis).
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).
Western Blot Analysis for Protein Expression
This protocol is used to detect changes in the expression levels of specific proteins following this compound treatment.
Materials:
-
Human cancer cell lines
-
This compound (stock solution in DMSO)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-LSD1, anti-H3K4Me2, anti-p-STAT3, anti-STAT3, anti-Bcl-2, anti-Mcl-1, anti-cleaved caspase-3, anti-PARP, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound as required. Lyse the cells in ice-cold RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli buffer and separate them by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, apply a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Use a loading control (e.g., GAPDH or β-actin) to normalize protein levels and quantify band intensities using densitometry software.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. journals.asm.org [journals.asm.org]
- 4. The Histone Lysine-specific Demethylase 1 Inhibitor, this compound Exerts Cytotoxic Effects against Renal Cancer Cells through Downregulation of Bcl-2 and Mcl-1 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Designing Animal Model Studies with SP2509
For Researchers, Scientists, and Drug Development Professionals
Introduction
SP2509 is a potent, selective, and reversible small molecule inhibitor of Lysine-Specific Demethylase 1 (LSD1), an enzyme frequently overexpressed in a variety of cancers.[1][2][3] LSD1 plays a critical role in tumorigenesis through the demethylation of histone and non-histone proteins, leading to altered gene expression that promotes cancer cell proliferation, survival, and metastasis.[3][4] By inhibiting LSD1, this compound has demonstrated significant anti-tumor activity in preclinical models, making it a promising therapeutic agent for investigation.
These application notes provide a comprehensive guide for designing and conducting in vivo animal studies to evaluate the efficacy of this compound. The protocols outlined below cover essential aspects from animal model selection and drug formulation to endpoint analysis, ensuring robust and reproducible experimental outcomes.
Mechanism of Action and Signaling Pathways
This compound primarily functions by inhibiting the demethylase activity of LSD1, leading to an increase in the methylation of its substrates, most notably histone H3 at lysine 4 (H3K4me2). This epigenetic modification results in the reactivation of tumor suppressor genes and the repression of oncogenes. The anti-tumor effects of this compound are mediated through the modulation of several key signaling pathways:
-
Downregulation of Anti-Apoptotic Proteins: this compound has been shown to downregulate the expression of anti-apoptotic proteins Bcl-2 and Mcl-1, thereby promoting apoptosis in cancer cells.
-
Inhibition of the JAK/STAT3 Pathway: this compound can inhibit the Janus kinase (JAK)/signal transducer and activator of transcription 3 (STAT3) signaling pathway, which is often hyperactivated in cancer and plays a crucial role in cell proliferation and survival.
-
Suppression of β-catenin Signaling: In certain cancer types, such as retinoblastoma, this compound has been observed to suppress the Wnt/β-catenin signaling pathway, a critical pathway in development and disease.
Below are diagrams illustrating the LSD1-mediated signaling pathways affected by this compound.
Data Presentation: In Vivo Efficacy of this compound
The following tables summarize quantitative data from various preclinical animal studies investigating the efficacy of this compound in different cancer models.
Table 1: this compound Dosing Regimens in Xenograft Models
| Cancer Type | Animal Model | This compound Dose | Route of Administration | Dosing Schedule | Reference |
| Acute Myeloid Leukemia (AML) | NOD/SCID Mice | 25 mg/kg | Intraperitoneal (IP) | Twice weekly | |
| Prostate Cancer (DU145 cells) | Nude Mice | 5 or 10 mg/kg | Intraperitoneal (IP) | Daily | |
| Retinoblastoma (Y79 cells) | BALB/c Nude Mice | 25 mg/kg | Intraperitoneal (IP) | Daily | |
| Lung Adenocarcinoma | Transgenic Mouse Model | Not Specified | Not Specified | Not Specified |
Table 2: Summary of In Vivo Study Parameters and Outcomes
| Parameter | Details |
| Animal Models | Immunocompromised mice (e.g., NOD/SCID, Nude) are commonly used for xenograft studies with human cancer cell lines. |
| Tumor Implantation | Subcutaneous injection of cancer cells is a standard method for solid tumors. For hematological malignancies, intravenous injection may be used. |
| Monitoring | Regular monitoring of tumor volume (using calipers for subcutaneous tumors), body weight, and clinical signs of toxicity is crucial. |
| Humane Endpoints | Pre-defined humane endpoints, such as significant weight loss, tumor ulceration, or signs of distress, must be established and adhered to. |
| Primary Outcomes | Inhibition of tumor growth, reduction in tumor volume, and increased survival are key efficacy endpoints. |
| Biomarker Analysis | Analysis of tumor tissue for changes in histone methylation (e.g., H3K4me2), and expression of proteins in targeted signaling pathways. |
Experimental Protocols
Protocol 1: Preparation of this compound for In Vivo Administration
Materials:
-
This compound (solid)
-
Dimethyl sulfoxide (DMSO)
-
PEG300
-
Tween 80
-
Sterile Saline (0.9% NaCl) or Water
Procedure:
-
Stock Solution Preparation:
-
Dissolve this compound in 100% DMSO to create a concentrated stock solution (e.g., 20-70 mg/mL). Gentle warming (37°C) or sonication can aid dissolution.
-
Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.
-
-
Working Solution Formulation (Example for Intraperitoneal Injection):
-
Method 1 (with PEG300 and Tween 80):
-
For a final solution, a common formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
-
To prepare 1 mL of working solution, mix 100 µL of the DMSO stock solution with 400 µL of PEG300.
-
Add 50 µL of Tween-80 and mix until the solution is clear.
-
Add 450 µL of sterile saline to reach the final volume of 1 mL.
-
Prepare the working solution fresh before each administration.
-
-
Method 2 (with Cremophor and DMSO):
-
A formulation of 20% Cremophor, 20% DMSO, and 60% sterile water has also been used.
-
-
Protocol 2: General Xenograft Tumor Model and this compound Treatment
The following diagram outlines a typical workflow for a xenograft study with this compound.
Procedure:
-
Cell Culture and Implantation:
-
Culture the desired human cancer cell line under standard conditions.
-
Harvest and resuspend the cells in a suitable medium (e.g., serum-free medium mixed with Matrigel) at the desired concentration.
-
Subcutaneously inject the cell suspension into the flank of immunodeficient mice.
-
-
Tumor Growth and Randomization:
-
Monitor the mice regularly for tumor formation.
-
Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
-
This compound Administration:
-
Prepare the this compound working solution as described in Protocol 1.
-
Administer this compound or the vehicle control to the respective groups according to the predetermined dosing schedule and route of administration.
-
-
Monitoring and Endpoint:
-
Measure tumor volume and body weight 2-3 times per week.
-
Monitor the animals for any signs of toxicity or distress.
-
Euthanize the animals when they reach the pre-defined experimental or humane endpoints.
-
-
Tissue Collection and Analysis:
-
At the endpoint, euthanize the mice and carefully excise the tumors.
-
A portion of the tumor can be snap-frozen in liquid nitrogen for Western blot analysis, and another portion can be fixed in formalin for immunohistochemistry.
-
Protocol 3: Western Blot Analysis for H3K4me2 in Tumor Tissues
Materials:
-
Frozen tumor tissue
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-H3K4me2, anti-Histone H3)
-
HRP-conjugated secondary antibody
-
ECL substrate
Procedure:
-
Protein Extraction:
-
Homogenize the frozen tumor tissue in ice-cold RIPA buffer.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysate using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against H3K4me2 overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection:
-
Detect the signal using an ECL substrate and an appropriate imaging system.
-
Strip and re-probe the membrane with an antibody against total Histone H3 as a loading control.
-
Protocol 4: Immunohistochemistry (IHC) for Protein Expression in Tumor Tissues
Materials:
-
Formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections
-
Xylene and graded ethanol series
-
Antigen retrieval buffer (e.g., citrate buffer, pH 6.0)
-
Hydrogen peroxide (3%)
-
Blocking serum
-
Primary antibody (e.g., anti-LSD1, anti-Ki67)
-
Biotinylated secondary antibody
-
Streptavidin-HRP conjugate
-
DAB substrate
-
Hematoxylin
Procedure:
-
Deparaffinization and Rehydration:
-
Deparaffinize the FFPE tissue sections in xylene.
-
Rehydrate the sections through a graded series of ethanol to water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval by incubating the slides in antigen retrieval buffer at 95-100°C.
-
-
Blocking:
-
Block endogenous peroxidase activity with 3% hydrogen peroxide.
-
Block non-specific antibody binding with a blocking serum.
-
-
Immunostaining:
-
Incubate the sections with the desired primary antibody.
-
Wash the sections with PBS.
-
Incubate with a biotinylated secondary antibody.
-
Wash the sections with PBS.
-
Incubate with a streptavidin-HRP conjugate.
-
-
Detection and Counterstaining:
-
Develop the signal using a DAB substrate.
-
Counterstain the sections with hematoxylin.
-
-
Dehydration and Mounting:
-
Dehydrate the sections through a graded ethanol series and clear in xylene.
-
Mount the slides with a permanent mounting medium.
-
By following these detailed application notes and protocols, researchers can effectively design and execute animal model studies to investigate the in vivo efficacy and mechanism of action of this compound, contributing to the advancement of novel cancer therapies.
References
Application Notes and Protocols for SP2509 in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the recommended dosage and administration of SP2509 in various mouse models based on preclinical research. The protocols and data presented herein are intended to serve as a guide for designing and executing in vivo studies involving this selective inhibitor of Lysine-Specific Demethylase 1 (LSD1).
Quantitative Data Summary
The following tables summarize the dosages, administration routes, and observed effects of this compound in different mouse cancer models.
Table 1: Recommended Dosage of this compound in Xenograft Mouse Models
| Cancer Type | Mouse Strain | Tumor Cell Line | Dosage | Administration Route | Treatment Schedule | Key Findings |
| Retinoblastoma | BALB/c nude | Y79 | 25 mg/kg/day | Intraperitoneal (i.p.) | Daily for 21 days | Significantly suppressed tumor growth.[1][2] |
| Prostate Cancer | Nude | DU145 | 5 mg/kg or 10 mg/kg | Intraperitoneal (i.p.) | Daily for 21 days | Dose-dependent inhibition of tumor growth.[3] |
| Acute Myeloid Leukemia (AML) | NOD/SCID | OCI-AML3 | 25 mg/kg | Intraperitoneal (i.p.) | Twice a week for 3 weeks | Improved survival of mice with AML xenografts. |
Table 2: Vehicle Formulations for this compound Administration
| Vehicle Composition | Application | Source |
| 20% Cremaphor, 20% DMSO, 60% sterile water | AML Xenograft Model | [4] |
| 0.1% DMSO | Retinoblastoma Xenograft Model | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound for Intraperitoneal Injection
This protocol describes the preparation of this compound for in vivo administration in mouse models.
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO)
-
Cremaphor EL
-
Sterile water for injection
-
Sterile 1.5 mL microcentrifuge tubes
-
Sterile syringes and needles
Procedure:
-
Stock Solution Preparation:
-
Prepare a stock solution of this compound in DMSO. For example, to achieve a final concentration of 25 mg/kg in a 200 µL injection volume for a 20g mouse, a stock solution of 25 mg/mL in DMSO can be prepared.
-
-
Vehicle Preparation:
-
In a sterile tube, prepare the vehicle solution. For a vehicle consisting of 20% Cremaphor, 20% DMSO, and 60% sterile water, combine the components in the specified ratio.
-
-
Final Formulation:
-
Add the required volume of the this compound stock solution to the vehicle to achieve the desired final concentration.
-
Vortex the solution thoroughly to ensure complete dissolution.
-
The final solution should be clear. If precipitation occurs, gentle warming and sonication may be used to aid dissolution. It is recommended to prepare the working solution fresh on the day of use.
-
Protocol 2: Subcutaneous Xenograft Model of Retinoblastoma
This protocol outlines the establishment of a retinoblastoma xenograft model in nude mice and subsequent treatment with this compound.
Materials:
-
Y79 human retinoblastoma cells
-
BALB/c nude mice (4-5 weeks old)
-
Matrigel (optional)
-
Phosphate-buffered saline (PBS)
-
Sterile syringes and needles (27-gauge)
-
Calipers
-
This compound solution (prepared as in Protocol 1)
-
Vehicle control solution
Procedure:
-
Cell Preparation:
-
Culture Y79 cells in appropriate media until they reach the desired number.
-
On the day of injection, harvest the cells and resuspend them in sterile PBS at a concentration of 2 x 10^7 cells/mL. Some protocols may involve mixing the cell suspension with Matrigel at a 1:1 ratio to enhance tumor formation.
-
-
Tumor Cell Implantation:
-
Inject 100 µL of the cell suspension (2 x 10^6 cells) subcutaneously into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor the mice for tumor formation. Once tumors are palpable and reach a certain volume (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Measure tumor volume twice a week using calipers. Tumor volume can be calculated using the formula: Volume = (length x width²) / 2.
-
-
This compound Administration:
-
Administer this compound (e.g., 25 mg/kg) or vehicle control intraperitoneally to the respective groups daily for the duration of the study (e.g., 21 days).
-
-
Monitoring and Endpoint:
-
Monitor the body weight of the mice twice a week to assess toxicity.
-
At the end of the treatment period, sacrifice the mice and excise the tumors for further analysis (e.g., weighing, Western blot, immunohistochemistry).
-
Protocol 3: Subcutaneous Xenograft Model of Prostate Cancer
This protocol details the establishment of a prostate cancer xenograft model and treatment with this compound.
Materials:
-
DU145 human prostate cancer cells
-
Nude mice
-
Sterile PBS
-
Sterile syringes and needles
-
Calipers
-
This compound solution (prepared as in Protocol 1)
-
Vehicle control solution
Procedure:
-
Cell Preparation:
-
Culture DU145 cells and prepare a cell suspension in sterile PBS at a concentration of 2 x 10^7 cells/mL.
-
-
Tumor Cell Implantation:
-
Inject 100 µL of the cell suspension (2 x 10^6 cells) subcutaneously into the flank of each mouse.
-
-
Tumor Growth and Treatment Initiation:
-
Allow tumors to grow to a palpable size.
-
Randomize mice into groups: vehicle control, low-dose this compound (5 mg/kg), and high-dose this compound (10 mg/kg).
-
-
This compound Administration:
-
Administer the respective treatments intraperitoneally daily for 21 days.
-
-
Data Collection and Analysis:
-
Measure tumor volume and body weight regularly throughout the study.
-
At the study endpoint, harvest tumors for further analysis.
-
Visualizations
Signaling Pathways and Experimental Workflow
Caption: General experimental workflow for evaluating this compound efficacy in mouse xenograft models.
Caption: this compound inhibits LSD1, leading to the suppression of the Wnt/β-catenin signaling pathway.
Caption: this compound inhibits the JAK/STAT3 signaling pathway, reducing the expression of downstream target genes.
References
Application Notes and Protocols for Detecting SP2509 Effects via Western Blot
For Researchers, Scientists, and Drug Development Professionals
Introduction
SP2509 is a potent and selective inhibitor of Lysine-Specific Demethylase 1 (LSD1), an enzyme that plays a critical role in transcriptional regulation through the demethylation of histone H3 on lysine 4 and 9 (H3K4 and H3K9).[1][2] By inhibiting LSD1, this compound has been shown to induce anti-proliferative and apoptotic effects in various cancer models, making it a compound of significant interest in drug development.[1][3] This document provides a detailed protocol for utilizing Western blot analysis to investigate the cellular effects of this compound, focusing on key protein markers and signaling pathways affected by its activity.
Mechanism of Action of this compound
This compound functions as a reversible, non-competitive inhibitor of LSD1.[1] Its primary mechanism involves blocking the demethylase activity of LSD1, which leads to an accumulation of methylated histones, such as H3K4me2. This alteration in histone methylation status results in the modulation of gene expression, affecting various cellular processes. Downstream, this compound has been observed to impact several signaling pathways critical for cancer cell survival and proliferation, including the downregulation of anti-apoptotic proteins and the inhibition of key oncogenic pathways.
Key Protein Markers for Western Blot Analysis
Based on published literature, the following proteins are key markers for assessing the cellular response to this compound treatment:
-
LSD1: To confirm target engagement, though this compound inhibits activity and may not alter total protein levels.
-
H3K4me2: A direct marker of LSD1 inhibition; levels are expected to increase.
-
Apoptosis Markers:
-
Bcl-2 and Mcl-1: Anti-apoptotic proteins often downregulated by this compound.
-
Cleaved PARP and Cleaved Caspase-3: Markers of apoptosis induction.
-
-
Cell Cycle and Proliferation Markers:
-
c-Myc and Cyclin D1: Key regulators of cell proliferation, often downregulated.
-
-
Signaling Pathway Components:
-
β-catenin: A key component of the Wnt signaling pathway, which can be suppressed by this compound.
-
p-STAT3 and total STAT3: To assess the inhibition of the JAK/STAT3 signaling pathway.
-
p-Akt and total Akt: To evaluate effects on the PI3K/Akt signaling pathway.
-
Experimental Protocol: Western Blot Analysis of this compound Effects
This protocol outlines the steps for treating cells with this compound and subsequently analyzing protein expression changes via Western blotting.
1. Cell Culture and this compound Treatment:
-
a. Plate cells of interest (e.g., human renal carcinoma, retinoblastoma, or lung adenocarcinoma cell lines) at an appropriate density in 6-well plates and allow them to adhere overnight.
-
b. Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
c. Treat cells with varying concentrations of this compound (a suggested range is 0.5 µM to 10 µM) and a vehicle control (DMSO) for a predetermined duration (e.g., 24, 48, or 72 hours). The optimal concentration and time course should be determined empirically for each cell line.
2. Cell Lysis and Protein Quantification:
-
a. After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
b. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
c. Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
d. Incubate on ice for 30 minutes, with vortexing every 10 minutes.
-
e. Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
f. Transfer the supernatant to a new tube and determine the protein concentration using a BCA protein assay kit.
3. SDS-PAGE and Western Blotting:
-
a. Normalize protein concentrations for all samples with lysis buffer.
-
b. Prepare samples for loading by adding Laemmli sample buffer and boiling at 95°C for 5 minutes.
-
c. Load equal amounts of protein (e.g., 20-40 µg) per lane onto an SDS-polyacrylamide gel.
-
d. Perform electrophoresis to separate the proteins by size.
-
e. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
f. Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
g. Incubate the membrane with the primary antibody of interest (diluted in blocking buffer) overnight at 4°C with gentle agitation. Recommended primary antibodies and starting dilutions are listed in Table 2.
-
h. Wash the membrane three times with TBST for 10 minutes each.
-
i. Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
j. Wash the membrane again three times with TBST for 10 minutes each.
-
k. Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an appropriate imaging system.
-
l. For quantitative analysis, use densitometry software to measure band intensities. Normalize the intensity of the target protein to a loading control (e.g., β-actin or GAPDH).
Data Presentation
Quantitative data from Western blot analysis should be summarized in tables for clear comparison of protein expression levels across different treatment conditions.
Table 1: Expected Effects of this compound on Key Protein Markers
| Protein Target | Expected Change with this compound Treatment | Function | Reference |
| H3K4me2 | Increase | Histone mark for active transcription | |
| Bcl-2 | Decrease | Anti-apoptotic protein | |
| Mcl-1 | Decrease | Anti-apoptotic protein | |
| c-Myc | Decrease | Transcription factor, proliferation | |
| Cyclin D1 | Decrease | Cell cycle progression | |
| β-catenin | Decrease | Wnt signaling pathway | |
| p-STAT3 | Decrease | JAK/STAT3 signaling | |
| p-Akt | Decrease | PI3K/Akt signaling |
Table 2: Recommended Primary Antibodies for Western Blot
| Target Protein | Supplier (Example) | Catalog Number (Example) | Recommended Dilution |
| LSD1 | Cell Signaling Technology | #2139 | 1:1000 |
| H3K4me2 | Abcam | ab32356 | 1:1000 |
| Bcl-2 | Santa Cruz Biotechnology | sc-7382 | 1:500 |
| Mcl-1 | Cell Signaling Technology | #5453 | 1:1000 |
| Cleaved PARP | Cell Signaling Technology | #5625 | 1:1000 |
| Cleaved Caspase-3 | Cell Signaling Technology | #9661 | 1:1000 |
| c-Myc | Cell Signaling Technology | #5605 | 1:1000 |
| Cyclin D1 | Cell Signaling Technology | #2978 | 1:1000 |
| β-catenin | Cell Signaling Technology | #8480 | 1:1000 |
| p-STAT3 (Tyr705) | Cell Signaling Technology | #9145 | 1:1000 |
| STAT3 | Cell Signaling Technology | #9139 | 1:1000 |
| p-Akt (Ser473) | Cell Signaling Technology | #4060 | 1:1000 |
| Akt | Cell Signaling Technology | #4691 | 1:1000 |
| β-actin | Sigma-Aldrich | A5441 | 1:5000 |
| GAPDH | Cell Signaling Technology | #5174 | 1:1000 |
Visualizations
Diagrams of Signaling Pathways and Experimental Workflow
Caption: this compound inhibits LSD1, leading to increased H3K4me2 and altered gene expression, resulting in apoptosis, cell cycle arrest, and reduced proliferation.
Caption: The experimental workflow for Western blot analysis of this compound-treated cells.
Caption: this compound-mediated inhibition of LSD1 affects multiple downstream signaling pathways, leading to apoptosis and reduced proliferation.
References
- 1. The Histone Lysine-specific Demethylase 1 Inhibitor, this compound Exerts Cytotoxic Effects against Renal Cancer Cells through Downregulation of Bcl-2 and Mcl-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Histone Lysine-specific Demethylase 1 Inhibitor, this compound Exerts Cytotoxic Effects against Renal Cancer Cells through Downregulation of Bcl-2 and Mcl-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for ChIP-seq Analysis of SP2509-Treated Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and a detailed protocol for performing Chromatin Immunoprecipitation followed by sequencing (ChIP-seq) on cells treated with SP2509, a selective inhibitor of Lysine-Specific Demethylase 1 (LSD1).
Introduction
This compound is a potent small molecule inhibitor of LSD1, a histone demethylase that plays a critical role in transcriptional regulation by removing methyl groups from histone H3 at lysine 4 (H3K4me1/2) and lysine 9 (H3K9me1/2)[1]. Inhibition of LSD1 by this compound leads to an increase in histone methylation, notably H3K4 di-methylation (H3K4me2), which is generally associated with active transcription[2][3]. ChIP-seq is a powerful technique to identify the genome-wide localization of specific histone modifications or DNA-binding proteins. This protocol is designed to enable researchers to map the changes in histone methylation patterns, particularly H3K4me2, following this compound treatment, thereby elucidating the downstream effects of LSD1 inhibition on gene regulation.
Quantitative Data Summary
The following table summarizes the half-maximal inhibitory concentration (IC50) of this compound in various cancer cell lines, providing a reference for determining appropriate treatment concentrations.
| Cell Line | Cancer Type | IC50 (µM) | Treatment Duration (hours) |
| Y79 | Retinoblastoma | 1.22 | 48 |
| Y79 | Retinoblastoma | 0.47 | 72 |
| Weri-RB1 | Retinoblastoma | 0.73 | 48 |
| Weri-RB1 | Retinoblastoma | 0.24 | 72 |
| ACHN | Renal Carcinoma | ~1.0-2.0 (effective concentration) | 24 |
| U87MG | Glioma | ~1.0-2.0 (effective concentration) | 24 |
Data compiled from published studies[2][4]. Researchers should perform their own dose-response curves to determine the optimal this compound concentration for their specific cell line and experimental conditions.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and the experimental workflow for the ChIP-seq protocol.
Caption: Mechanism of this compound action on LSD1 and H3K4me2.
Caption: ChIP-seq experimental workflow for this compound-treated cells.
Detailed Experimental Protocol
This protocol is a synthesis of established ChIP-seq methodologies and is optimized for studying histone modifications in this compound-treated cells.
Materials
-
Cell culture reagents
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Formaldehyde (37%, methanol-free)
-
Glycine
-
PBS (phosphate-buffered saline), ice-cold
-
Cell lysis buffer
-
Nuclei isolation buffer
-
Chromatin shearing buffer (e.g., RIPA buffer)
-
Protease and phosphatase inhibitor cocktails
-
ChIP-grade anti-H3K4me2 antibody and corresponding IgG control
-
Protein A/G magnetic beads
-
ChIP elution buffer
-
RNase A
-
Proteinase K
-
DNA purification kit
-
Reagents for NGS library preparation
Protocol
1. Cell Culture and this compound Treatment
-
Culture cells of interest to ~80-90% confluency.
-
Treat cells with the desired concentration of this compound or vehicle control (e.g., DMSO) for the determined duration (e.g., 24-72 hours). It is recommended to perform a dose-response experiment to determine the optimal concentration for your cell line.
2. Cross-linking
-
Add formaldehyde directly to the culture medium to a final concentration of 1%.
-
Incubate for 10 minutes at room temperature with gentle shaking.
-
Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM.
-
Incubate for 5 minutes at room temperature.
-
Wash cells twice with ice-cold PBS.
3. Cell Lysis and Nuclei Isolation
-
Scrape cells in ice-cold PBS containing protease inhibitors and pellet by centrifugation.
-
Resuspend the cell pellet in cell lysis buffer and incubate on ice.
-
Isolate nuclei by dounce homogenization or centrifugation through a sucrose cushion.
-
Pellet the nuclei and resuspend in nuclei isolation buffer.
4. Chromatin Shearing (Sonication)
-
Resuspend the nuclear pellet in chromatin shearing buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Shear the chromatin to an average size of 200-600 bp using a sonicator. Optimization of sonication conditions (power, duration, cycles) is critical for each cell type and instrument.
-
Centrifuge to pellet debris and collect the supernatant containing the sheared chromatin.
5. Immunoprecipitation
-
Pre-clear the chromatin by incubating with protein A/G magnetic beads.
-
Take an aliquot of the pre-cleared chromatin as the "input" control.
-
Incubate the remaining chromatin overnight at 4°C with rotation with an anti-H3K4me2 antibody or a negative control IgG.
-
Add protein A/G magnetic beads to capture the antibody-chromatin complexes and incubate for 2-4 hours at 4°C.
-
Wash the beads sequentially with low-salt, high-salt, and LiCl wash buffers to remove non-specific binding.
6. Reverse Cross-links and DNA Purification
-
Elute the chromatin from the beads using a ChIP elution buffer.
-
Reverse the cross-links by incubating the eluted chromatin and the input control at 65°C overnight with the addition of NaCl.
-
Treat with RNase A to remove RNA.
-
Treat with Proteinase K to digest proteins.
-
Purify the DNA using a DNA purification kit or phenol-chloroform extraction followed by ethanol precipitation.
7. Library Preparation and Sequencing
-
Quantify the purified ChIP DNA and input DNA.
-
Prepare sequencing libraries from the ChIP and input DNA using a commercial kit compatible with your sequencing platform (e.g., Illumina).
-
Perform next-generation sequencing.
8. Data Analysis
-
Perform quality control on the raw sequencing reads.
-
Align the reads to the appropriate reference genome.
-
Perform peak calling using software such as MACS2 to identify regions of H3K4me2 enrichment.
-
Perform differential binding analysis to identify regions with significant changes in H3K4me2 levels between this compound-treated and control samples.
-
Annotate peaks to nearby genes and perform downstream functional analysis (e.g., pathway analysis).
References
Application Notes and Protocols for Colony Formation Assay with SP2509
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing SP2509, a selective inhibitor of Lysine-specific demethylase 1 (LSD1), in colony formation assays to assess its impact on the long-term proliferative capacity of cancer cells.
Introduction
This compound is a potent and reversible inhibitor of Lysine-specific demethylase 1 (LSD1), an enzyme frequently overexpressed in various cancers and associated with poor prognosis.[1][2][3] LSD1 plays a crucial role in transcriptional regulation, and its inhibition by this compound has been shown to induce apoptosis, inhibit cell proliferation, and reduce the colony-forming ability of cancer cells.[1][4] The colony formation assay, or clonogenic assay, is a pivotal in vitro method to evaluate the ability of a single cell to undergo sufficient proliferation to form a colony, thereby assessing the cytotoxic and cytostatic effects of therapeutic agents like this compound.
Mechanism of Action of this compound
This compound exerts its anti-cancer effects through the modulation of several key signaling pathways:
-
Downregulation of Anti-Apoptotic Proteins: this compound has been demonstrated to downregulate the expression of anti-apoptotic proteins Bcl-2 and Mcl-1, leading to the induction of apoptosis in cancer cells.
-
Suppression of the β-catenin Pathway: In certain cancer types, such as retinoblastoma, this compound suppresses the β-catenin signaling pathway, which is critical for cell proliferation and survival.
-
Inhibition of the JAK/STAT3 Pathway: this compound can also inhibit the Janus kinase (JAK)/signal transducer and activator of transcription 3 (STAT3) signaling pathway, a key regulator of cell proliferation, survival, and differentiation in many tumors.
Data Presentation
The following table summarizes the effective concentrations and inhibitory effects of this compound in various cancer cell lines as reported in the literature. This information can serve as a starting point for designing experiments with specific cell types.
| Cell Line | Cancer Type | This compound Concentration | Effect on Colony Formation | Reference |
| Y79 | Retinoblastoma | 0.5 µM | Significant decrease in colony number | |
| Weri-RB1 | Retinoblastoma | 0.5 µM | Significant decrease in colony number | |
| HSC3 | Oral Squamous Cell Carcinoma | Dose-dependent | Inhibition of clonogenic survival | |
| CAL27 | Oral Squamous Cell Carcinoma | Dose-dependent | Inhibition of clonogenic survival | |
| OCI-AML3 | Acute Myeloid Leukemia | ~10 µM (pre-treatment) | Significant inhibition of colony growth | |
| ARK2 | Uterine Serous Carcinoma | Not specified | Inhibition of colony formation |
Note: The optimal concentration of this compound should be determined empirically for each cell line, for example, by first performing a dose-response curve to determine the IC50 value.
Experimental Protocols
Materials
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
This compound (dissolved in a suitable solvent like DMSO)
-
Trypsin-EDTA
-
Phosphate-buffered saline (PBS)
-
6-well or 12-well tissue culture plates
-
Crystal Violet staining solution (0.5% w/v in 25% methanol) or other suitable stain
-
Incubator (37°C, 5% CO2)
-
Microscope
Protocol for Adherent Cells
-
Cell Seeding:
-
Harvest and count the cells to be tested. Ensure a single-cell suspension.
-
Seed a low density of cells (e.g., 200-1000 cells/well) into 6-well plates containing complete culture medium. The optimal seeding density should be determined for each cell line to ensure the formation of distinct, countable colonies.
-
Allow the cells to attach overnight in a 37°C, 5% CO2 incubator.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium. It is recommended to test a range of concentrations based on previously reported IC50 values or a preliminary dose-response experiment.
-
Include a vehicle control (medium with the same concentration of DMSO used to dissolve this compound).
-
Remove the medium from the wells and replace it with the medium containing the desired concentrations of this compound or the vehicle control.
-
-
Incubation:
-
Incubate the plates for a period that allows for colony formation, typically 7-14 days. The incubation time will vary depending on the doubling time of the cell line.
-
Monitor the plates periodically to observe colony growth.
-
-
Colony Staining:
-
Once colonies are of a sufficient size (at least 50 cells), gently wash the wells twice with PBS.
-
Fix the colonies by adding 1 mL of methanol to each well and incubating for 20 minutes at room temperature.
-
Aspirate the methanol and add 1 mL of 0.5% Crystal Violet solution to each well.
-
Incubate at room temperature for 20-30 minutes.
-
Gently wash the plates with water to remove excess stain and allow them to air dry.
-
-
Colony Counting and Analysis:
-
Count the number of colonies in each well. A colony is typically defined as a cluster of at least 50 cells.
-
Calculate the Plating Efficiency (PE) and Surviving Fraction (SF) using the following formulas:
-
PE = (Number of colonies formed / Number of cells seeded) x 100%
-
SF = (Number of colonies formed after treatment / (Number of cells seeded x PE)) x 100%
-
-
Compare the surviving fraction of treated cells to the vehicle control to determine the effect of this compound on colony formation.
-
Mandatory Visualizations
Caption: Signaling pathways affected by this compound leading to reduced colony formation.
Caption: Experimental workflow for a colony formation assay with this compound.
References
- 1. This compound, a Selective Inhibitor of LSD1, Suppresses Retinoblastoma Growth by Downregulating β-catenin Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Histone Lysine-specific Demethylase 1 Inhibitor, this compound Exerts Cytotoxic Effects against Renal Cancer Cells through Downregulation of Bcl-2 and Mcl-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Apoptosis Assays with SP2509
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for assessing apoptosis induced by SP2509, a selective inhibitor of Lysine-Specific Demethylase 1 (LSD1). The protocols outlined below are for two standard apoptosis assays: Annexin V/Propidium Iodide (PI) staining followed by flow cytometry and the Caspase-Glo® 3/7 luminescent assay.
Introduction to this compound-Induced Apoptosis
This compound is a potent and reversible inhibitor of LSD1, an enzyme frequently overexpressed in various cancers.[1][2] LSD1 plays a crucial role in transcriptional regulation by removing methyl groups from histone H3 at lysines 4 and 9 (H3K4me1/2 and H3K9me1/2).[2] By inhibiting LSD1, this compound can induce transcriptional changes that lead to the suppression of tumor growth and the induction of programmed cell death, or apoptosis.[1][2]
Mechanistically, this compound has been shown to induce apoptosis by downregulating the expression of anti-apoptotic proteins belonging to the BCL-2 family, such as Bcl-2 and Mcl-1. This disrupts the balance between pro- and anti-apoptotic proteins, leading to mitochondrial outer membrane permeabilization, cytochrome c release, and the activation of caspases, which are key executioners of apoptosis. In some cellular contexts, this compound has also been found to inhibit the JAK/STAT3 signaling pathway, which is involved in cell proliferation and survival.
Quantitative Data Summary
The following table summarizes the dose-dependent induction of apoptosis by this compound in two retinoblastoma cell lines, Y79 and Weri-RB1, after 48 hours of treatment. Data is presented as the percentage of apoptotic cells as determined by Annexin V/PI flow cytometry.
| Cell Line | This compound Concentration (µM) | Apoptosis Rate (%) |
| Y79 | 0 | 15.07 |
| 2.5 | 20.14 | |
| 5 | 31.3 | |
| Weri-RB1 | 0 | 25 |
| 1 | 37 | |
| 2 | 39.64 |
Signaling Pathway of this compound-Induced Apoptosis
References
Application Notes and Protocols for SP2509 in Preclinical Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
SP2509 is a potent and reversible, non-competitive inhibitor of Lysine-Specific Demethylase 1 (LSD1/KDM1A) with an IC50 of 13 nM.[1] LSD1 is an epigenetic modulator that plays a crucial role in tumorigenesis, and its inhibition has emerged as a promising therapeutic strategy in various cancers.[2][3][4] Preclinical studies have demonstrated the anti-tumor activity of this compound in a range of hematological and solid tumors, including acute myeloid leukemia (AML), Ewing sarcoma, renal cancer, retinoblastoma, and lung adenocarcinoma.[5]
These application notes provide a comprehensive overview of the use of this compound in preclinical cancer research, including its mechanism of action, key experimental data, and detailed protocols for in vitro and in vivo studies.
Mechanism of Action
This compound primarily exerts its anti-cancer effects through the inhibition of LSD1, a histone demethylase that removes methyl groups from mono- and di-methylated lysine 4 and lysine 9 of histone H3 (H3K4 and H3K9). This inhibition leads to an accumulation of H3K4me2, altering gene expression.
Beyond its primary target, this compound has also been identified as a novel inhibitor of the JAK/STAT3 signaling pathway. It inhibits constitutive STAT3 activation and the expression of downstream target genes such as Bcl-xL, c-Myc, and Cyclin D1. This dual activity contributes to its ability to induce cell cycle arrest, inhibit cell proliferation, and promote apoptosis in cancer cells.
Furthermore, in specific cancer types like retinoblastoma, this compound has been shown to suppress tumor growth by downregulating β-catenin signaling. In renal cancer cells, it induces apoptosis through the downregulation of anti-apoptotic proteins Bcl-2 and Mcl-1.
Data Summary
The following tables summarize the quantitative data from preclinical studies of this compound in various cancer cell lines and in vivo models.
Table 1: In Vitro Efficacy of this compound
| Cell Line | Cancer Type | Assay | Endpoint | Result | Reference |
| DU145 | Prostate Cancer | Cell Viability | IC50 | Not explicitly stated, but dose-dependent effects observed | |
| Y79 | Retinoblastoma | Apoptosis Assay | % Apoptosis | 15.07% (0 µM), 20.14% (2.5 µM), 31.3% (5 µM) | |
| Weri-RB1 | Retinoblastoma | Apoptosis Assay | % Apoptosis | 25% (0 µM), 37% (1 µM), 39.64% (2 µM) | |
| Caki | Renal Carcinoma | Apoptosis Assay | Sub-G1 Population | Dose-dependent increase | |
| ACHN | Renal Carcinoma | Apoptosis Assay | Sub-G1 Population | Dose-dependent increase (0.5-2 µM) | |
| U87MG | Glioma | Apoptosis Assay | Sub-G1 Population | Dose-dependent increase (0.5-2 µM) | |
| HSC3 | Oral Squamous Cell Carcinoma | Proliferation Assay | Inhibition | Dose-dependent | |
| CAL27 | Oral Squamous Cell Carcinoma | Clonogenic Survival | Inhibition | Dose-dependent | |
| A549 | Lung Adenocarcinoma | Cell Growth Assay | IC50 | 1-5 µM | |
| PC9 | Lung Adenocarcinoma | Cell Growth Assay | IC50 | 1-5 µM | |
| OCI-AML3 | Acute Myeloid Leukemia | Colony Growth Assay | Inhibition | Significant inhibition |
Table 2: In Vivo Efficacy of this compound
| Cancer Model | Animal Model | Treatment Regimen | Outcome | Reference |
| DU145 Xenograft | Nude Mice | 5 or 10 mg/kg, i.p., q.d. for 21 days | Significant tumor growth inhibition | |
| Y79 Xenograft | Nude Mice | Not explicitly stated | Significant inhibition of tumor growth | |
| 4NQO-induced Oral Cancer | Mice | Topical application | Reduced papillomatous lesions and OSCC growth | |
| Ewing Sarcoma Xenograft | Mice | 30 mg/kg/day | Inhibition of xenograft growth |
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound inhibits LSD1 and JAK/STAT3 signaling pathways.
Caption: General workflow for in vitro evaluation of this compound.
Caption: General workflow for in vivo xenograft studies with this compound.
Experimental Protocols
In Vitro Protocols
1. Cell Viability Assay (MTT Assay)
-
Materials:
-
Cancer cell lines of interest
-
Complete growth medium (e.g., DMEM, RPMI-1640) with 10% FBS
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
-
-
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete growth medium.
-
Remove the old medium and add 100 µL of fresh medium containing various concentrations of this compound or vehicle control (DMSO) to the wells.
-
Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle-treated control.
-
2. Western Blot Analysis
-
Materials:
-
Treated and untreated cell pellets
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-LSD1, anti-H3K4me2, anti-pSTAT3, anti-STAT3, anti-Bcl-2, anti-Mcl-1, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL substrate
-
Chemiluminescence imaging system
-
-
Protocol:
-
Lyse cell pellets in RIPA buffer on ice for 30 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C and collect the supernatant.
-
Determine the protein concentration using a BCA assay.
-
Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
3. Apoptosis Assay (Annexin V/PI Staining)
-
Materials:
-
Treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
-
-
Protocol:
-
Harvest cells after treatment with this compound.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
-
In Vivo Protocol
1. Xenograft Tumor Model
-
Materials:
-
Immunocompromised mice (e.g., nude mice, SCID mice)
-
Cancer cells for injection (e.g., 2 x 10^6 DU145 cells)
-
Matrigel (optional)
-
This compound formulation for in vivo use
-
Vehicle control
-
Calipers for tumor measurement
-
-
Protocol:
-
Subcutaneously implant cancer cells into the flank of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 200-400 mm³).
-
Randomize the mice into treatment and control groups (n=6-7 per group).
-
Prepare the this compound formulation. For example, for intraperitoneal (i.p.) injection, a stock solution in DMSO can be diluted in corn oil. For oral (p.o.) administration, a formulation with DMSO, PEG300, Tween-80, and saline can be used.
-
Administer this compound (e.g., 5 or 10 mg/kg) or vehicle control to the mice daily or as per the experimental design.
-
Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (Length x Width²)/2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study (e.g., 21 days), sacrifice the mice and excise the tumors.
-
Weigh the tumors and perform further analyses such as immunohistochemistry or western blotting on the tumor tissue.
-
Safety and Handling
This compound is for research use only. Standard laboratory safety precautions should be followed when handling this compound. This includes wearing personal protective equipment such as gloves, a lab coat, and safety glasses. Consult the Safety Data Sheet (SDS) for detailed information on handling and disposal.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound, a Selective Inhibitor of LSD1, Suppresses Retinoblastoma Growth by Downregulating β-catenin Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Histone Lysine-specific Demethylase 1 Inhibitor, this compound Exerts Cytotoxic Effects against Renal Cancer Cells through Downregulation of Bcl-2 and Mcl-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
Application Notes and Protocols for In Vivo Efficacy Studies of SP2509
For Researchers, Scientists, and Drug Development Professionals
Introduction
SP2509 is a potent, selective, and reversible small-molecule inhibitor of Lysine-Specific Demethylase 1 (LSD1/KDM1A), an enzyme crucial in transcriptional regulation through histone demethylation.[1][2][3][4] LSD1 is overexpressed in a variety of hematologic and solid tumors, and its inhibition has emerged as a promising therapeutic strategy.[5] this compound exerts its antitumor effects by altering gene expression, leading to cell cycle arrest, apoptosis, and differentiation in cancer cells. In preclinical studies, this compound has demonstrated significant single-agent in vivo efficacy in various cancer models, including acute myeloid leukemia (AML), retinoblastoma, prostate cancer, and Ewing sarcoma. These notes provide a summary of the in vivo efficacy data and detailed protocols for conducting similar studies.
Quantitative Data Summary of In Vivo Efficacy
The following table summarizes the quantitative results from various preclinical in vivo studies of this compound.
| Cancer Type | Animal Model | Cell Line / Tumor Model | This compound Dosage & Schedule | Key Outcomes & Notes | Reference |
| Acute Myeloid Leukemia (AML) | NOD/SCID Mice | OCI-AML3 or MOLM13 Xenograft | 25 mg/kg, twice weekly (b.i.w.), Intraperitoneal (i.p.) | Significantly improved survival compared to vehicle control. | |
| Acute Myeloid Leukemia (AML) | NSG Mice | Primary AML Blast Xenograft | 15 mg/kg, b.i.w., i.p. | Dramatically improved survival. Efficacy was further enhanced with co-administration of panobinostat (5 mg/kg). | |
| Retinoblastoma (RB) | BALB/c Nude Mice | Y79 Xenograft | 25 mg/kg, daily, i.p. | Significantly suppressed tumor growth without affecting the total body weight of the animals. | |
| Prostate Cancer | Nude Mice | DU145 Xenograft | 5 or 10 mg/kg, daily, i.p. for 21 days | Dose-dependent inhibition of tumor growth. No significant changes in body weight were observed. | |
| Ewing Sarcoma | Not Specified | Multiple Xenograft Models | Not Specified | Demonstrated single-agent efficacy. | |
| Lung Adenocarcinoma (LUAD) | Transgenic Mouse Model | Not Applicable | Not Specified | Inhibited LUAD cell growth in vivo. |
Signaling Pathways and Mechanism of Action
This compound functions primarily by inhibiting LSD1. This action prevents the demethylation of histone H3 on lysine 4 (H3K4), leading to an accumulation of H3K4me2/me3 marks at the promoters of target genes. This epigenetic modification alters the transcription of genes involved in critical cancer-related signaling pathways. Studies have shown that this compound's antitumor effects are mediated, at least in part, through the suppression of the β-catenin and JAK/STAT3 signaling pathways. Inhibition of these pathways leads to the downregulation of key oncogenes like c-Myc and survival proteins such as Bcl-xL and Cyclin D1, ultimately resulting in cell cycle arrest and apoptosis.
Experimental Protocols
General Protocol for Subcutaneous Xenograft Model
This protocol outlines the essential steps for evaluating the in vivo efficacy of this compound using a subcutaneous tumor xenograft model, based on methodologies reported in multiple studies.
a. Materials:
-
Animals: Immunocompromised mice (e.g., BALB/c nude, NOD/SCID), 4-6 weeks old.
-
Cells: Cancer cell line of interest (e.g., DU145, Y79).
-
Reagents: this compound, appropriate vehicle for solubilization, sterile PBS, Matrigel (optional), culture media.
-
Equipment: Calipers, analytical balance, sterile syringes and needles, animal housing facilities.
b. Procedure:
-
Cell Preparation: Culture cells to ~80% confluency. On the day of injection, harvest, wash with PBS, and resuspend the required number of cells (e.g., 2 x 10^6) in sterile PBS or a PBS/Matrigel mixture. Keep on ice.
-
Tumor Implantation: Subcutaneously inject the cell suspension into the flank of each mouse.
-
Tumor Monitoring: Allow tumors to establish. Begin measuring tumor dimensions with calipers twice weekly once they become palpable. Calculate tumor volume using the formula: Volume = (length × width²)/2.
-
Group Randomization: Once tumors reach a predetermined average size (e.g., 100-150 mm³), randomly assign mice to treatment groups (e.g., vehicle control, 5 mg/kg this compound, 10 mg/kg this compound).
-
Drug Administration: Prepare this compound in the appropriate vehicle and administer via the chosen route (intraperitoneal injection is common). Administer treatment according to the defined schedule (e.g., daily).
-
Efficacy Monitoring: Continue to measure tumor volume and mouse body weight twice weekly to assess efficacy and toxicity, respectively.
-
Endpoint: Conclude the experiment when tumors in the control group reach the maximum allowed size or after a fixed duration (e.g., 21 days).
-
Analysis: At the endpoint, euthanize the mice, excise the tumors, and measure their final weight. Tissues can be processed for further analysis (e.g., Western blot, immunohistochemistry) to confirm target engagement (e.g., H3K4me2 levels) and pathway modulation.
Protocol for Acute Myeloid Leukemia (AML) Systemic Model
This protocol is adapted for systemic diseases like AML, where survival is the primary endpoint.
a. Procedure:
-
Cell Preparation: Prepare AML cells (e.g., OCI-AML3) as described above.
-
Cell Injection: Inject cells intravenously (i.v.) via the tail vein to establish systemic disease.
-
Treatment: After a few days to allow for engraftment, begin treatment with this compound (e.g., 25 mg/kg, i.p., twice weekly) and vehicle control.
-
Monitoring: Monitor mice for signs of disease progression (e.g., weight loss, hind-limb paralysis, ruffled fur) and overall survival.
-
Endpoint: The primary endpoint is survival. Record the date of death or euthanasia for each animal.
-
Analysis: Analyze survival data using Kaplan-Meier curves and perform statistical comparisons (e.g., log-rank test).
Logical Framework for this compound In Vivo Efficacy
The antitumor activity of this compound follows a clear mechanistic path from drug administration to the observed therapeutic effect. The inhibition of the primary target, LSD1, triggers a cascade of molecular events that are unfavorable for cancer cell survival and proliferation.
References
- 1. selleckchem.com [selleckchem.com]
- 2. The Histone Lysine-specific Demethylase 1 Inhibitor, this compound Exerts Cytotoxic Effects against Renal Cancer Cells through Downregulation of Bcl-2 and Mcl-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Preclinical studies reveal that LSD1 inhibition results in tumor growth arrest in lung adenocarcinoma independently of driver mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. iovs.arvojournals.org [iovs.arvojournals.org]
Application Notes and Protocols for Studying LSD1 Function In Vitro Using SP2509
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lysine-specific demethylase 1 (LSD1), also known as KDM1A, is a flavin-dependent monoamine oxidase that plays a critical role in transcriptional regulation by removing methyl groups from histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9).[1] Its dysregulation is implicated in various diseases, including cancer and viral infections, making it a compelling therapeutic target. SP2509 is a potent, reversible, and selective small molecule inhibitor of LSD1.[2][3] Unlike some other LSD1 inhibitors that target the FAD cofactor, this compound is thought to act as an allosteric inhibitor, disrupting the interaction between LSD1 and its partner proteins, such as CoREST, thereby affecting its scaffolding functions in addition to its catalytic activity.[4][5] These application notes provide detailed protocols for utilizing this compound to investigate the in vitro functions of LSD1.
Mechanism of Action
This compound inhibits the demethylase activity of LSD1, leading to an accumulation of its substrates, such as mono- and di-methylated H3K4 (H3K4me1/2). Furthermore, this compound has been shown to disrupt the interaction between LSD1 and the CoREST complex, which is crucial for LSD1's repressive function on certain genes. This dual mechanism of inhibiting both catalytic activity and protein-protein interactions makes this compound a valuable tool for dissecting the multifaceted roles of LSD1 in cellular processes.
Quantitative Data Summary
The following tables summarize the in vitro efficacy of this compound across various cell lines and experimental conditions.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value | Assay Conditions |
| OCI-AML3 | Acute Myeloid Leukemia | Not explicitly stated, but induces apoptosis and inhibits colony growth | 96-hour treatment |
| MOLM13 | Acute Myeloid Leukemia | Not explicitly stated, but induces apoptosis and inhibits colony growth | 96-hour treatment |
| Y79 | Retinoblastoma | 1.22 µM (48h), 0.47 µM (72h) | MTT Assay |
| Weri-RB1 | Retinoblastoma | 0.73 µM (48h), 0.24 µM (72h) | MTT Assay |
| SMMC-7721 | Hepatocellular Carcinoma | 5.36 µM | MTT Assay (96h) |
| SNU-1 | Gastric Carcinoma | 8.03 µM | MTT Assay (96h) |
| U87 | Glioblastoma | 1.16 µM | ATPlite luminescence assay (96h) |
| SK-N-MC | Neuroblastoma | Not explicitly stated, but growth inhibition observed | ATPlite luminescence assay (96h) |
Table 2: Biochemical and Cellular Effects of this compound
| Parameter | Value/Effect | Assay |
| LSD1 Enzymatic Inhibition (IC50) | 13 nM | In vitro enzymatic assay |
| Disruption of LSD1-CoREST Interaction | Demonstrated in AML cells | Co-Immunoprecipitation |
| Induction of Apoptosis | Observed in AML, Retinoblastoma, and Renal Carcinoma cells | Flow Cytometry, Western Blot (cleaved PARP, cleaved Caspase-3) |
| Cell Cycle Arrest | G0/G1 arrest in Retinoblastoma cells | Flow Cytometry |
| Increase in H3K4me2 levels | Observed in Retinoblastoma cells | Western Blot |
Experimental Protocols
Here are detailed protocols for key in vitro experiments to study LSD1 function using this compound.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the effect of this compound on cell proliferation and viability.
Materials:
-
Target cancer cell lines
-
Complete cell culture medium
-
This compound (dissolved in DMSO to create a stock solution)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (for formazan crystal dissolution)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution. A typical concentration range to start with is 0.01 µM to 10 µM. Include a DMSO-only vehicle control.
-
Remove the overnight culture medium from the cells and replace it with 100 µL of the medium containing the different concentrations of this compound or vehicle control.
-
Incubate the plates for the desired time points (e.g., 24, 48, 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value.
Western Blot Analysis
This protocol is used to detect changes in protein expression levels, such as LSD1, H3K4me2, and apoptosis markers, following this compound treatment.
Materials:
-
Target cells treated with this compound and vehicle control
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-LSD1, anti-H3K4me2, anti-cleaved PARP, anti-cleaved Caspase-3, anti-β-actin or GAPDH as a loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
After treating cells with this compound for the desired time, wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using the BCA assay.
-
Normalize the protein concentrations and prepare samples by adding Laemmli buffer and boiling for 5-10 minutes.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel and run the gel to separate the proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer according to the manufacturer's recommendations) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Add ECL substrate to the membrane and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to the loading control.
Co-Immunoprecipitation (Co-IP)
This protocol is designed to investigate the effect of this compound on the interaction between LSD1 and its binding partners, such as CoREST.
Materials:
-
Cells treated with this compound and vehicle control
-
Co-IP lysis buffer (non-denaturing)
-
Primary antibody for immunoprecipitation (e.g., anti-LSD1)
-
Control IgG from the same species as the primary antibody
-
Protein A/G magnetic beads or agarose beads
-
Wash buffer
-
Elution buffer
-
Western blot reagents (as described above)
Procedure:
-
Treat cells with the desired concentration of this compound or vehicle for the specified time.
-
Lyse the cells in a non-denaturing Co-IP lysis buffer to preserve protein-protein interactions.
-
Pre-clear the lysate by incubating with protein A/G beads for 1 hour to reduce non-specific binding.
-
Incubate the pre-cleared lysate with the anti-LSD1 antibody or control IgG overnight at 4°C with gentle rotation.
-
Add fresh protein A/G beads to the lysate-antibody mixture and incubate for another 2-4 hours to capture the antibody-protein complexes.
-
Wash the beads several times with wash buffer to remove non-specifically bound proteins.
-
Elute the immunoprecipitated proteins from the beads using an elution buffer or by boiling in Laemmli sample buffer.
-
Analyze the eluted samples by Western blotting using antibodies against LSD1 and the suspected interacting partner (e.g., CoREST). A reduced signal for CoREST in the this compound-treated sample compared to the control would indicate a disruption of the interaction.
Chromatin Immunoprecipitation (ChIP) Assay
This protocol allows for the investigation of this compound's effect on the association of LSD1 with specific gene promoters and the resulting changes in histone methylation marks.
Materials:
-
Cells treated with this compound and vehicle control
-
Formaldehyde (for cross-linking)
-
Glycine (to quench cross-linking)
-
ChIP lysis buffer
-
Sonication equipment
-
ChIP dilution buffer
-
Antibodies for ChIP (e.g., anti-LSD1, anti-H3K4me2, normal IgG as a negative control)
-
Protein A/G magnetic beads
-
ChIP wash buffers (low salt, high salt, LiCl)
-
Elution buffer
-
RNase A and Proteinase K
-
DNA purification kit
-
qPCR primers for target gene promoters
-
qPCR master mix and instrument
Procedure:
-
Treat cells with this compound or vehicle control.
-
Cross-link proteins to DNA by adding formaldehyde directly to the culture medium and incubating for 10 minutes at room temperature.
-
Quench the cross-linking reaction by adding glycine.
-
Harvest and lyse the cells.
-
Sonciate the chromatin to shear the DNA into fragments of 200-1000 bp.
-
Immunoprecipitate the chromatin with specific antibodies (anti-LSD1, anti-H3K4me2, or IgG) overnight at 4°C.
-
Capture the antibody-chromatin complexes with protein A/G beads.
-
Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.
-
Elute the chromatin from the beads and reverse the cross-links by heating in the presence of NaCl.
-
Treat the samples with RNase A and Proteinase K to remove RNA and protein.
-
Purify the immunoprecipitated DNA.
-
Analyze the enrichment of specific DNA sequences by qPCR using primers designed for the promoter regions of target genes. The results will indicate whether this compound treatment alters the binding of LSD1 to these promoters and the levels of H3K4me2.
Visualizations
The following diagrams illustrate key concepts related to the use of this compound in studying LSD1 function.
Caption: Mechanism of LSD1 inhibition by this compound.
Caption: In vitro experimental workflow using this compound.
Caption: this compound's effect on the JAK/STAT signaling pathway.
References
- 1. Small molecule inhibition of lysine-specific demethylase 1 (LSD1) and histone deacetylase (HDAC) alone and in combination in Ewing sarcoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Mechanism of Crosstalk between the LSD1 Demethylase and HDAC1 Deacetylase in the CoREST Complex - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
SP2509 Technical Support Center: Troubleshooting Solubility Issues
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on resolving solubility challenges encountered with SP2509, a potent and selective inhibitor of Lysine-Specific Demethylase 1 (LSD1).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its basic chemical properties?
This compound is a small molecule, reversible inhibitor of LSD1 with an IC50 of 13 nM.[1][2][3] It is a synthetic compound with the molecular formula C19H20ClN3O5S and a molecular weight of 437.9 g/mol . It is also known by the alias HCI-2509.
Q2: I am having trouble dissolving this compound. What are the recommended solvents?
This compound is practically insoluble in water and ethanol. The recommended solvent for preparing stock solutions for in vitro experiments is dimethyl sulfoxide (DMSO). For in vivo studies, specific formulations containing DMSO along with other agents like PEG300, Tween 80, and saline are necessary.
Q3: What is the maximum solubility of this compound in DMSO?
The reported solubility of this compound in DMSO varies across different suppliers. It is crucial to consult the certificate of analysis for your specific batch. However, the table below summarizes the reported solubility values for your reference.
Quantitative Solubility Data
| Solvent | Reported Solubility (mg/mL) | Reported Solubility (mM) | Source |
| DMSO | 13.33 | 30.44 | |
| DMSO | ≥19.45 | - | |
| DMSO | - | 50 | |
| DMSO | 100 | - | |
| DMSO | 83 | 189.54 | |
| DMSO | 25 | - | |
| DMF | 50 | - | |
| Water | < 1 (insoluble) | - | |
| Ethanol | < 1 (insoluble or slightly soluble) | - |
Note: The solubility of chemical compounds can be affected by factors such as the solvent used for crystallization, residual solvent content, polymorphism, and the degree of hydration.
Troubleshooting Guide
Q4: My this compound is not fully dissolving in DMSO even at concentrations reported to be soluble. What can I do?
Several factors can affect the dissolution of this compound. Here are some troubleshooting steps:
-
Use Fresh, Anhydrous DMSO: DMSO is hygroscopic and can absorb moisture from the air. This absorbed water can significantly reduce the solubility of this compound. Always use fresh, high-quality, anhydrous DMSO.
-
Sonication: Sonication is frequently recommended to aid in the dissolution of this compound. Place your vial in a sonicator bath for several minutes.
-
Warming: Gentle warming can facilitate dissolving. However, be cautious with the temperature to avoid degradation of the compound.
-
Vortexing: Vigorous vortexing can also help to break up any clumps of powder and increase the surface area for dissolution.
Q5: How should I prepare this compound for in vivo animal studies?
Direct injection of a concentrated DMSO solution can be toxic to animals. For in vivo administration, a co-solvent system is required. Here are a couple of recommended formulations:
Formulation 1: PEG300, Tween 80, and Saline This formulation is suitable for achieving a concentration of up to 2 mg/mL.
Formulation 2: Cremaphor, DMSO, and Sterile Water This formulation has been used for intraperitoneal injections in mice.
Important Considerations for in vivo Formulations:
-
Always prepare fresh solutions for each experiment.
-
Add the solvents sequentially and ensure the solution is clear before adding the next solvent.
-
Sonication can be used to aid dissolution in these formulations as well.
-
It is recommended to perform a solvent-negative control experiment to ensure the vehicle has no non-specific effects on the animals.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Weigh out 4.38 mg of this compound powder (Molecular Weight: 437.9 g/mol ).
-
Add 1 mL of fresh, anhydrous DMSO to the powder.
-
Vortex the solution vigorously for 1-2 minutes.
-
If the solid is not fully dissolved, place the vial in a sonicator bath for 5-10 minutes.
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Solutions in DMSO may be stable for up to 3 months at -20°C.
Protocol 2: Preparation of a 2 mg/mL this compound Formulation for In Vivo Studies
This protocol is adapted from a formulation with a final concentration of 2 mg/mL.
-
Prepare a concentrated stock solution of this compound in DMSO (e.g., 20 mg/mL). To do this, dissolve 20 mg of this compound in 1 mL of DMSO.
-
In a sterile tube, add 400 µL of PEG300.
-
Add 100 µL of the 20 mg/mL this compound DMSO stock solution to the PEG300 and mix thoroughly until the solution is clear.
-
Add 50 µL of Tween 80 to the mixture and mix until clear.
-
Add 450 µL of sterile saline to the mixture and mix thoroughly.
-
The final concentration of this solution will be 2 mg/mL of this compound in a vehicle of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline.
-
This solution should be used immediately after preparation.
Visualizations
This compound Mechanism of Action: LSD1 Inhibition
This compound acts as a potent and selective antagonist of Lysine-Specific Demethylase 1 (LSD1). LSD1 is an enzyme that removes methyl groups from histone H3 at lysine 4 (H3K4), leading to transcriptional repression. By inhibiting LSD1, this compound prevents the demethylation of H3K4, leading to the re-expression of silenced tumor suppressor genes.
Caption: Mechanism of this compound as an LSD1 inhibitor.
Experimental Workflow: Preparing this compound Solutions
The following workflow outlines the general steps for preparing this compound solutions for both in vitro and in vivo use.
References
Optimizing SP2509 Concentration for In Vitro Experiments: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing SP2509 in in vitro experiments. It includes frequently asked questions (FAQs) and troubleshooting guides to address common challenges, ensuring optimal experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective small molecule inhibitor of Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A.[1][2] LSD1 is an enzyme that plays a crucial role in transcriptional regulation by removing methyl groups from histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9).[2] By inhibiting LSD1, this compound leads to an accumulation of histone methylation, which in turn alters gene expression, leading to anti-tumor effects such as cell cycle arrest and apoptosis.[3]
Q2: What is a typical starting concentration range for this compound in in vitro experiments?
A2: The effective concentration of this compound can vary significantly depending on the cell line and the specific assay. Based on published data, a common starting range for cell viability and proliferation assays is between 0.1 µM and 10 µM.[4] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
Q3: How should I prepare and store this compound stock solutions?
A3: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution. For example, you can prepare a 10 mM stock solution in DMSO. This stock solution should be aliquoted and stored at -20°C or -80°C to avoid repeated freeze-thaw cycles. When preparing working solutions, dilute the stock solution in the appropriate cell culture medium to the desired final concentration. Ensure the final DMSO concentration in your experiment is low (typically ≤ 0.1%) to avoid solvent-induced toxicity.
Q4: What are the known signaling pathways affected by this compound?
A4: this compound has been shown to modulate several key signaling pathways involved in cancer progression. Its primary mechanism of inhibiting LSD1 leads to downstream effects, including:
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Induction of p53, p21, and C/EBPα: In acute myeloid leukemia (AML) cells, this compound can induce the expression of these tumor suppressor and differentiation-associated proteins.
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Downregulation of Bcl-2 and Mcl-1: this compound can induce apoptosis by reducing the expression of these anti-apoptotic proteins.
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Inhibition of the JAK/STAT3 pathway: this compound has been identified as an inhibitor of the JAK/STAT3 signaling pathway, leading to reduced expression of downstream targets like Bcl-xL, c-Myc, and Cyclin D1.
-
Suppression of the Wnt/β-catenin pathway: In retinoblastoma, this compound has been shown to inhibit the β-catenin signaling pathway.
Q5: Are there any known off-target effects or resistance mechanisms for this compound?
A5: While this compound is a selective inhibitor of LSD1, the possibility of off-target effects should be considered, as with any small molecule inhibitor. Some studies suggest that this compound may have LSD1-independent effects. Mechanisms of resistance to this compound have been investigated, and they do not appear to be mediated by mutations in the KDM1A/LSD1 gene itself.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or no observed effect of this compound | Suboptimal Concentration: The concentration used may be too low for the specific cell line. | Perform a dose-response experiment with a wider range of concentrations (e.g., 0.01 µM to 20 µM) to determine the IC50 value for your cells. |
| Compound Instability: The this compound stock solution may have degraded due to improper storage or multiple freeze-thaw cycles. | Prepare fresh stock solutions from powder. Aliquot stocks to minimize freeze-thaw cycles. | |
| Cell Line Insensitivity: The target cell line may be inherently resistant to LSD1 inhibition. | Confirm LSD1 expression in your cell line via Western blot or qPCR. Consider using a different cell line with known sensitivity to this compound as a positive control. | |
| High background or cell death in control wells | DMSO Toxicity: The final concentration of DMSO in the culture medium may be too high. | Ensure the final DMSO concentration is below 0.1%. Prepare a vehicle control with the same DMSO concentration as your highest this compound treatment. |
| Contamination: Bacterial or fungal contamination in cell culture. | Regularly check cell cultures for contamination. Use sterile techniques and antibiotic/antimycotic agents if necessary. | |
| Inconsistent results between experiments | Variability in Cell Seeding: Inconsistent cell numbers at the start of the experiment. | Ensure accurate and consistent cell counting and seeding for all experiments. |
| Variability in Drug Treatment: Inconsistent timing or concentration of this compound treatment. | Standardize the timing of drug addition and ensure accurate dilutions for all experiments. | |
| Assay Variability: Inherent variability in the experimental assay. | Include appropriate positive and negative controls in every experiment. Perform experiments in triplicate to ensure reproducibility. |
Quantitative Data Summary
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Assay Duration | Reference |
| Y79 | Retinoblastoma | 1.22 | 48 hours | |
| Y79 | Retinoblastoma | 0.47 | 72 hours | |
| Weri-RB1 | Retinoblastoma | 0.73 | 48 hours | |
| Weri-RB1 | Retinoblastoma | 0.24 | 72 hours | |
| ACHN | Renal Carcinoma | ~1-2 | 24 hours | |
| U87MG | Glioma | ~1-2 | 24 hours |
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is for determining the effect of this compound on cell viability.
Materials:
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96-well cell culture plates
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Cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
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Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in cell culture medium from the stock solution.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-treatment control.
-
Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.
Western Blot Analysis
This protocol is for analyzing changes in protein expression following this compound treatment.
Materials:
-
6-well cell culture plates
-
This compound stock solution
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
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BCA protein assay kit
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SDS-PAGE gels
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Transfer buffer
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PVDF or nitrocellulose membranes
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Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
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Primary antibodies (e.g., against LSD1, H3K4me2, β-catenin, p-STAT3, etc.)
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HRP-conjugated secondary antibodies
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Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and treat with the desired concentrations of this compound for the appropriate duration.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Scrape the cells and collect the lysate. Centrifuge to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add ECL substrate and visualize the protein bands using an imaging system.
Co-Immunoprecipitation (Co-IP)
This protocol is for investigating the interaction of LSD1 with other proteins.
Materials:
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Cell culture dishes
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This compound stock solution
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Co-IP lysis buffer (non-denaturing)
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Primary antibody for immunoprecipitation (e.g., anti-LSD1)
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Protein A/G magnetic beads or agarose beads
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Wash buffer
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Elution buffer
-
SDS-PAGE and Western blot reagents
Procedure:
-
Treat cells with this compound or vehicle control as required.
-
Lyse the cells using a non-denaturing Co-IP lysis buffer to preserve protein-protein interactions.
-
Pre-clear the lysate by incubating with protein A/G beads to reduce non-specific binding.
-
Incubate the pre-cleared lysate with the immunoprecipitating antibody overnight at 4°C.
-
Add fresh protein A/G beads to the lysate and incubate for 1-4 hours to capture the antibody-protein complexes.
-
Wash the beads several times with wash buffer to remove non-specifically bound proteins.
-
Elute the protein complexes from the beads using an elution buffer or by boiling in Laemmli sample buffer.
-
Analyze the eluted proteins by Western blot using antibodies against the protein of interest and its potential binding partners.
Visualizations
Caption: this compound inhibits LSD1, leading to altered gene expression and downstream effects.
References
SP2509 Technical Support Center: Optimizing Treatment Duration
This technical support center provides researchers, scientists, and drug development professionals with guidance on determining the optimal treatment duration with SP2509. It includes troubleshooting guides and frequently asked questions in a user-friendly format to assist in experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective, reversible inhibitor of Lysine-Specific Demethylase 1 (LSD1), with an IC50 of 13 nM.[1][2][3][4][5] It functions by non-competitively binding to LSD1, which leads to an increase in histone H3 lysine 4 dimethylation (H3K4me2). This inhibition of LSD1 activity alters gene expression, leading to anti-proliferative effects in various cancer cells. Additionally, this compound has been shown to inhibit the JAK/STAT3 signaling pathway.
Q2: What are the typical in vitro and in vivo concentrations and durations for this compound treatment?
A2: The effective concentration and duration of this compound treatment are highly dependent on the cell line and experimental goals. For in vitro studies, concentrations typically range from the low nanomolar to the low micromolar range, with treatment durations from 24 to 96 hours. In vivo, a common dosage for mouse xenograft models is 25 mg/kg/day administered via intraperitoneal injection.
Q3: How do I determine the optimal treatment duration for my specific cell line?
A3: Determining the optimal treatment duration requires a systematic approach. We recommend performing a time-course experiment where cells are treated with a fixed concentration of this compound (e.g., the IC50 value for your cell line) and then assayed at multiple time points (e.g., 24, 48, 72, 96 hours). The optimal duration will be the time point that yields the desired biological effect (e.g., maximal apoptosis, significant cell cycle arrest) without excessive non-specific toxicity.
Q4: What are the known signaling pathways affected by this compound?
A4: this compound is known to primarily impact the LSD1-mediated gene regulation pathway. By inhibiting LSD1, it prevents the demethylation of H3K4, leading to changes in gene transcription. Additionally, this compound has been reported to suppress the β-catenin signaling pathway and the JAK/STAT3 signaling pathway.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No significant effect of this compound observed at expected concentrations. | 1. Cell line is resistant to this compound. 2. Incorrect drug concentration. 3. Insufficient treatment duration. 4. Degraded this compound stock solution. | 1. Verify LSD1 expression in your cell line. High expression is often correlated with sensitivity. 2. Perform a dose-response curve to determine the IC50 for your specific cell line. 3. Conduct a time-course experiment to assess the effect at later time points (e.g., up to 96 hours). 4. Prepare a fresh stock solution of this compound in a suitable solvent like DMSO. |
| High levels of cell death in control (DMSO-treated) group. | 1. DMSO concentration is too high. 2. Cells are overly sensitive to the solvent. 3. Contamination of cell culture. | 1. Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%). 2. Test a lower concentration of DMSO or a different solvent if possible. 3. Perform a mycoplasma test and check for bacterial/fungal contamination. |
| Inconsistent results between experiments. | 1. Variation in cell seeding density. 2. Cells are at different passage numbers. 3. Inconsistent incubation times. 4. Pipetting errors. | 1. Use a consistent cell seeding density for all experiments. 2. Use cells within a narrow passage number range. 3. Ensure precise timing for treatment and subsequent assays. 4. Calibrate pipettes regularly and use proper pipetting techniques. |
| Difficulty dissolving this compound. | 1. Inappropriate solvent. 2. Reached solubility limit. | 1. This compound is soluble in DMSO. For in vivo studies, specific formulations with co-solvents like PEG300 and Tween-80 may be required. 2. Prepare a stock solution at a higher concentration in DMSO and then dilute it in the culture medium. Sonication may aid dissolution. |
Quantitative Data Summary
Table 1: In Vitro IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Treatment Duration | IC50 (µM) | Reference |
| Y79 | Retinoblastoma | 48 hours | 1.22 | |
| Y79 | Retinoblastoma | 72 hours | 0.47 | |
| Weri-RB1 | Retinoblastoma | 48 hours | 0.73 | |
| Weri-RB1 | Retinoblastoma | 72 hours | 0.24 | |
| A2780 | Ovarian Cancer | 96 hours | 0.77 | |
| Various | Endometrial, Breast, Colorectal, Pancreatic, Prostate Cancer | Not Specified | 0.3 - 2.5 | |
| Ewing Sarcoma Cell Lines | Ewing Sarcoma | 72 hours | 0.081 - 1.593 | |
| NCI-H510A | Small Cell Lung Cancer | 10 days | ~0.002 - 2 |
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using an MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Drug Preparation: Prepare a 2X serial dilution of this compound in culture medium. Also, prepare a vehicle control (e.g., 0.1% DMSO in medium).
-
Treatment: Remove the old medium from the cells and add 100 µL of the prepared drug dilutions and vehicle control to the respective wells.
-
Incubation: Incubate the plate for the desired duration (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Time-Course Experiment to Determine Optimal Treatment Duration
-
Cell Seeding: Seed cells in multiple 96-well plates (one for each time point) at a consistent density.
-
Treatment: Treat the cells with a fixed concentration of this compound (e.g., the predetermined IC50) and a vehicle control.
-
Incubation and Analysis: At each time point (e.g., 24, 48, 72, 96 hours), perform the desired assay (e.g., MTT assay for viability, Caspase-Glo for apoptosis, or cell cycle analysis by flow cytometry) on one of the plates.
-
Data Interpretation: Analyze the results from each time point to identify the duration that provides the most significant and desired biological effect.
Visualizations
Caption: this compound inhibits LSD1, leading to altered gene expression and subsequent apoptosis and cell cycle arrest.
Caption: Workflow for determining the optimal treatment duration of this compound.
Caption: A logical workflow for troubleshooting failed this compound experiments.
References
Technical Support Center: SP2509 Resistance Mechanisms
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to the LSD1 inhibitor, SP2509, in their experiments.
Frequently Asked Questions (FAQs)
Q1: My cancer cell line has developed resistance to this compound. Is it likely due to a mutation in the drug's target, KDM1A/LSD1?
A1: It is unlikely that resistance to this compound is caused by a direct mutation in its target, KDM1A/LSD1.[1][2][3] Studies in Ewing sarcoma have shown that resistant cell lines do not harbor mutations in the KDM1A gene.[1][2] Resistance appears to be driven by other mechanisms.
Q2: What are the known primary mechanisms of acquired resistance to this compound?
A2: The primary mechanisms of acquired resistance to this compound are not based on target mutation. Instead, they involve:
-
Mitochondrial Dysfunction: A key driver of resistance is the dysfunction of the mitochondrial electron transport chain (ETC), specifically complexes III and IV. Loss-of-function mutations in genes associated with these complexes have been shown to confer resistance.
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Transcriptional Reprogramming: Resistant cells exhibit a distinct and stable transcriptional profile. This includes the upregulation of multi-drug resistance genes such as ABCB1, ABCC3, and ABCC5.
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Epigenetic Alterations: Changes in the expression of transcriptional repressors, such as decreased expression of RCOR1/CoREST, are observed in resistant cells. This suggests that resistance is primarily driven by epigenetic avenues.
Q3: Is resistance to this compound reversible?
A3: Resistance to this compound is not fully reversible. While some loss of high-level resistance can be observed after prolonged withdrawal of the drug, a low-level resistance is maintained. The distinct transcriptional profile of resistant cells also largely persists after drug withdrawal.
Q4: Do this compound-resistant cells show altered sensitivity to other drugs?
A4: Yes. This compound-resistant Ewing sarcoma cells have demonstrated:
-
Enhanced sensitivity to HDAC inhibitors: Increased sensitivity to vorinostat and entinostat has been observed, suggesting a potential strategy to overcome resistance.
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Decreased sensitivity to some chemotherapeutic agents: Resistance to doxorubicin and vincristine has been reported, while sensitivity to etoposide may be maintained.
Troubleshooting Guide
This guide provides a structured approach to investigating and potentially overcoming this compound resistance in your experiments.
Problem: Decreased Efficacy of this compound Over Time
Your experimental system (e.g., cell line) initially responds to this compound, but you observe a gradual loss of efficacy, such as reduced apoptosis or inhibition of proliferation.
Table 1: Quantitative Data on this compound Resistance
| Cell Line | Resistance Status | This compound IC50 | Fold Increase in IC50 | Reference |
| A673 | Parental | < 150 nM | - | |
| A673 | Drug Resistant (DR) | > 2 µM | > 13 | |
| A673 | DR (7-months post-withdrawal) | 0.871 µM | 6.3 |
Table 2: Altered Drug Sensitivity in this compound-Resistant A673 Cells
| Drug | Fold Change in IC50 (Resistant vs. Parental) | P-value | Reference |
| Doxorubicin | 2.6 (decreased sensitivity) | 0.005 | |
| Vincristine | 3.0 (decreased sensitivity) | 0.004 | |
| Etoposide | Maintained sensitivity | - | |
| Vorinostat (HDACi) | Enhanced sensitivity | - | |
| Entinostat (HDACi) | Enhanced sensitivity | - |
Troubleshooting Steps & Experimental Workflow
Caption: Troubleshooting workflow for this compound resistance.
Signaling Pathways Implicated in Resistance
The primary mechanism of this compound resistance identified is not a classical signaling pathway but rather a state of mitochondrial dysfunction that leads to a blunted transcriptional response to the drug.
Caption: Mitochondrial dysfunction blunts the transcriptional response to this compound.
Detailed Experimental Protocols
Protocol 1: Generation of this compound-Resistant Cell Lines
This protocol is adapted from studies that generated this compound-resistant Ewing sarcoma cell lines.
Objective: To generate a cell line with acquired resistance to this compound through chronic, escalating drug exposure.
Materials:
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Parental cancer cell line of interest (e.g., A673)
-
Complete growth medium
-
This compound (stock solution in DMSO)
-
DMSO (vehicle control)
-
Cell culture plates/flasks
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Incubator (37°C, 5% CO2)
-
Cell counting equipment
Procedure:
-
Initial Seeding: Seed the parental cells at a low density in a large flask.
-
Initial Treatment: Treat the cells with this compound at a concentration close to the IC25 (the concentration that inhibits 25% of cell growth).
-
Monitoring and Media Changes: Monitor the cells for growth. Change the media with fresh this compound every 3-4 days. Initially, a significant amount of cell death is expected.
-
Dose Escalation: Once the cells resume proliferation and reach approximately 80% confluency, passage them and increase the concentration of this compound by 1.5 to 2-fold.
-
Repeat Escalation: Continue this process of monitoring, passaging, and dose escalation. This process can take several months.
-
Establishment of Resistant Line: A resistant line is considered established when it can proliferate in a concentration of this compound that is significantly higher (e.g., >10-fold IC50) than the parental line.
-
Cryopreservation: Cryopreserve the resistant cell line at various passages.
Protocol 2: Whole Exome and Sanger Sequencing of KDM1A
Objective: To determine if this compound resistance is associated with mutations in the KDM1A gene.
Materials:
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Parental and this compound-resistant cell pellets
-
DNA extraction kit
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PCR reagents
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Primers flanking each of the 19 exons of KDM1A
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Sanger sequencing service
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Next-generation sequencing platform for whole-exome sequencing
Procedure:
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Genomic DNA Extraction: Extract genomic DNA from both parental and resistant cell lines using a commercial kit.
-
Whole Exome Sequencing (WES):
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Prepare sequencing libraries from the extracted DNA.
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Perform WES on a next-generation sequencing platform.
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Align reads to the human reference genome.
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Call variants and annotate them to identify any non-synonymous mutations, insertions, or deletions in KDM1A or other genes.
-
-
Sanger Sequencing of KDM1A:
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Design primers to amplify each of the 19 exons of the KDM1A gene.
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Perform PCR for each exon using the genomic DNA as a template.
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Purify the PCR products.
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Send the purified products for Sanger sequencing.
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Analyze the sequencing chromatograms to identify any mutations compared to the reference sequence.
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Protocol 3: CRISPR-Cas9 Loss-of-Function Screen for Resistance Genes
This protocol is a conceptual outline based on the methodology used to identify mitochondrial dysfunction as a driver of resistance.
Objective: To perform an unbiased, genome-scale screen to identify genes whose knockout confers resistance to this compound.
Materials:
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Cas9-expressing cancer cell line
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Genome-scale sgRNA library (e.g., Avana-4)
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Lentivirus packaging plasmids
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HEK293T cells for lentivirus production
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Polybrene or other transduction reagent
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This compound
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DMSO
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Genomic DNA extraction kit
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NGS platform for sgRNA sequencing
Experimental Workflow Diagram
Caption: Workflow for a CRISPR-Cas9 screen to identify this compound resistance genes.
Procedure:
-
Lentivirus Production: Produce the lentiviral sgRNA library in HEK293T cells.
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Transduction: Transduce the Cas9-expressing cancer cell line with the sgRNA library at a low multiplicity of infection.
-
Selection: Select for successfully transduced cells.
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Treatment: Split the cell population into two groups: one treated with a selective concentration of this compound and a control group treated with DMSO.
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Cell Culture: Culture the cells for a period sufficient to allow for the enrichment of resistant cells (e.g., 14 days).
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Genomic DNA Extraction: Harvest the surviving cells from both groups and extract their genomic DNA.
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Sequencing: Amplify the sgRNA barcode region from the genomic DNA and perform next-generation sequencing.
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Data Analysis: Quantify the abundance of each sgRNA in both the this compound-treated and DMSO-treated populations. Identify sgRNAs that are significantly enriched in the this compound-treated group. These sgRNAs target genes whose loss confers resistance to the drug.
References
Technical Support Center: Enhancing the In-vivo Efficacy of SP2509
Welcome to the technical support center for SP2509, a selective and reversible inhibitor of Lysine-Specific Demethylase 1 (LSD1). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions regarding the use of this compound in in-vivo experiments. Our goal is to help you optimize your experimental design and achieve maximal therapeutic efficacy.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a potent, non-competitive, and reversible inhibitor of LSD1, an enzyme that plays a crucial role in transcriptional regulation by demethylating histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9).[1][2] By inhibiting LSD1, this compound leads to an increase in H3K4 methylation, which is associated with gene activation.[3][4] This can reactivate tumor suppressor genes and inhibit the expression of oncogenes. Specifically, in Acute Myeloid Leukemia (AML) cells, this compound has been shown to inhibit the association of LSD1 with its corepressor CoREST, leading to increased expression of p53, p21, and C/EBPα.[5] Additionally, this compound has been found to downregulate anti-apoptotic proteins like Bcl-2 and Mcl-1 and to suppress signaling pathways such as JAK/STAT3 and β-catenin.
Q2: My in-vivo study with this compound as a monotherapy shows limited efficacy. What are the potential reasons?
Several factors can contribute to suboptimal in-vivo efficacy of this compound monotherapy. These include:
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Development of Resistance: Cancer cells can develop resistance to this compound. One identified mechanism is through mitochondrial dysfunction. Another potential mechanism is the upregulation of multi-drug resistance genes like ABCB1, ABCC3, and ABBC5.
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Suboptimal Dosing or Formulation: The dose, frequency, and formulation of this compound are critical for achieving therapeutic concentrations in the tumor tissue. Inadequate dosing or poor bioavailability can limit its effectiveness.
-
Tumor Heterogeneity: The molecular characteristics of the tumor model can influence its sensitivity to LSD1 inhibition. Not all cancer types or subtypes may be equally responsive to this compound monotherapy.
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Compensatory Signaling Pathways: Cancer cells may activate alternative survival pathways to bypass the effects of LSD1 inhibition.
Q3: How can I improve the in-vivo efficacy of this compound?
Combination therapy is a highly effective strategy to enhance the antitumor effects of this compound. Synergistic or additive effects have been observed when this compound is combined with:
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HDAC Inhibitors: Co-treatment with pan-histone deacetylase (HDAC) inhibitors, such as panobinostat, has shown synergistic cytotoxicity against AML cells.
-
Conventional Chemotherapy: In Ewing sarcoma, combining this compound with the VIT regimen (vincristine, irinotecan, and temozolomide) enhanced treatment efficacy.
-
Topoisomerase Inhibitors: Synergy has been observed when this compound is paired with topoisomerase inhibitors.
-
YAP/TAZ Inhibitors: In oral squamous cell carcinoma, combining this compound with the YAP inhibitor Verteporfin showed efficient inhibition of cell proliferation.
-
Immune Checkpoint Inhibitors: LSD1 inhibition can upregulate PD-L1 expression in some tumors, suggesting a rationale for combination with anti-PD-1/PD-L1 antibodies to enhance anti-tumor immunity.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Poor solubility of this compound for in-vivo administration. | This compound has limited solubility in aqueous solutions. | Prepare a fresh formulation for each administration. A common formulation involves dissolving this compound in DMSO and then emulsifying it in corn oil or a mixture of PEG300, Tween 80, and sterile water. For example, a 1 mL working solution can be made by adding 100 µL of a 50 mg/mL DMSO stock to 900 µL of corn oil. |
| High toxicity or weight loss in animal models. | The dose of this compound or the combination agent may be too high. | Perform a dose-escalation study to determine the maximum tolerated dose (MTD) for this compound alone and in combination. Monitor animal weight and overall health closely. |
| Lack of tumor growth inhibition in xenograft models. | The chosen cancer cell line may be intrinsically resistant to this compound. | Screen a panel of cell lines in vitro to determine their sensitivity (IC50 values) to this compound before initiating in-vivo studies. Consider investigating the status of potential resistance markers. |
| Tumor regrowth after initial response to treatment. | Acquired resistance to this compound may have developed. | Analyze the molecular profile of the resistant tumors to identify mechanisms of resistance. Consider switching to or adding a combination therapy that targets the identified resistance pathway. For example, cells resistant to this compound have shown enhanced sensitivity to HDAC inhibitors. |
Quantitative Data Summary
Table 1: In Vitro IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| OCI-AML3 | Acute Myeloid Leukemia | ~10 (for colony growth inhibition) | |
| A673 | Ewing Sarcoma | Varies by study, sensitive | |
| TC32 | Ewing Sarcoma | Varies by study, sensitive | |
| Caki | Renal Carcinoma | Apoptosis induced | |
| ACHN | Renal Carcinoma | Apoptosis induced | |
| U87MG | Glioma | Apoptosis induced | |
| DU145 | Prostate Cancer | ~10 (for STAT3 inhibition) | |
| Y79 | Retinoblastoma | 1.22 (48h), 0.47 (72h) | |
| Weri-RB1 | Retinoblastoma | 0.73 (48h), 0.24 (72h) |
Table 2: In Vivo Dosing Regimens for this compound
| Cancer Model | Animal Model | This compound Dose | Administration Route | Combination Agent (Dose) | Outcome | Reference |
| Acute Myeloid Leukemia | NSG Mice | 15 mg/kg, b.i.w. | IP | Panobinostat (5 mg/kg, MWF) | Improved survival | |
| Acute Myeloid Leukemia | NOD/SCID Mice | 25 mg/kg, twice weekly | IP | Panobinostat (5 mg/kg) | Improved survival | |
| Prostate Cancer (DU145 xenograft) | Nude Mice | 5 or 10 mg/kg, q.d. | IP | - | Inhibited tumor growth | |
| Oral Squamous Cell Carcinoma (4NQO-induced) | Mice | 25 mg/kg | Local application | Verteporfin (2.5 mg/kg) | Reduced tumor development |
Abbreviations: b.i.w. (twice a week), IP (intraperitoneal), MWF (Monday, Wednesday, Friday), q.d. (once a day).
Experimental Protocols
Protocol 1: In Vivo Efficacy Study of this compound in an AML Xenograft Model
This protocol is based on studies demonstrating the efficacy of this compound in combination with panobinostat in AML.
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Cell Culture: Culture OCI-AML3 cells under standard conditions.
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Animal Model: Use female NOD/SCID mice.
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Tumor Cell Implantation: Inject 5 million OCI-AML3 cells into the lateral tail vein of each mouse.
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Treatment Groups: After 7 days to allow for engraftment, randomize mice into the following treatment groups (n=8 per group):
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Vehicle control
-
This compound (25 mg/kg)
-
Panobinostat (5 mg/kg)
-
This compound (25 mg/kg) + Panobinostat (5 mg/kg)
-
-
Drug Formulation and Administration:
-
Formulate this compound in a vehicle of 20% Cremophor, 20% DMSO, and 60% sterile water. Administer intraperitoneally (IP) twice a week for 3 weeks.
-
Formulate panobinostat in 5% DMSO and 95% normal saline. Administer IP three times a week (Monday, Wednesday, Friday) for 3 weeks.
-
-
Monitoring: Monitor mice for signs of toxicity, including weight loss and changes in behavior. Monitor disease progression by assessing the percentage of human CD45+ cells in peripheral blood.
-
Endpoint: The primary endpoint is overall survival.
Protocol 2: In Vitro Synergy Assessment of this compound with a Combination Agent
This protocol is adapted from studies evaluating the synergistic effects of this compound with other drugs.
-
Cell Culture: Plate cancer cells (e.g., A673 Ewing sarcoma cells) in 96-well plates at an appropriate density.
-
Drug Preparation: Prepare stock solutions of this compound and the combination agent in DMSO. Create a dose-response matrix with varying concentrations of both drugs.
-
Treatment: Treat the cells with the drug combinations for 72-96 hours.
-
Cell Viability Assay: Assess cell viability using a standard method such as the CellTiter-Glo® Luminescent Cell Viability Assay.
-
Data Analysis: Calculate the half-maximal inhibitory concentrations (IC50) for each drug alone and in combination. Use software such as CompuSyn to calculate the Combination Index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Logic for employing combination therapy with this compound.
Caption: General experimental workflow for in vivo efficacy studies.
References
- 1. The Histone Lysine-specific Demethylase 1 Inhibitor, this compound Exerts Cytotoxic Effects against Renal Cancer Cells through Downregulation of Bcl-2 and Mcl-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. ashpublications.org [ashpublications.org]
- 4. This compound, a Selective Inhibitor of LSD1, Suppresses Retinoblastoma Growth by Downregulating β-catenin Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
SP2509 Targets Western Blot Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions for researchers performing Western blots for targets of the LSD1 inhibitor, SP2509.
Frequently Asked Questions (FAQs)
Q1: What is the primary molecular target of this compound?
This compound is a potent and selective inhibitor of Lysine-specific demethylase 1 (LSD1), also known as KDM1A.[1][2] It acts as a reversible, non-competitive inhibitor of LSD1's demethylase activity.[1][3]
Q2: What are the expected downstream effects of this compound treatment on protein expression that can be monitored by Western blot?
This compound treatment leads to a variety of downstream effects on protein expression. Key observable changes include:
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Increased Histone Methylation: An increase in the levels of dimethylated histone H3 at lysine 4 (H3K4me2) is a direct consequence of LSD1 inhibition.[4]
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Modulation of Apoptotic Proteins: Downregulation of anti-apoptotic proteins such as Bcl-2 and Mcl-1.
-
Inhibition of β-catenin Signaling: A decrease in the expression of key proteins in this pathway, including β-catenin, c-Myc, and Cyclin D3.
-
Suppression of JAK/STAT3 Signaling: Reduced phosphorylation of JAK and STAT3 proteins, leading to the downregulation of their target genes like Bcl-xL, c-Myc, and Cyclin D1.
Q3: Are there any specific challenges associated with performing Western blots for this compound targets?
Yes, researchers may encounter challenges specific to the targets of this compound. For instance, detecting histones and their modifications can be problematic due to poor epitope accessibility on certain types of membranes like PVDF. Additionally, as with any Western blot, issues such as weak or no signal, high background, and non-specific bands can occur.
Troubleshooting Guide
This guide addresses common problems encountered during Western blotting for this compound targets.
Problem 1: Weak or No Signal
Q: I am not detecting any signal for my target protein after this compound treatment. What could be the cause?
A: A weak or absent signal can stem from several factors throughout the Western blot workflow. Consider the following potential causes and solutions:
| Potential Cause | Recommended Solution |
| Inactive this compound | Ensure the this compound compound is properly stored and has not expired. Prepare fresh solutions for each experiment. |
| Insufficient this compound Treatment | Optimize the concentration and duration of this compound treatment for your specific cell line. A typical starting point is in the low micromolar range for 24-72 hours. |
| Low Target Protein Abundance | Increase the amount of total protein loaded onto the gel. For low-abundance proteins, consider techniques like immunoprecipitation to enrich the target protein before loading. |
| Inefficient Protein Transfer | Verify successful protein transfer from the gel to the membrane using Ponceau S staining. For small proteins like histones, be mindful of over-transferring (transferring through the membrane). Using two membranes during transfer can help diagnose this. Optimize transfer time and voltage based on the molecular weight of your target protein. |
| Suboptimal Antibody Concentration | The primary antibody concentration may be too low. Increase the antibody concentration or extend the incubation time (e.g., overnight at 4°C). Perform an antibody titration to determine the optimal concentration. |
| Poor Epitope Accessibility (especially for histones) | For histone detection on PVDF membranes, a simple denaturation step by boiling the membrane in PBS after transfer can dramatically increase antibody accessibility. Alternatively, consider using nitrocellulose membranes, which may offer higher sensitivity for histones. |
| Inactive Secondary Antibody or Substrate | Ensure the secondary antibody and detection substrate are not expired and have been stored correctly. Test the secondary antibody's activity by dotting a small amount directly onto the membrane and adding the substrate. |
Problem 2: High Background
Q: My Western blot shows high background, obscuring the signal for my target protein. How can I reduce it?
A: High background can be caused by several factors, leading to difficulty in interpreting your results. Here are some common causes and their solutions:
| Potential Cause | Recommended Solution |
| Insufficient Blocking | Increase the blocking time to at least 1 hour at room temperature or overnight at 4°C. You can also try increasing the concentration of the blocking agent (e.g., 5-10% non-fat dry milk or BSA). For some antibodies, one blocking agent may be superior to another; consult the antibody datasheet for recommendations. |
| Primary Antibody Concentration Too High | An excessively high concentration of the primary antibody can lead to non-specific binding. Reduce the antibody concentration and/or shorten the incubation time. |
| Inadequate Washing | Increase the number and duration of wash steps after primary and secondary antibody incubations. Adding a detergent like Tween 20 (0.05-0.1%) to your wash buffer can help reduce non-specific binding. |
| Contaminated Buffers or Equipment | Prepare fresh buffers and ensure all equipment, including gel tanks and incubation trays, are thoroughly cleaned to avoid contamination. |
| Membrane Drying | Ensure the membrane remains hydrated throughout the entire process, as dry spots can lead to high background. |
Problem 3: Non-specific or Unexpected Bands
Q: I am seeing multiple bands or bands at unexpected molecular weights. What does this mean?
A: The presence of unexpected bands can be due to protein modifications, degradation, or antibody cross-reactivity.
| Potential Cause | Recommended Solution |
| Protein Degradation | Work quickly and keep samples on ice to minimize proteolysis. Always add a protease inhibitor cocktail to your lysis buffer. Unexpected lower molecular weight bands can be indicative of protein cleavage. |
| Post-Translational Modifications (PTMs) | PTMs such as phosphorylation or glycosylation can cause proteins to migrate at a higher molecular weight than predicted. Consult databases like UniProt to check for known modifications of your target protein. |
| Antibody Cross-Reactivity | The primary antibody may be recognizing other proteins with similar epitopes. Try using a different, more specific primary antibody. Ensure the secondary antibody is specific to the species of the primary antibody. |
| Splice Variants | Different splice variants of your target protein may exist, leading to bands of varying molecular weights. Check protein databases for information on potential isoforms. |
| High Antibody Concentration | Too much primary or secondary antibody can result in the detection of non-specific bands. Reduce the antibody concentrations. |
Quantitative Data Summary
The following table summarizes key quantitative data related to this compound.
| Compound | Target | IC50 | Reference |
| This compound | LSD1 | 13 nM |
Experimental Protocols
Detailed Western Blot Protocol for this compound Targets
-
Cell Lysis:
-
Treat cells with the desired concentration of this compound for the appropriate duration.
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.
-
Incubate on ice for 30 minutes, vortexing intermittently.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
-
Sample Preparation:
-
Mix the desired amount of protein (typically 20-40 µg) with Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
-
SDS-PAGE:
-
Load the prepared samples into the wells of a polyacrylamide gel. The percentage of the gel will depend on the molecular weight of the target protein.
-
Run the gel at an appropriate voltage until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
After transfer, briefly wash the membrane with distilled water and visualize the protein bands with Ponceau S stain to confirm transfer efficiency.
-
-
Blocking:
-
Destain the membrane with TBST (Tris-buffered saline with 0.1% Tween 20).
-
Block the membrane with 5% non-fat dry milk or 5% BSA in TBST for 1 hour at room temperature with gentle agitation.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody in the blocking buffer at the recommended concentration.
-
Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.
-
-
Washing:
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Secondary Antibody Incubation:
-
Dilute the appropriate HRP-conjugated secondary antibody in the blocking buffer.
-
Incubate the membrane with the secondary antibody solution for 1 hour at room temperature with gentle agitation.
-
-
Washing:
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate for 1-5 minutes.
-
Capture the chemiluminescent signal using an imaging system or X-ray film.
-
Visualizations
Caption: A diagram illustrating the key stages of a Western blot experiment.
Caption: Signaling pathways affected by the LSD1 inhibitor this compound.
References
Optimizing ChIP-seq for the LSD1 Inhibitor SP2509: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing Chromatin Immunoprecipitation sequencing (ChIP-seq) protocols when studying the effects of the LSD1 inhibitor, SP2509. Here, you will find detailed troubleshooting advice, frequently asked questions, and robust experimental protocols to ensure the generation of high-quality, reproducible data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it impact chromatin?
This compound is a potent and reversible small molecule inhibitor of Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A.[1] LSD1 is a histone demethylase that primarily removes methyl groups from mono- and di-methylated lysine 4 of histone H3 (H3K4me1/2) and mono- and di-methylated lysine 9 of histone H3 (H3K9me1/2).[2] By inhibiting LSD1, this compound is expected to lead to an accumulation of H3K4me2 and H3K9me2 at specific genomic loci. This alteration in histone methylation patterns can subsequently influence gene expression.
Q2: What is the recommended concentration and treatment duration for this compound in a ChIP-seq experiment?
The optimal concentration and treatment time for this compound are cell-line dependent and should be determined empirically. However, based on existing studies, a starting point for optimization can be a concentration range of 0.5 µM to 2 µM for a duration of 24 to 72 hours. It is crucial to perform a dose-response curve and a time-course experiment to identify the optimal conditions that induce the desired epigenetic changes without causing excessive cytotoxicity in your specific cell line.
Q3: Which histone marks are the primary targets for ChIP-seq analysis after this compound treatment?
Given that this compound inhibits LSD1's demethylase activity, the primary histone marks to investigate are H3K4me2 and H3K9me2 . An increase in the enrichment of these marks at specific genomic locations would be the expected outcome of successful this compound treatment.
Q4: What are the essential controls for a ChIP-seq experiment involving this compound?
To ensure the reliability of your results, the following controls are mandatory:
-
Vehicle Control: Treat cells with the same concentration of the solvent used to dissolve this compound (e.g., DMSO) for the same duration. This control is essential to distinguish the effects of the inhibitor from those of the solvent.
-
Input DNA Control: A sample of sonicated chromatin that has not been subjected to immunoprecipitation. This control is used to account for biases in chromatin shearing and sequencing.
-
Negative Control IgG: A non-specific antibody of the same isotype as your primary antibody. This control helps to determine the level of background signal due to non-specific binding of antibodies and beads.
-
Positive and Negative Gene Loci (for ChIP-qPCR validation): Before proceeding to sequencing, validate your ChIP experiment using qPCR on known target and non-target gene loci.
Troubleshooting Guide
This guide addresses common issues encountered when performing ChIP-seq with this compound.
| Problem | Potential Cause | Recommended Solution |
| Low DNA Yield | Insufficient starting material. | Use an adequate number of cells per immunoprecipitation. For histone modifications, 1-5 million cells are typically sufficient. |
| Inefficient cell lysis or chromatin shearing. | Optimize sonication or enzymatic digestion conditions. Over-sonication can damage epitopes, while under-sonication results in large, insoluble chromatin fragments. | |
| Suboptimal this compound treatment. | Perform a dose-response and time-course experiment to determine the optimal concentration and duration of this compound treatment for your cell line. | |
| Poor antibody quality or insufficient antibody. | Use a ChIP-validated antibody specific for your target histone modification. Titrate the antibody to find the optimal concentration. | |
| High Background | Excessive cross-linking. | Reduce the formaldehyde cross-linking time or concentration. Over-cross-linking can mask epitopes and increase non-specific binding. |
| Insufficient washing. | Increase the number or stringency of washes after immunoprecipitation to remove non-specifically bound chromatin. | |
| Too much antibody. | Using an excessive amount of antibody can lead to increased non-specific binding. Determine the optimal antibody concentration through titration. | |
| Inconsistent Results Between Replicates | Variation in cell culture conditions. | Ensure consistent cell density, passage number, and treatment conditions for all replicates. |
| Inconsistent chromatin shearing. | Standardize the sonication or enzymatic digestion protocol to ensure reproducible chromatin fragmentation across all samples. | |
| Pipetting errors or sample loss. | Use low-retention tubes and pipette tips to minimize sample loss during the procedure. | |
| No Change or Unexpected Decrease in H3K4me2/H3K9me2 Enrichment | Ineffective this compound treatment. | Verify the activity of your this compound stock. Ensure the treatment conditions are sufficient to inhibit LSD1 in your cell line. |
| Cell-type specific resistance or compensatory mechanisms. | Some cell lines may be resistant to LSD1 inhibition or may have compensatory mechanisms that counteract the expected increase in histone methylation. | |
| Antibody issues. | Ensure the antibody is specific for the di-methylated state and does not cross-react with other methylation states. |
Experimental Protocols
Recommended Protocol for this compound ChIP-seq
This protocol is a synthesized guideline based on standard ChIP-seq procedures and considerations for small molecule inhibitors. Optimization of cell number, this compound concentration and treatment time, and sonication conditions is critical for success.
1. Cell Culture and this compound Treatment:
-
Culture cells to ~80-90% confluency.
-
Treat cells with the optimized concentration of this compound (e.g., 1 µM) and a vehicle control (e.g., DMSO) for the determined duration (e.g., 48 hours).
2. Chromatin Cross-linking and Cell Harvesting:
-
Add formaldehyde directly to the culture medium to a final concentration of 1% and incubate for 10 minutes at room temperature with gentle shaking.
-
Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM and incubate for 5 minutes at room temperature.
-
Wash cells twice with ice-cold PBS.
-
Harvest cells by scraping or trypsinization and pellet by centrifugation.
3. Cell Lysis and Chromatin Shearing:
-
Resuspend the cell pellet in a lysis buffer containing protease inhibitors.
-
Isolate the nuclei.
-
Resuspend the nuclear pellet in a shearing buffer.
-
Sonicate the chromatin to an average fragment size of 200-600 bp. Optimization of sonication time and power is crucial.
-
Verify the fragment size by running an aliquot of the sheared chromatin on an agarose gel.
4. Immunoprecipitation:
-
Pre-clear the chromatin with Protein A/G magnetic beads.
-
Incubate the pre-cleared chromatin with a ChIP-validated antibody against H3K4me2 or H3K9me2, and a negative control IgG, overnight at 4°C with rotation.
-
Add Protein A/G magnetic beads to capture the antibody-chromatin complexes.
5. Washing and Elution:
-
Wash the beads sequentially with low-salt, high-salt, and LiCl wash buffers to remove non-specifically bound material.
-
Elute the chromatin from the beads.
6. Reverse Cross-linking and DNA Purification:
-
Reverse the formaldehyde cross-links by incubating with NaCl at 65°C.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
Purify the DNA using a spin column or phenol-chloroform extraction.
7. Library Preparation and Sequencing:
-
Quantify the purified DNA.
-
Prepare sequencing libraries from the immunoprecipitated DNA and input DNA samples.
-
Perform high-throughput sequencing.
Quantitative Data Summary
| Parameter | Typical Range/Value | Notes |
| This compound Concentration | 0.5 - 2 µM | Highly cell-line dependent. Optimization is required. |
| This compound Treatment Duration | 24 - 72 hours | Optimization is required to balance epigenetic changes and cell viability. |
| Starting Cell Number per IP | 1 - 5 million | For histone modifications. May need more for less abundant targets. |
| Chromatin Fragment Size | 200 - 600 bp | Optimal for achieving good resolution in peak calling.[3] |
| ChIP DNA Yield | 1 - 50 ng | Highly variable depending on the antibody, target abundance, and treatment effect. |
| Sequencing Depth | 20 - 40 million reads per sample | For histone modifications. More reads may be needed for broader marks or lower abundance targets. |
Visualizations
Caption: Mechanism of LSD1 inhibition by this compound, leading to increased H3K4 methylation.
Caption: Experimental workflow for a ChIP-seq experiment using this compound.
Caption: A logical decision tree for troubleshooting common ChIP-seq issues with this compound.
References
- 1. T-448, a specific inhibitor of LSD1 enzyme activity, improves learning function without causing thrombocytopenia in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LSD1 inhibition exerts its antileukemic effect by recommissioning PU.1- and C/EBPα-dependent enhancers in AML - PMC [pmc.ncbi.nlm.nih.gov]
- 3. portlandpress.com [portlandpress.com]
SP2509 Technical Support Center: Stability in Solution Formulations
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of SP2509 in various solution formulations. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the successful and reproducible use of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: The recommended solvent for dissolving this compound is dimethyl sulfoxide (DMSO).[1][2] It is important to use fresh, anhydrous DMSO as the compound's solubility can be reduced in the presence of moisture.[1][3]
Q2: What is the solubility of this compound in DMSO?
A2: The solubility of this compound in DMSO is reported to be at least 33 mg/mL.[3] Other sources indicate solubilities of 19.45 mg/mL, 25 mg/mL, 38 mg/mL, and up to 83 mg/mL. This variability may depend on the specific batch and the purity of the compound, as well as the quality of the DMSO used.
Q3: How should I store the solid this compound compound?
A3: Solid this compound should be stored at -20°C for long-term storage, where it is stable for at least 3 years. For short-term storage, 4°C is also acceptable.
Q4: How should I store this compound stock solutions in DMSO?
A4: this compound stock solutions in DMSO should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to 1-2 years or at -20°C for up to 1 month to 1 year. It is also recommended to protect the solutions from light.
Q5: Is this compound stable in aqueous solutions?
Q6: What are the known degradation pathways for this compound?
A6: Specific degradation pathways for this compound have not been detailed in the available literature. General degradation pathways for small molecules in solution can include hydrolysis, oxidation, and photolysis. To minimize degradation, it is crucial to follow the recommended storage and handling procedures.
Troubleshooting Guide
Q1: My this compound solution appears cloudy or has precipitated. What should I do?
A1: Cloudiness or precipitation can occur for several reasons:
-
Solubility Limit Exceeded: You may have exceeded the solubility of this compound in your chosen solvent. Refer to the solubility data table below.
-
Moisture in DMSO: this compound solubility is sensitive to moisture in DMSO. Ensure you are using fresh, anhydrous DMSO.
-
Low Temperature: If the solution has been stored at a low temperature, some of the compound may have precipitated out. Gently warm the solution to 37°C and vortex or sonicate to redissolve.
-
Aqueous Dilution: When diluting a DMSO stock solution into an aqueous buffer or media, precipitation can occur if the final DMSO concentration is too low to maintain solubility. Consider optimizing your dilution scheme to keep the final DMSO concentration as high as your experimental system allows. For in vivo formulations, the use of co-solvents like PEG300 and surfactants like Tween-80 is recommended to improve solubility.
Q2: I am observing inconsistent or lower than expected activity of this compound in my experiments. What could be the cause?
A2: Inconsistent or reduced activity may be due to:
-
Degradation of this compound: Improper storage of stock solutions (e.g., repeated freeze-thaw cycles, prolonged storage at room temperature, exposure to light) can lead to degradation of the compound. Always prepare fresh working solutions from properly stored aliquots.
-
Inaccurate Concentration: Ensure your stock solution concentration is accurate. If you have concerns, consider verifying the concentration using a spectrophotometer if you have a reference spectrum and extinction coefficient, or by HPLC.
-
Interaction with Experimental Components: Although not specifically reported for this compound, some compounds can interact with plasticware or other components in the experimental setup. Using low-adhesion microplates and tubes may be beneficial.
Data Presentation
Table 1: Solubility of this compound
| Solvent | Solubility | Reference |
| DMSO | ≥ 33 mg/mL (75.36 mM) | |
| DMSO | 83 mg/mL (189.54 mM) | |
| DMSO | 38 mg/mL (86.77 mM) | |
| DMSO | 25 mg/mL | |
| DMSO | ≥19.45 mg/mL | |
| Water | Insoluble | |
| Ethanol | Insoluble |
Table 2: Storage Conditions for this compound
| Formulation | Storage Temperature | Duration | Notes | Reference |
| Solid Powder | -20°C | 3 years | Long-term storage | |
| Stock Solution in DMSO | -80°C | 1-2 years | Aliquot to avoid freeze-thaw cycles. Protect from light. | |
| Stock Solution in DMSO | -20°C | 1 month - 1 year | Aliquot to avoid freeze-thaw cycles. Protect from light. | |
| In Vivo Formulation | Use Immediately | N/A | Prepare fresh for each experiment. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution for In Vitro Experiments
-
Bring the vial of solid this compound and a bottle of fresh, anhydrous DMSO to room temperature.
-
Calculate the required volume of DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM).
-
Add the calculated volume of DMSO to the vial of this compound.
-
Vortex or sonicate the vial until the solid is completely dissolved. Gentle warming to 37°C can aid dissolution.
-
Aliquot the stock solution into smaller volumes in low-adhesion microcentrifuge tubes.
-
Store the aliquots at -80°C or -20°C, protected from light.
Protocol 2: Preparation of this compound Formulation for In Vivo Experiments (Example)
This protocol is an example, and the final formulation may need to be optimized for your specific animal model and administration route.
-
Prepare a concentrated stock solution of this compound in DMSO (e.g., 70 mg/mL) as described in Protocol 1.
-
In a sterile tube, add 400 µL of PEG300.
-
To the PEG300, add 50 µL of the 70 mg/mL this compound stock solution in DMSO and mix thoroughly until the solution is clear.
-
Add 50 µL of Tween-80 to the mixture and mix until clear.
-
Add 500 µL of sterile ddH₂O or saline to bring the total volume to 1 mL. Mix gently but thoroughly.
-
This formulation should be prepared fresh and used immediately.
Mandatory Visualization
Caption: Recommended workflow for preparing and handling this compound solutions.
References
Technical Support Center: Assessing the Cytotoxicity of SP2509 to Normal Cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for assessing the cytotoxicity of the LSD1 inhibitor, SP2509, specifically in normal, non-cancerous cells.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent, reversible, and non-competitive small molecule inhibitor of Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A.[1] LSD1 is an enzyme that plays a crucial role in gene regulation by removing methyl groups from histones, primarily H3K4me1/2 and H3K9me1/2. In many cancers, LSD1 is overexpressed and contributes to the suppression of tumor suppressor genes and the activation of oncogenes. This compound exerts its anti-cancer effects by inhibiting LSD1, leading to the re-expression of silenced tumor suppressor genes and subsequent cell cycle arrest and apoptosis in cancer cells.[2][3]
Q2: Is this compound cytotoxic to normal, non-cancerous cells?
A2: Current research indicates that this compound exhibits selective cytotoxicity towards cancer cells while having a significantly lower impact on normal cells.[1] Studies have shown that various normal cell lines, including human mesenchymal stem cells (hMSCs), fibroblasts, and retinal pigment epithelial cells, are substantially less sensitive to this compound-induced cell death compared to a wide range of cancer cell lines.
Q3: What is the basis for the selective cytotoxicity of this compound towards cancer cells?
A3: The selective action of this compound is attributed to the differential dependence of cancer cells on LSD1 activity for survival and proliferation. In many cancer types, the expression and activity of LSD1 are elevated, making these cells more vulnerable to its inhibition. The proposed mechanisms for selective cytotoxicity in cancer cells include:
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Downregulation of Anti-Apoptotic Proteins: this compound has been shown to decrease the expression of key anti-apoptotic proteins like Bcl-2 and Mcl-1 in cancer cells, thereby promoting apoptosis. Normal cells, in contrast, do not exhibit this marked downregulation upon this compound treatment.
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Inhibition of Pro-Survival Signaling Pathways: this compound can inhibit the JAK/STAT3 signaling pathway, which is often constitutively active in cancer cells and promotes their survival and proliferation.
Normal cells appear to have more robust survival mechanisms that are not as critically dependent on the pathways targeted by this compound.
Q4: What are the initial steps to troubleshoot unexpected toxicity in normal cells when using this compound?
A4: If you observe unexpected cytotoxicity in your normal cell lines, consider the following initial troubleshooting steps:
-
Verify Drug Concentration and Purity: Ensure the correct concentration of this compound is being used and that the compound has not degraded. Prepare fresh dilutions from a validated stock for each experiment.
-
Perform a Dose-Response Curve: Determine the half-maximal inhibitory concentration (IC50) for your specific normal cell line and compare it to the IC50 of a sensitive cancer cell line. This will help establish the therapeutic window.
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Check Cell Culture Conditions: Ensure that the normal cells are healthy, within a low passage number, and free from contamination (e.g., mycoplasma). Stressed cells can be more susceptible to drug-induced toxicity.
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Optimize Assay Conditions: Review the experimental protocol for the cytotoxicity assay being used. Factors such as cell seeding density, incubation time, and reagent handling can influence the results.
Quantitative Data on this compound Cytotoxicity
The following table summarizes the available quantitative data on the half-maximal inhibitory concentration (IC50) of this compound in various normal human cell lines.
| Cell Line | Cell Type | IC50 (µM) | Assay Duration | Reference |
| hMSC | Primary Human Mesenchymal Stem Cells | > 4 | 72 hours | |
| TIF5 | Human Foreskin Fibroblasts | 18.2 | 72 hours | |
| ARPE-19 | Retinal Pigment Epithelium | Significantly less affected than cancer cells | 48-72 hours | |
| MC | Mesangial Cells | No morphological changes or apoptosis observed | 24 hours | |
| TCMK-1 | Mouse Kidney Epithelial Cells | No morphological changes or apoptosis observed | 24 hours | |
| Vero | Monkey Kidney Epithelial Cells | 4.763 | 48 hours |
Experimental Protocols
Below are detailed methodologies for key experiments to assess the cytotoxicity of this compound.
Protocol 1: MTT Assay for Cell Viability
This assay measures the metabolic activity of cells as an indicator of viability.
Materials:
-
Normal cell line of interest
-
This compound
-
Complete culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
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Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include vehicle-only (e.g., DMSO) control wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C, protected from light.
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Lactate Dehydrogenase (LDH) Release Assay for Cytotoxicity
This assay quantifies the release of the cytosolic enzyme LDH from cells with damaged plasma membranes.
Materials:
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Normal cell line of interest
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This compound
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Complete culture medium
-
96-well plates
-
LDH assay kit (containing substrate, cofactor, and dye solution)
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Lysis buffer (for maximum LDH release control)
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Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate as described for the MTT assay.
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Compound Treatment: Treat cells with serial dilutions of this compound and vehicle control as described above.
-
Control Wells: Include wells for:
-
Spontaneous LDH release: Untreated cells.
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Maximum LDH release: Untreated cells treated with lysis buffer 30 minutes before the end of the experiment.
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Background: Medium only.
-
-
Supernatant Collection: After the incubation period, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new flat-bottom 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.
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Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.
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Stop Reaction and Measurement: Add 50 µL of the stop solution provided in the kit to each well. Measure the absorbance at the recommended wavelength (usually 490 nm).
-
Data Analysis: Calculate the percentage of cytotoxicity using the formula: (% Cytotoxicity) = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] * 100.
Protocol 3: Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Normal cell line of interest
-
This compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound for the appropriate duration.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and then combine with the supernatant.
-
Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Sample Preparation for Flow Cytometry: Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Troubleshooting Guides
MTT Assay Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Absorbance/No Color Change | - Insufficient number of viable cells.- MTT reagent has degraded.- Incomplete solubilization of formazan crystals. | - Optimize cell seeding density.- Prepare fresh MTT solution.- Ensure complete mixing and allow sufficient time for solubilization. Use a different solvent if necessary. |
| High Background Absorbance | - Contamination (bacterial or fungal).- Phenol red in the medium.- Test compound interferes with the assay. | - Check for and eliminate contamination.- Use phenol red-free medium during MTT incubation.- Run a control with the compound in cell-free medium. |
| Inconsistent Results Between Replicates | - Uneven cell seeding.- "Edge effect" in the 96-well plate.- Pipetting errors. | - Ensure a homogenous cell suspension before and during seeding.- Avoid using the outer wells of the plate or fill them with sterile PBS.- Use calibrated pipettes and consistent technique. |
LDH Assay Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High Spontaneous LDH Release in Controls | - Cells are stressed or unhealthy.- Overly forceful pipetting.- High cell density leading to nutrient depletion. | - Use healthy, low-passage cells.- Handle cells gently during media changes and reagent addition.- Optimize cell seeding density. |
| Low LDH Release Despite Visible Cell Death | - The compound inhibits LDH enzyme activity.- Apoptosis is the primary mode of cell death (may not cause significant LDH release in early stages). | - Test for direct inhibition of LDH by the compound.- Use a complementary assay that measures apoptosis (e.g., Annexin V assay). |
| High Background from Serum | - Serum in the culture medium contains LDH. | - Use a low-serum or serum-free medium for the assay period.- Include a "medium only" background control. |
Annexin V/PI Assay Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High Percentage of PI-Positive Cells in Control | - Harsh cell handling (e.g., over-trypsinization).- Cells were unhealthy before the experiment. | - Use a gentle detachment method and handle cells carefully.- Ensure cells are in the logarithmic growth phase. |
| Weak or No Annexin V Staining | - Insufficient incubation time with Annexin V.- Reagents have expired or were stored improperly. | - Follow the recommended incubation time.- Use fresh, properly stored reagents. |
| High Background Staining | - Inadequate washing of cells.- Non-specific binding of Annexin V. | - Ensure thorough but gentle washing steps.- Use the recommended concentration of Annexin V and ensure sufficient calcium is present in the binding buffer. |
Visualizations
Caption: Workflow for assessing this compound cytotoxicity.
References
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. The Histone Lysine-specific Demethylase 1 Inhibitor, this compound Exerts Cytotoxic Effects against Renal Cancer Cells through Downregulation of Bcl-2 and Mcl-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a Selective Inhibitor of LSD1, Suppresses Retinoblastoma Growth by Downregulating β-catenin Signaling - PMC [pmc.ncbi.nlm.nih.gov]
How to minimize SP2509 precipitation in culture media.
Welcome to the technical support center for SP2509. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in culture media and to troubleshoot common issues, particularly precipitation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent, selective, and reversible small molecule inhibitor of Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A.[1] LSD1 is a histone demethylase that removes methyl groups from histone H3 at lysine 4 and 9 (H3K4 and H3K9), thereby regulating gene transcription.[1] By inhibiting LSD1, this compound can lead to an accumulation of methylated histones, affecting the expression of various genes involved in cell proliferation, differentiation, and apoptosis.[2][3]
Q2: I've observed precipitation after adding this compound to my cell culture medium. What are the common causes?
A2: this compound is a hydrophobic compound that is insoluble in water and ethanol, but soluble in DMSO.[3] Precipitation in aqueous culture media is a common issue and can be caused by several factors:
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High Final Concentration: The experimental concentration of this compound may exceed its solubility limit in the culture medium.
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"Solvent Shock": Rapidly diluting a concentrated DMSO stock of this compound into the aqueous medium can cause the compound to "crash out" of solution.
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Low Temperature: Adding the compound to cold media can decrease its solubility.
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Media Composition: Interactions with components in the culture medium, such as salts and proteins, can lead to the formation of insoluble complexes.
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pH Shifts: Changes in the pH of the medium during incubation can affect the solubility of this compound.
Q3: What is the recommended solvent for preparing this compound stock solutions?
A3: The recommended solvent for preparing this compound stock solutions is high-purity, anhydrous Dimethyl Sulfoxide (DMSO). It is crucial to use fresh, moisture-free DMSO, as absorbed moisture can reduce the solubility of this compound.
Q4: What is the maximum recommended final concentration of DMSO in the culture medium?
A4: To avoid solvent-induced toxicity to your cells, the final concentration of DMSO in the culture medium should be kept as low as possible, typically below 0.5%, and ideally at or below 0.1%.
Troubleshooting Guides
Issue 1: Immediate Precipitation Upon Addition of this compound to Culture Media
Symptoms: The medium becomes cloudy or a visible precipitate forms immediately after adding the this compound stock solution.
| Potential Cause | Explanation | Recommended Solution |
| High Final Concentration | The concentration of this compound exceeds its aqueous solubility limit. | Decrease the final working concentration. Perform a solubility assessment to determine the maximum soluble concentration in your specific medium (see Experimental Protocols). |
| Rapid Dilution ("Solvent Shock") | The abrupt change in solvent polarity causes the hydrophobic compound to precipitate. | Employ a serial dilution method. First, create an intermediate dilution of the DMSO stock in a small volume of pre-warmed (37°C) culture medium. Then, add this intermediate dilution to the final volume of medium. Add the compound dropwise while gently swirling the medium. |
| Low Temperature of Media | The solubility of many compounds, including this compound, is lower at colder temperatures. | Always use pre-warmed (37°C) cell culture medium for preparing your final working solutions. |
| High DMSO Concentration in Final Solution | A high percentage of DMSO in the final solution can still lead to precipitation upon slight changes in conditions. | Ensure the final DMSO concentration is kept to a minimum (ideally ≤ 0.1%). This may require preparing a higher concentration initial DMSO stock. |
Issue 2: Delayed Precipitation of this compound in Culture Media
Symptoms: The medium is clear initially, but a precipitate (crystalline or cloudy) appears after several hours or days of incubation.
| Potential Cause | Explanation | Recommended Solution |
| Compound Instability | This compound may degrade over time under culture conditions (37°C, aqueous environment). | While this compound is generally stable, if degradation is suspected, consider replenishing the medium with freshly prepared this compound at regular intervals for long-term experiments. |
| Media Evaporation | Evaporation from the culture vessel concentrates all media components, potentially exceeding the solubility limit of this compound. | Ensure proper humidification of the incubator. Use culture plates with low-evaporation lids or seal plates with gas-permeable membranes for long-term experiments. |
| Interaction with Media Components | This compound may slowly interact with salts, amino acids, or other components in the media to form insoluble complexes. | If possible, test the solubility of this compound in a different basal media formulation. |
| pH Fluctuation | Cellular metabolism can alter the pH of the culture medium over time, which can affect compound solubility. | Use a medium buffered with HEPES to maintain a more stable pH. Ensure proper CO2 levels in the incubator. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
Objective: To prepare a high-concentration stock solution of this compound in DMSO and dilute it to a final working concentration in cell culture medium with minimal precipitation.
Materials:
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This compound powder
-
Anhydrous DMSO
-
Sterile, DNase/RNase-free microcentrifuge tubes
-
Complete cell culture medium (e.g., DMEM, RPMI-1640)
-
Sterile serological pipettes and pipette tips
Methodology:
Part A: Preparation of a 10 mM Stock Solution in DMSO
-
Calculate the mass of this compound required to make a 10 mM stock solution (Molecular Weight of this compound = 437.9 g/mol ).
-
Weigh the calculated amount of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to the tube.
-
Vortex the solution vigorously for 1-2 minutes. If necessary, gently warm the tube to 37°C or briefly sonicate to ensure complete dissolution.
-
Visually inspect the solution to confirm that no solid particles remain.
-
Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C.
Part B: Preparation of a 1 µM Working Solution in Cell Culture Medium
-
Pre-warm your complete cell culture medium to 37°C.
-
Intermediate Dilution (to minimize solvent shock):
-
Prepare a 100 µM intermediate solution by diluting 1 µL of the 10 mM DMSO stock solution into 99 µL of pre-warmed complete cell culture medium. Mix gently by pipetting.
-
-
Final Dilution:
-
Add 10 µL of the 100 µM intermediate solution to 990 µL of pre-warmed complete cell culture medium to achieve a final concentration of 1 µM. The final DMSO concentration will be 0.1%.
-
-
Gently mix the final working solution.
-
Visually inspect the medium for any signs of precipitation before adding it to your cells.
Protocol 2: Determining the Maximum Soluble Concentration of this compound in Culture Medium
Objective: To experimentally determine the highest concentration of this compound that remains soluble in a specific cell culture medium under experimental conditions.
Materials:
-
10 mM this compound stock solution in DMSO
-
Complete cell culture medium of interest
-
Sterile 96-well clear-bottom plate
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at 600-650 nm (optional, for quantitative assessment)
-
Incubator (37°C, 5% CO2)
Methodology:
-
Prepare a serial dilution of the 10 mM this compound stock solution in DMSO in a separate 96-well plate or microcentrifuge tubes.
-
In a new 96-well plate, add 198 µL of pre-warmed complete cell culture medium to each well.
-
Add 2 µL of each this compound DMSO dilution to the corresponding wells of the media-containing plate. This will create a range of final this compound concentrations with a constant final DMSO concentration of 1%.
-
Include a vehicle control (2 µL of DMSO in 198 µL of medium).
-
Seal the plate and incubate at 37°C and 5% CO2 for a duration relevant to your experiment (e.g., 2, 6, or 24 hours).
-
Visual Assessment: Carefully inspect each well for any signs of cloudiness or precipitate.
-
(Optional) Quantitative Assessment: Measure the absorbance of the plate at a wavelength between 600 nm and 650 nm. An increase in absorbance compared to the vehicle control indicates precipitation.
-
Determine Maximum Soluble Concentration: The highest concentration of this compound that remains clear and free of precipitate is considered the maximum soluble concentration under these conditions.
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action and Downstream Effects
This compound's primary target is LSD1. Inhibition of LSD1 leads to increased H3K4 and H3K9 methylation, which in turn affects the transcription of various genes. Additionally, this compound has been shown to modulate other key signaling pathways implicated in cancer cell proliferation and survival.
Caption: this compound inhibits LSD1 and modulates key signaling pathways.
Experimental Workflow for Troubleshooting this compound Precipitation
This workflow provides a logical sequence of steps to diagnose and resolve this compound precipitation issues in your cell culture experiments.
Caption: A logical workflow for troubleshooting this compound precipitation.
References
- 1. The Histone Lysine-specific Demethylase 1 Inhibitor, this compound Exerts Cytotoxic Effects against Renal Cancer Cells through Downregulation of Bcl-2 and Mcl-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a Selective Inhibitor of LSD1, Suppresses Retinoblastoma Growth by Downregulating β-catenin Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
Technical Support Center: Overcoming SP2509 Resistance
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with SP2509 resistance in cancer cell lines.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments involving this compound-resistant cancer cell lines.
Problem 1: Decreased this compound Efficacy in Long-Term Cultures
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Question: My cancer cell line, initially sensitive to this compound, is now showing reduced responsiveness after several passages. What could be the cause and how can I address it?
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Answer: Prolonged exposure to this compound can lead to the development of acquired resistance. In Ewing sarcoma cell lines, for instance, resistance to this compound has been observed that is not mediated by mutations in its target, KDM1A/LSD1.[1][2] Instead, resistance can be linked to epigenetic reprogramming and changes in gene expression.[1] One identified mechanism of resistance is the upregulation of multi-drug resistance genes such as ABCB1, ABCC3, and ABBC5.[1][2] Another potential driver of resistance is mitochondrial dysfunction, where alterations in the electron transport chain can blunt the transcriptional response to this compound.
Troubleshooting Steps:
-
Confirm Resistance: Perform a dose-response assay (e.g., MTT or CellTiter-Glo) to quantify the shift in the IC50 value compared to the parental cell line. A significant increase confirms resistance.
-
Investigate Resistance Mechanisms:
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Gene Expression Analysis (qRT-PCR/Western Blot): Check for upregulation of ABC transporter genes (ABCB1, ABCC3, ABCC5) and changes in the expression of the transcriptional repressor RCOR1/CoREST, which has been noted to be decreased in some resistant lines.
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Mitochondrial Function Assays: Use assays like the Seahorse XF Analyzer to assess mitochondrial respiration and identify potential dysfunction.
-
-
Strategies to Overcome:
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Combination Therapy: this compound-resistant cells have shown increased sensitivity to HDAC inhibitors like vorinostat and entinostat. Combining this compound with an HDAC inhibitor could be a viable strategy.
-
Drug Washout: Resistance may be partially reversible. Culturing the resistant cells in a drug-free medium for an extended period can sometimes restore partial sensitivity.
-
-
Problem 2: Inconsistent Results with this compound Combination Therapies
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Question: I am testing this compound in combination with other agents, but the synergistic effects are not consistent across experiments. What factors could be contributing to this variability?
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Answer: The effectiveness of combination therapies involving this compound can be influenced by several factors, including the specific cancer cell line, the mechanism of the combination agent, and the experimental setup. This compound has shown synergistic effects with various agents, including pan-HDAC inhibitors (panobinostat) in acute myeloid leukemia and proteasome inhibitors (bortezomib) in neuroblastoma.
Troubleshooting Steps:
-
Standardize Cell Culture Conditions: Ensure consistent cell density, passage number, and media formulation for all experiments.
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Optimize Dosing and Scheduling: The ratio and timing of drug administration are critical. A checkerboard assay testing various concentrations of both drugs can help identify the optimal synergistic ratio.
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Verify Target Engagement: Confirm that this compound is inhibiting its target, LSD1, by measuring global levels of H3K4Me2, which should increase upon effective LSD1 inhibition.
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Consider the Mechanism of the Second Agent: The synergy between this compound and another drug is often mechanism-based. For example, the combination with HDAC inhibitors is thought to be effective because HDACs can form a complex with LSD1.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and reversible inhibitor of Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A. LSD1 is an enzyme that removes methyl groups from histone H3 at lysine 4 and 9 (H3K4me1/2 and H3K9me1/2), thereby regulating gene transcription. By inhibiting LSD1, this compound alters the epigenetic landscape, leading to changes in gene expression that can induce apoptosis, inhibit cell proliferation, and promote autophagy in cancer cells. This compound can also disrupt the interaction of LSD1 with other proteins, such as CoREST.
Q2: Are there known off-target effects of this compound that could influence experimental results?
A2: While this compound is selective for LSD1, some studies suggest it may have off-target effects. For instance, in Ewing sarcoma, the efficacy of this compound has been linked to its impact on mitochondrial function, which may be independent of its LSD1 inhibitory activity. Additionally, this compound has been identified as an inhibitor of the JAK/STAT3 signaling pathway, which can contribute to its anti-tumor effects. It is important to consider these potential off-target effects when interpreting data.
Q3: What are the most promising combination strategies to overcome this compound resistance?
A3: Based on current research, several combination strategies show promise:
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HDAC Inhibitors: As mentioned, this compound-resistant cells can become hypersensitive to HDAC inhibitors like vorinostat and entinostat.
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Proteasome Inhibitors: Synergistic effects have been observed with proteasome inhibitors like carfilzomib in multiple myeloma, even in cell lines resistant to proteasome inhibitors alone.
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Immune Checkpoint Blockade: LSD1 inhibition can enhance anti-tumor immunity by stimulating an interferon-dependent response. Combining this compound with anti-PD-1/PD-L1 therapies could be a powerful approach.
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All-trans-retinoic acid (ATRA): In acute myeloid leukemia (AML), the combination of LSD1 inhibitors with ATRA has shown an increased antileukemic effect.
Q4: Can this compound resistance be acquired without mutations in the KDM1A gene?
A4: Yes, studies in Ewing sarcoma have shown that acquired resistance to this compound can occur without any mutations in the KDM1A gene, which codes for the LSD1 protein. This suggests that resistance is primarily driven by non-genetic mechanisms, such as epigenetic alterations and changes in the expression of other genes, like those involved in drug efflux and mitochondrial function.
Data Presentation
Table 1: IC50 Values of this compound and Combination Agents in Parental vs. Resistant Ewing Sarcoma Cells
| Cell Line | Agent | IC50 (Parental) | IC50 (this compound-Resistant) | Fold Change in Sensitivity |
| A673 | This compound | ~0.138 µM | > 2 µM | >14.5-fold decrease |
| A673 | Entinostat | ~2.542 µM | ~0.591 µM | 4.3-fold increase |
| A673 | Vorinostat | ~1.728 µM | ~0.891 µM | 1.94-fold increase |
Data synthesized from Pishas et al., 2018.
Experimental Protocols
1. Cell Viability Assay (e.g., CellTiter-Glo®)
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Objective: To determine the cytotoxic effects of this compound and/or other compounds on cancer cell lines.
-
Methodology:
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Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the desired compound(s). Include a vehicle control (e.g., DMSO).
-
Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a 5% CO2 incubator.
-
Equilibrate the plate and its contents to room temperature for approximately 30 minutes.
-
Add CellTiter-Glo® Reagent to each well according to the manufacturer's instructions.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Calculate cell viability as a percentage relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
-
2. Western Blot for LSD1 Inhibition and Protein Expression
-
Objective: To confirm the inhibition of LSD1 activity (via H3K4me2 levels) and assess the expression of proteins related to resistance (e.g., ABCB1).
-
Methodology:
-
Treat cells with this compound or control for the desired time.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., anti-H3K4me2, anti-ABCB1, anti-LSD1, and a loading control like GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Visualizations
Caption: this compound inhibits the demethylase activity of the LSD1/CoREST complex.
Caption: A logical workflow for diagnosing and addressing this compound resistance.
References
SP2509 variability between different experimental batches.
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of SP2509 and to troubleshoot potential variability between experimental batches.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent, reversible, and selective small molecule inhibitor of Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A, with an IC50 of approximately 13 nM.[1][2] LSD1 is a histone demethylase that removes methyl groups from histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9), leading to transcriptional repression or activation of target genes, respectively.[3] By inhibiting LSD1, this compound leads to an increase in H3K4 methylation, which in turn activates the expression of tumor suppressor genes.[2][4] this compound has been shown to induce apoptosis in various cancer cell lines by downregulating anti-apoptotic proteins such as Bcl-2 and Mcl-1.
Q2: What are the known signaling pathways affected by this compound?
This compound primarily targets the LSD1-mediated signaling pathway. However, its effects ripple through several interconnected cellular signaling cascades. The main pathways identified to be modulated by this compound are:
-
LSD1-CoREST Complex: this compound inhibits the interaction of LSD1 with its corepressor protein CoREST, which is crucial for its demethylase activity on nucleosomal substrates.
-
JAK/STAT3 Signaling: this compound has been identified as an inhibitor of the JAK/STAT3 signaling pathway, leading to reduced STAT3 activation and downregulation of its target genes like Bcl-xL, c-Myc, and Cyclin D1.
-
β-catenin Signaling: In some cancers, such as retinoblastoma, this compound has been shown to suppress tumor growth by downregulating the β-catenin signaling pathway.
Q3: What are the recommended storage and handling conditions for this compound?
Proper storage and handling of this compound are critical to ensure its stability and activity.
-
Storage of Solid Compound: this compound powder should be stored at -20°C for long-term stability.
-
Solubility: this compound is soluble in DMSO (e.g., ≥ 33 mg/mL) but is insoluble in water and ethanol.
-
Stock Solutions: Prepare a concentrated stock solution in anhydrous DMSO. Aliquot into single-use vials to avoid repeated freeze-thaw cycles and store at -80°C. Stock solutions in DMSO are generally stable for up to one year at -80°C.
-
Working Solutions: For cell-based assays, it is recommended to prepare fresh working solutions by diluting the DMSO stock in pre-warmed culture media immediately before use. The final DMSO concentration in cell culture should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Troubleshooting Guide: Addressing Variability Between Experimental Batches
Variability in experimental outcomes can arise from multiple factors, from the compound itself to the experimental setup. While specific batch-to-batch variability data for this compound is not publicly available, the following guide addresses common sources of inconsistency when working with small molecule inhibitors.
Issue 1: Inconsistent IC50 Values or Cellular Potency
Potential Causes:
-
Compound Integrity:
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Degradation: this compound, particularly in solution, may degrade over time. Repeated freeze-thaw cycles of stock solutions can accelerate this process.
-
Purity: The purity of the this compound batch can vary. Impurities may affect the compound's activity.
-
-
Experimental Conditions:
-
Cell Density: Different cell seeding densities can lead to variations in the effective concentration of the inhibitor per cell.
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Incubation Time: The duration of cell exposure to this compound can significantly impact the observed IC50 value.
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Serum Concentration: Components in fetal bovine serum (FBS) can bind to small molecules, reducing their effective concentration. Variations in serum batches can contribute to inconsistent results.
-
Solvent Concentration: High concentrations of DMSO can be toxic to cells and can affect the activity of the compound.
-
-
Cell Line Integrity:
-
Passage Number: High passage numbers can lead to genetic drift and altered cellular responses.
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Mycoplasma Contamination: Mycoplasma infection can significantly alter cell metabolism and drug sensitivity.
-
Troubleshooting Steps:
-
Compound Quality Control:
-
Always use this compound from a reputable supplier. Request a certificate of analysis (CoA) for each new batch to verify its purity.
-
Prepare fresh stock solutions from solid compound for critical experiments. Aliquot and store properly to minimize degradation.
-
-
Standardize Experimental Protocols:
-
Maintain a consistent cell seeding density and passage number for all experiments.
-
Use a standardized incubation time for drug treatment.
-
Use the same batch of FBS for a set of comparative experiments. If a new batch must be used, re-validate your assay.
-
Include a vehicle control (e.g., DMSO) at the same final concentration used for the drug treatment.
-
-
Cell Line Maintenance:
-
Use cells within a defined low passage number range.
-
Regularly test your cell lines for mycoplasma contamination.
-
Issue 2: Poor Reproducibility in Western Blot or Other Molecular Assays
Potential Causes:
-
Variability in Drug Treatment: Inconsistent treatment conditions (concentration, duration) will lead to variable downstream effects.
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Sample Preparation: Differences in cell lysis, protein extraction, and quantification can introduce significant variability.
-
Antibody Performance: The quality and specificity of primary and secondary antibodies can vary between batches.
Troubleshooting Steps:
-
Consistent Drug Treatment: Ensure that cells are treated with a consistent and accurate concentration of this compound for a standardized duration.
-
Standardize Sample Preparation: Use a consistent protocol for cell lysis and protein quantification. Ensure equal protein loading in each lane of the gel.
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Antibody Validation: Validate each new lot of primary antibody for specificity and optimal dilution. Run appropriate controls, including positive and negative controls for the target protein.
Data Presentation
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Assay Duration (hours) | IC50 (µM) | Reference |
| Y79 | Retinoblastoma | 48 | 1.22 | |
| Y79 | Retinoblastoma | 72 | 0.47 | |
| Weri-RB1 | Retinoblastoma | 48 | 0.73 | |
| Weri-RB1 | Retinoblastoma | 72 | 0.24 | |
| A2780 | Ovarian Cancer | 96 | 0.77 | |
| A549 | Lung Cancer | 96 | 0.83 | |
| AN3-CA | Endometrial Cancer | 96 | 0.356 | |
| U87 | Glioblastoma | 96 | 1.16 | |
| SK-N-MC | Neuroblastoma | 96 | 0.329 | |
| T47D | Breast Cancer | 96 | 0.649 | |
| ACHN | Renal Carcinoma | 24 | ~0.5-2 | |
| U87MG | Glioma | 24 | ~0.5-2 |
Experimental Protocols
1. Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound in complete culture medium. Replace the existing medium with the drug-containing medium. Include a vehicle control (medium with the same concentration of DMSO).
-
Incubation: Incubate the plate for the desired duration (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT solution (e.g., 20 µL of 5 mg/mL solution) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve fitting software.
2. Western Blot Analysis
-
Cell Treatment and Lysis: Treat cells with this compound at the desired concentration and duration. Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-LSD1, anti-H3K4me2, anti-β-catenin, anti-pSTAT3) overnight at 4°C. Wash the membrane with TBST and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
3. In Vivo Xenograft Model
-
Cell Preparation: Harvest cancer cells (e.g., 1 x 10^7 Y79 cells) and resuspend them in a suitable medium, such as a 1:1 mixture of serum-free medium and Matrigel.
-
Animal Inoculation: Subcutaneously inject the cell suspension into the flank of immunocompromised mice (e.g., 4-6 week old male BALB/c nude mice).
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers (Volume = (width)^2 x length/2).
-
Drug Administration: Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. Administer this compound (e.g., 25 mg/kg/day) or vehicle control via intraperitoneal injection.
-
Endpoint Analysis: Monitor tumor size and body weight throughout the study. At the end of the experiment, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, western blotting, or immunohistochemistry).
Mandatory Visualization
Caption: this compound inhibits LSD1, preventing demethylation of H3K4me2 and promoting tumor suppressor gene expression.
Caption: this compound inhibits JAK, leading to reduced STAT3 phosphorylation and decreased cell proliferation and survival.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. The Histone Lysine-specific Demethylase 1 Inhibitor, this compound Exerts Cytotoxic Effects against Renal Cancer Cells through Downregulation of Bcl-2 and Mcl-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Interpreting Unexpected Results from SP2509 Treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected results from experiments involving the LSD1 inhibitor, SP2509.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We observe significant cytotoxicity with this compound in our cancer cell line, but we are unsure if it is solely due to LSD1 inhibition. What are the other known mechanisms of this compound-induced cell death?
A1: While this compound is a potent inhibitor of Lysine-Specific Demethylase 1 (LSD1), studies have revealed that its cytotoxic effects can be mediated by several other mechanisms.[1][2][3][4] If you are observing potent cell death, it could be attributed to one or a combination of the following pathways:
-
Downregulation of Anti-Apoptotic Proteins: this compound has been shown to downregulate the expression of anti-apoptotic proteins Bcl-2 and Mcl-1.[1] The decrease in Bcl-2 occurs at the transcriptional level, while Mcl-1 is downregulated post-transcriptionally via the ubiquitin-proteasome pathway.
-
Inhibition of JAK/STAT3 Signaling: this compound can act as a potent inhibitor of the JAK/STAT3 signaling pathway. This leads to reduced phosphorylation of STAT3 and downregulation of its target genes involved in cell proliferation and survival, such as c-Myc, Cyclin D1, and Bcl-xL.
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Suppression of β-catenin Signaling: In retinoblastoma cells, this compound has been observed to suppress the β-catenin signaling pathway, contributing to its anti-tumor effects.
-
Induction of Endoplasmic Reticulum (ER) Stress: In Ewing sarcoma cells, this compound treatment can induce the ER stress response, leading to apoptosis.
To investigate which of these pathways is active in your specific cell line, you could perform western blot analysis for key proteins in each pathway (e.g., Bcl-2, Mcl-1, phospho-STAT3, β-catenin, CHOP) following this compound treatment.
Q2: Our cells have developed resistance to this compound. We performed sequencing of the KDM1A (LSD1) gene but found no mutations. What are the known mechanisms of this compound resistance?
A2: Resistance to this compound is a documented phenomenon and, interestingly, it is often not mediated by mutations in its primary target, LSD1. Key mechanisms of acquired resistance include:
-
Mitochondrial Dysfunction: A primary driver of this compound resistance in Ewing sarcoma is mitochondrial dysfunction. Specifically, the loss of function in mitochondrial electron transport chain (ETC) complexes III and IV has been shown to confer resistance. This dysfunction appears to blunt the transcriptional response to this compound.
-
Upregulation of Multi-Drug Resistance Genes: this compound-resistant cells have shown elevated expression of multi-drug resistance genes such as ABCB1, ABCC3, and ABCC5.
-
Altered Transcriptional Profile: Resistant cells can exhibit a distinct and non-reversible transcriptional profile that is maintained even after the drug is withdrawn.
-
Decreased Expression of RCOR1/CoREST: A decrease in the expression of the transcriptional repressor RCOR1 (CoREST), a key interacting partner of LSD1, has been observed in resistant cells.
If you suspect resistance, it would be beneficial to assess the mitochondrial function of your resistant cell line (e.g., using a Seahorse assay) and to perform RNA sequencing to analyze the expression of multi-drug resistance genes and compare the overall transcriptional landscape to the parental, sensitive cells.
Q3: We are seeing a decrease in cell proliferation and a G1/S phase cell cycle arrest after this compound treatment. Is this a typical response?
A3: Yes, a reduction in cell proliferation and induction of cell cycle arrest are expected outcomes of this compound treatment. Specifically, this compound has been shown to cause a G1/S phase arrest in retinoblastoma and other cancer cells. This effect is often linked to the downregulation of key cell cycle regulators like Cyclin D1 and c-Myc, which are downstream targets of pathways inhibited by this compound, such as the JAK/STAT3 and β-catenin signaling pathways.
Q4: We treated our cells with this compound and observed an increase in H3K4me2 levels. Does this confirm LSD1 inhibition?
A4: Yes, an increase in the levels of dimethylated histone 3 lysine 4 (H3K4me2) is a direct indicator of LSD1 inhibition. LSD1 is a histone demethylase that specifically removes methyl groups from H3K4me1/2 and H3K9me1/2. Therefore, its inhibition by this compound leads to an accumulation of these methylation marks. This can be confirmed by western blotting using an antibody specific for H3K4me2.
Data Summary
Table 1: In Vitro Efficacy of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 | Reference |
| OCI-AML3 | Acute Myeloid Leukemia | Potent Inhibition (IC50 not specified) | |
| A673 | Ewing Sarcoma | ~300 nM | |
| TC-32 | Ewing Sarcoma | Sensitive (IC50 not specified) | |
| Caki | Renal Carcinoma | Apoptosis induced | |
| ACHN | Renal Carcinoma | Apoptosis induced | |
| U87MG | Glioma | Apoptosis induced | |
| Y79 | Retinoblastoma | Potent Inhibition (IC50 not specified) | |
| Weri-RB1 | Retinoblastoma | Potent Inhibition (IC50 not specified) | |
| Multiple Ewing Sarcoma Cell Lines | Ewing Sarcoma | 81 to 1,593 nM | |
| Lung Adenocarcinoma Cell Lines | Lung Adenocarcinoma | 0.3–5 µM |
Table 2: Effect of this compound on Gene Expression
| Gene | Regulation | Signaling Pathway | Cancer Type | Reference |
| p53 | Upregulated | Apoptosis | Acute Myeloid Leukemia | |
| p21 | Upregulated | Cell Cycle Arrest | Acute Myeloid Leukemia | |
| C/EBPα | Upregulated | Differentiation | Acute Myeloid Leukemia | |
| Bcl-2 | Downregulated | Apoptosis | Renal Carcinoma | |
| Mcl-1 | Downregulated | Apoptosis | Renal Carcinoma | |
| p16 | Upregulated | Cell Cycle Arrest | Retinoblastoma | |
| p19 | Upregulated | Cell Cycle Arrest | Retinoblastoma | |
| p21 | Upregulated | Cell Cycle Arrest | Retinoblastoma | |
| GADD45β | Upregulated | DNA Damage Response | Retinoblastoma | |
| c-Myc | Downregulated | Proliferation | Retinoblastoma, Various | |
| Cyclin D3 | Downregulated | Cell Cycle | Retinoblastoma | |
| Bcl-xL | Downregulated | Apoptosis | Various | |
| Cyclin D1 | Downregulated | Cell Cycle | Various |
Experimental Protocols
1. Cell Viability Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound.
-
Methodology:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound or DMSO as a vehicle control for 72-96 hours.
-
After the incubation period, assess cell viability using a commercially available assay such as CellTiter-Glo® Luminescent Cell Viability Assay or by MTT assay.
-
Measure luminescence or absorbance using a plate reader.
-
Calculate the IC50 value by plotting the percentage of viable cells against the log concentration of this compound and fitting the data to a dose-response curve.
-
2. Western Blot Analysis
-
Objective: To assess the effect of this compound on the expression and phosphorylation status of target proteins.
-
Methodology:
-
Culture cells and treat with this compound at the desired concentration and for the specified duration.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against target proteins (e.g., LSD1, H3K4me2, p-STAT3, STAT3, Bcl-2, Mcl-1, β-catenin, GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
3. RNA Sequencing (RNA-seq)
-
Objective: To analyze global transcriptional changes induced by this compound treatment.
-
Methodology:
-
Treat cells with this compound or DMSO control for the desired time period.
-
Isolate total RNA from the cells using a commercially available kit (e.g., RNeasy Kit, Qiagen).
-
Assess RNA quality and quantity using a Bioanalyzer or similar instrument.
-
Prepare sequencing libraries from high-quality RNA samples. This typically involves mRNA purification, fragmentation, cDNA synthesis, and adapter ligation.
-
Sequence the libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
-
Perform bioinformatic analysis of the sequencing data, including quality control, read alignment, differential gene expression analysis, and pathway analysis (e.g., KEGG, GSEA).
-
Visualizations
Caption: this compound inhibits the LSD1/CoREST complex, preventing demethylation of H3K4me2.
Caption: this compound inhibits JAK, preventing STAT3 phosphorylation and downstream signaling.
Caption: Mitochondrial dysfunction can lead to this compound resistance in Ewing sarcoma.
References
- 1. The Histone Lysine-specific Demethylase 1 Inhibitor, this compound Exerts Cytotoxic Effects against Renal Cancer Cells through Downregulation of Bcl-2 and Mcl-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. iovs.arvojournals.org [iovs.arvojournals.org]
- 3. academic.oup.com [academic.oup.com]
- 4. This compound, an inhibitor of LSD1, exerts potential antitumor effects by targeting the JAK/STAT3 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: SP2509-Induced Cellular Stress
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the LSD1 inhibitor, SP2509. The focus is on understanding and controlling for this compound-induced cellular stress to ensure robust and reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent, reversible, and non-competitive inhibitor of Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A.[1] LSD1 is a histone demethylase that plays a crucial role in regulating gene transcription by removing methyl groups from histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9).[1] By inhibiting LSD1, this compound can alter gene expression, leading to anti-tumor effects in various cancer models.[2][3]
Q2: What are the primary types of cellular stress induced by this compound?
The primary and most well-documented cellular stress induced by this compound is Endoplasmic Reticulum (ER) stress .[4] This occurs when the protein folding capacity of the ER is overwhelmed, leading to the accumulation of unfolded or misfolded proteins. This, in turn, activates the Unfolded Protein Response (UPR). Prolonged ER stress can subsequently lead to apoptosis (programmed cell death).
Q3: Why is it important to control for this compound-induced cellular stress in my experiments?
Controlling for this compound-induced cellular stress is critical for several reasons:
-
Specificity of Effects: If you are studying the specific effects of LSD1 inhibition on a particular cellular process (e.g., gene transcription, cell differentiation), confounding effects from ER stress and apoptosis can complicate data interpretation.
-
Distinguishing On-Target vs. Off-Target Effects: While ER stress appears to be a consequence of on-target LSD1 inhibition in some contexts, controlling for it can help elucidate the direct downstream effects of LSD1 enzymatic activity modulation.
-
Improving Experimental Reproducibility: High levels of cellular stress and cell death can lead to variability in experimental results.
Q4: At what concentrations does this compound typically induce cellular stress and cytotoxicity?
The concentration of this compound that induces cellular stress and cytotoxicity is cell-line dependent. It is crucial to perform a dose-response curve for your specific cell line. However, published data can provide a starting point.
| Cell Line | IC50 (72h) | Reference |
| Ewing Sarcoma (A673) | 81 nM - 1593 nM (Mean: 621 nM) | |
| Retinoblastoma (Y79) | 0.47 µM | |
| Retinoblastoma (Weri-RB1) | 0.24 µM |
Q5: Are there known off-target effects of this compound that could contribute to cellular stress?
While this compound is considered a selective LSD1 inhibitor, high concentrations may have off-target effects. It has been shown to have no activity against MAO-A, MAO-B, lactate dehydrogenase, and glucose oxidase. However, some studies suggest that this compound can disrupt protein-protein interactions of LSD1, which may contribute to its cellular effects beyond direct enzymatic inhibition. It is always good practice to use the lowest effective concentration of any inhibitor to minimize potential off-target effects.
Troubleshooting Guides
Problem 1: High levels of cell death observed at desired this compound concentration for LSD1 inhibition.
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Possible Cause: The desired concentration for effective LSD1 inhibition is also inducing significant apoptosis.
-
Troubleshooting Steps:
-
Confirm Apoptosis: Use an apoptosis assay (e.g., Annexin V/PI staining, caspase-3/7 activity assay) to confirm that the observed cell death is due to apoptosis.
-
Co-treatment with a Pan-Caspase Inhibitor: To study the effects of LSD1 inhibition independent of apoptosis, co-treat your cells with this compound and a pan-caspase inhibitor such as z-VAD-fmk . This will block the apoptotic cascade.
-
Optimize Concentrations: Perform a dose-response experiment with this compound in the presence of a fixed, effective concentration of z-VAD-fmk to find a window where you see LSD1 inhibition without cell death.
-
Problem 2: Unexpected changes in gene or protein expression unrelated to known LSD1 targets.
-
Possible Cause: The observed changes are due to the activation of the ER stress response (UPR).
-
Troubleshooting Steps:
-
Assess ER Stress Markers: Perform a time-course and dose-response experiment with this compound and measure the expression of key ER stress markers by Western blot (e.g., p-PERK, p-eIF2α, ATF4, CHOP, spliced XBP1) or qRT-PCR (e.g., HSPA5, DDIT3, XBP1s). This will help you understand the dynamics of ER stress induction in your system.
-
Co-treatment with ER Stress Inhibitors: To mitigate the effects of ER stress, consider co-treatment with inhibitors targeting the three main branches of the UPR:
-
PERK pathway: Use a PERK inhibitor like GSK2606414 .
-
IRE1 pathway: Use an IRE1α inhibitor such as 4µ8C .
-
ATF6 pathway: Use an ATF6 inhibitor like Ceapin .
-
General ER Stress Attenuation: Salubrinal can be used to selectively inhibit the dephosphorylation of eIF2α, a key downstream effector of the PERK pathway, which can help in some contexts to reduce ER stress-mediated apoptosis.
-
-
Optimize Experimental Window: If possible, conduct your experiments at earlier time points after this compound treatment, before the full onset of the ER stress response.
-
Experimental Protocols
Protocol 1: Control for this compound-Induced Apoptosis using z-VAD-fmk
This protocol allows for the study of LSD1 inhibition while blocking the downstream apoptotic effects.
Materials:
-
Cells of interest
-
This compound (stock solution in DMSO)
-
z-VAD-fmk (stock solution in DMSO)
-
Cell culture medium and reagents
-
Apoptosis detection kit (e.g., Annexin V-FITC/PI)
-
Flow cytometer
-
Antibodies for Western blot analysis of LSD1 targets (e.g., H3K4me2) and apoptosis markers (e.g., cleaved PARP, cleaved Caspase-3)
Methodology:
-
Determine Optimal z-VAD-fmk Concentration: Titrate z-VAD-fmk (typically 10-50 µM) to find the optimal concentration that inhibits apoptosis induced by a positive control (e.g., staurosporine) without causing toxicity on its own.
-
Experimental Setup: Seed cells and allow them to adhere overnight. Pre-treat cells with the determined optimal concentration of z-VAD-fmk for 1-2 hours.
-
This compound Treatment: Add this compound at the desired concentrations to the cells pre-treated with z-VAD-fmk. Include the following controls:
-
Vehicle control (DMSO)
-
This compound only
-
z-VAD-fmk only
-
-
Incubation: Incubate cells for the desired experimental duration (e.g., 24, 48, 72 hours).
-
Endpoint Analysis:
-
Apoptosis Assay: Harvest cells and perform Annexin V/PI staining followed by flow cytometry to confirm the inhibition of apoptosis.
-
Western Blot: Lyse a parallel set of cells and perform Western blotting for cleaved PARP and cleaved Caspase-3 to confirm apoptosis inhibition at the molecular level. Analyze the levels of LSD1 target histone marks (e.g., H3K4me2) to confirm on-target activity of this compound.
-
Protocol 2: Control for this compound-Induced ER Stress
This protocol provides a framework for mitigating the effects of the UPR when studying LSD1 inhibition.
Materials:
-
Cells of interest
-
This compound (stock solution in DMSO)
-
ER Stress Inhibitor (e.g., GSK2606414, 4µ8C, Ceapin, Salubrinal; stock solutions in DMSO)
-
Cell culture medium and reagents
-
Reagents for qRT-PCR or Western blot analysis of ER stress markers
Methodology:
-
Determine Optimal ER Stress Inhibitor Concentration: Titrate the chosen ER stress inhibitor to determine the effective concentration for inhibiting the UPR induced by a known ER stress inducer (e.g., tunicamycin or thapsigargin) without causing significant cytotoxicity.
-
Experimental Setup: Seed cells and allow them to adhere. Pre-treat cells with the optimized concentration of the ER stress inhibitor for 1-2 hours.
-
This compound Treatment: Add this compound at various concentrations to the inhibitor-pre-treated cells. Include the following controls:
-
Vehicle control (DMSO)
-
This compound only
-
ER stress inhibitor only
-
-
Incubation: Incubate for the desired time. A time-course experiment is recommended to assess the dynamics of ER stress induction and its inhibition.
-
Endpoint Analysis:
-
qRT-PCR: Extract RNA and perform qRT-PCR for ER stress-related genes such as HSPA5 (BiP/GRP78), DDIT3 (CHOP), and spliced XBP1.
-
Western Blot: Lyse cells and perform Western blotting for key UPR proteins such as p-PERK, p-eIF2α, ATF4, CHOP, and ATF6. Also, probe for LSD1 target markers to confirm this compound activity.
-
| Inhibitor | Target Pathway | Typical Working Concentration | Reference(s) |
| z-VAD-fmk | Pan-caspase | 10 - 50 µM | |
| Salubrinal | eIF2α dephosphorylation | 10 - 100 µM | |
| GSK2606414 | PERK | 100 nM - 1 µM | |
| 4µ8C | IRE1α | 10 - 60 µM | |
| Ceapin | ATF6α | 600 nM - 6 µM |
Mandatory Visualizations
Caption: Signaling pathway of this compound-induced cellular stress and points of intervention.
Caption: Workflow for controlling this compound-induced cellular stress.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound, a Selective Inhibitor of LSD1, Suppresses Retinoblastoma Growth by Downregulating β-catenin Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, an inhibitor of LSD1, exerts potential antitumor effects by targeting the JAK/STAT3 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
Validation & Comparative
A Comparative Guide to SP2509 and Other LSD1 Inhibitors for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the Lysine-Specific Demethylase 1 (LSD1) inhibitor SP2509 with other notable LSD1 inhibitors. The information is supported by experimental data to aid in the selection of appropriate compounds for preclinical research.
LSD1, also known as KDM1A, is a key epigenetic modifier that plays a crucial role in carcinogenesis, making it a promising target for cancer therapy.[1] It is overexpressed in a variety of cancers, and its inhibition has been shown to suppress tumor growth.[1][2] this compound is a potent and selective, reversible, non-competitive inhibitor of LSD1.[3][4] This guide will compare this compound with other LSD1 inhibitors that are either in clinical trials or are commonly used as research tools.
Quantitative Comparison of LSD1 Inhibitors
The following tables summarize the key quantitative data for this compound and a selection of other LSD1 inhibitors.
Table 1: In Vitro Potency of LSD1 Inhibitors
| Inhibitor | Alias | Type | Mechanism of Action | IC50 (LSD1) | Selectivity Notes |
| This compound | HCI-2509 | Reversible | Non-competitive | 13 nM | No significant activity against MAO-A and MAO-B. |
| Iadademstat | ORY-1001, RG-6016 | Irreversible | Covalent FAD adduct | <20 nM | Highly selective against related FAD-dependent aminoxidases. |
| Bomedemstat | IMG-7289 | Irreversible | Covalent FAD adduct | Not specified | --- |
| GSK-2879552 | --- | Irreversible | Covalent FAD adduct | Not specified | --- |
| INCB059872 | --- | Irreversible | Covalent FAD adduct | Not specified | --- |
| Pulrodemstat | CC-90011 | Reversible | --- | 0.25 nM | Less enzymatic inhibition against LSD2, MAO-A, and MAO-B. |
| Seclidemstat | SP-2577 | Reversible | Non-competitive | 13 nM, 25-50 nM | --- |
Table 2: Cellular Activity of this compound in Retinoblastoma Cell Lines
| Cell Line | Treatment Duration | IC50 |
| Y79 | 48 hours | 1.22 µM |
| Y79 | 72 hours | 0.47 µM |
| Weri-RB1 | 48 hours | 0.73 µM |
| Weri-RB1 | 72 hours | 0.24 µM |
Table 3: Cellular Activity of Other LSD1 Inhibitors
| Inhibitor | Cell Line | Assay | Endpoint | EC50/IC50 |
| Pulrodemstat (CC-90011) | THP-1 | Differentiation | CD11b induction | 7 nM |
| Pulrodemstat (CC-90011) | Kasumi-1 | Antiproliferation | --- | 2 nM |
| Pulrodemstat (CC-90011) | H1417 (SCLC) | Antiproliferation | --- | 6 nM (12 days) |
| Iadademstat (ORY-1001) | Breast Cancer Stem Cells | Mammosphere formation | --- | 12 nM |
| Seclidemstat (SP-2577) | SWI/SNF-mutated ovarian cancer cells | Proliferation | --- | 0.013 - 2.819 µM (72 hours) |
Experimental Methodologies
This section details the protocols for key experiments cited in the comparison of LSD1 inhibitors.
LSD1 Enzymatic Assay
The in vitro potency of LSD1 inhibitors is often determined using an enzymatic assay. A common method is a horseradish peroxidase-coupled assay that measures the hydrogen peroxide produced during the demethylation reaction.
Protocol:
-
Prepare serial dilutions of the test inhibitor.
-
In a microplate, incubate the inhibitor with recombinant human LSD1 enzyme in an appropriate assay buffer.
-
Initiate the enzymatic reaction by adding a substrate, typically a biotinylated di-methylated histone H3 peptide, and flavin adenine dinucleotide (FAD).
-
The reaction produces hydrogen peroxide, which is detected by adding a detection reagent containing horseradish peroxidase and a suitable substrate (e.g., Amplex Red).
-
Measure the fluorescence or absorbance on a microplate reader.
-
Calculate the IC50 value by plotting the inhibitor concentration against the percentage of enzyme inhibition.
Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay used to assess the effect of inhibitors on cell proliferation and viability.
Protocol:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the LSD1 inhibitor for a specified duration (e.g., 48 or 72 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Living cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Colony Formation Assay
This assay assesses the ability of single cells to undergo unlimited division and form colonies, a measure of clonogenic survival.
Protocol:
-
Treat cells with the LSD1 inhibitor for a defined period.
-
Harvest the cells and seed a low number of viable cells into new culture dishes.
-
Incubate the plates for 1-3 weeks to allow for colony formation.
-
Fix the colonies with a solution like methanol and stain them with a dye such as crystal violet.
-
Count the number of colonies (typically defined as a cluster of ≥50 cells).
-
Calculate the plating efficiency and the surviving fraction for each treatment condition.
Western Blot for Histone Marks
Western blotting is used to detect changes in the levels of specific proteins, such as the increase in H3K4me2, a direct target of LSD1.
Protocol:
-
Lyse inhibitor-treated and control cells to extract total protein.
-
Determine the protein concentration of each lysate.
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the protein of interest (e.g., anti-H3K4me2) and a loading control (e.g., anti-Histone H3 or anti-GAPDH).
-
Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Add a chemiluminescent substrate and detect the signal using an imaging system.
-
Quantify the band intensities to determine the relative protein expression levels.
Signaling Pathways and Mechanisms of Action
LSD1 inhibition can impact multiple signaling pathways involved in cancer progression. This compound has been shown to affect the β-catenin and JAK/STAT3 pathways.
This compound and the β-catenin Signaling Pathway
In retinoblastoma, this compound has been shown to suppress the β-catenin signaling pathway. Inhibition of LSD1 leads to an increase in H3K4me2, which is associated with changes in the expression of genes regulated by this pathway. This results in the downregulation of key proteins such as β-catenin, c-Myc, and Cyclin D3, ultimately leading to decreased cell proliferation.
Caption: this compound inhibits the β-catenin signaling pathway.
This compound and the JAK/STAT3 Signaling Pathway
This compound has also been identified as an inhibitor of the JAK/STAT3 signaling pathway. By inhibiting JAK activity, this compound prevents the phosphorylation and activation of STAT3, a key transcription factor that promotes the expression of genes involved in cell proliferation and survival, such as Bcl-xL, c-Myc, and Cyclin D1.
Caption: this compound inhibits the JAK/STAT3 signaling pathway.
General Experimental Workflow for Evaluating LSD1 Inhibitors
The following diagram outlines a typical workflow for the preclinical evaluation of an LSD1 inhibitor like this compound.
Caption: General workflow for preclinical evaluation of LSD1 inhibitors.
Conclusion
This compound is a valuable tool for studying the biological roles of LSD1 due to its potency and selectivity. Its reversible, non-competitive mechanism of action offers a distinct profile compared to the irreversible, covalent inhibitors that are also in development. The choice of an LSD1 inhibitor for research will depend on the specific experimental goals. For studies requiring a reversible inhibitor with a well-characterized impact on specific signaling pathways, this compound presents a strong option. For researchers investigating the therapeutic potential of long-lasting LSD1 inhibition, irreversible inhibitors like iadademstat may be more suitable. This guide provides a foundation for making an informed decision based on currently available data.
References
SP2509 Combination Therapy: A Comparative Guide for Cancer Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of SP2509 in combination with other therapeutic agents for the treatment of various cancers. This compound is a potent, reversible, and non-competitive inhibitor of Lysine-Specific Demethylase 1 (LSD1), an enzyme frequently overexpressed in tumors and associated with poor prognosis. By inhibiting LSD1, this compound alters gene expression, leading to anti-tumor effects. This guide will delve into the preclinical efficacy of this compound combination therapies in Acute Myeloid Leukemia (AML), Ewing Sarcoma, and Neuroblastoma, comparing them with alternative treatment strategies.
Executive Summary
This compound has demonstrated significant promise in preclinical studies when used in combination with other anti-cancer agents. This guide summarizes key findings, presenting quantitative data on the synergistic effects of these combinations. The primary focus is on the following combinations:
-
This compound and Panobinostat (Pan-HDAC Inhibitor) in Acute Myeloid Leukemia (AML): This combination exhibits synergistic lethality against AML cells.
-
This compound and Chemotherapy in Ewing Sarcoma: this compound enhances the efficacy of standard chemotherapeutic agents.
-
LSD1 Inhibition and Bortezomib in Neuroblastoma: A novel reversible LSD1 inhibitor, structurally similar to this compound, shows a synergistic anti-tumor response with the proteasome inhibitor bortezomib.
Each section will provide a comparative analysis against alternative or standard-of-care combination therapies, supported by experimental data and detailed methodologies.
This compound in Acute Myeloid Leukemia (AML)
This compound and Panobinostat Combination
Preclinical studies have highlighted the synergistic anti-leukemic activity of combining the LSD1 inhibitor this compound with the pan-histone deacetylase (HDAC) inhibitor panobinostat in AML. This combination has been shown to be synergistically lethal against both cultured and primary AML blasts.[1] In vivo studies using mouse models engrafted with human AML cells demonstrated that the combination of this compound and panobinostat significantly improved survival compared to either agent alone, without notable toxicity.[1]
Table 1: Preclinical Efficacy of this compound and Panobinostat in AML
| Cancer Type | Cell Lines / Model | Combination | Key Findings | Reference |
| AML | Cultured and Primary AML Blasts | This compound + Panobinostat | Synergistic lethality | [1] |
| AML | Mouse Xenograft Model (Human AML) | This compound + Panobinostat | Significantly improved survival vs. single agents | [1] |
Alternative Combination Therapy: Panobinostat with Chemotherapy
Panobinostat has been evaluated in clinical trials in combination with standard chemotherapy for AML. In a phase I/II study, panobinostat combined with idarubicin and cytarabine in newly diagnosed elderly AML patients resulted in a complete remission rate of 64% and a time to relapse of 17.0 months.[2] Another study in younger patients (≤65 years) with high-risk AML showed an overall response rate of 60.9% (43.5% complete remission) for the same combination.
Table 2: Clinical Efficacy of Panobinostat and Chemotherapy in AML
| Study Population | Combination | Overall Response Rate (ORR) | Complete Remission (CR) | Reference |
| Elderly Patients (>65 years) | Panobinostat + Idarubicin + Cytarabine | - | 64% | |
| Younger Patients (≤65 years) | Panobinostat + Idarubicin + Cytarabine | 60.9% | 43.5% |
Signaling Pathway: this compound and Panobinostat in AML
The synergistic effect of this compound and panobinostat is believed to be mediated through the dual epigenetic modulation of gene expression, leading to the reactivation of tumor suppressor genes and the induction of apoptosis.
This compound in Ewing Sarcoma
This compound in Combination with Chemotherapy
In Ewing sarcoma cell lines, this compound has been shown to work synergistically with several conventional chemotherapeutic agents. High-throughput screening demonstrated that combining this compound with topoisomerase inhibitors (etoposide, SN-38) or the HDAC inhibitor romidepsin resulted in synergistic cell killing.
Table 3: Synergy of this compound with Chemotherapeutic Agents in Ewing Sarcoma Cell Lines
| Combination | Cell Lines | Synergy Metric | Finding | Reference |
| This compound + Etoposide | A673, RD-ES, TC32, TC-71 | Combination Index (CI) | Synergistic | |
| This compound + Romidepsin | A673, RD-ES, TC32, TC-71 | Combination Index (CI) | Synergistic | |
| This compound + Doxorubicin | A673, RD-ES, TC32, TC-71 | P-value | Enhanced efficacy (P=1.87x10⁻²⁵) | |
| This compound + Vincristine | A673, RD-ES, TC32, TC-71 | P-value | Enhanced efficacy (P=1.02x10⁻¹⁸) |
Alternative Combination Therapy: Standard of Care in Ewing Sarcoma
The standard first-line treatment for Ewing sarcoma typically involves a multi-agent chemotherapy regimen consisting of vincristine, doxorubicin, cyclophosphamide, ifosfamide, and etoposide. While effective for localized disease, outcomes for metastatic or relapsed Ewing sarcoma remain poor, highlighting the need for novel therapeutic strategies like the addition of this compound.
Experimental Workflow: Synergy Screening
The synergistic effects of this compound with other agents are often determined using a checkerboard assay format followed by calculation of a Combination Index (CI).
LSD1 Inhibition in Neuroblastoma
LSD1 Inhibitor in Combination with Bortezomib
Alternative Combination Therapy: Bortezomib with Chemotherapy
Bortezomib has been investigated in combination with other chemotherapeutic agents for neuroblastoma. A phase I study of bortezomib with irinotecan in patients with relapsed/refractory high-risk neuroblastoma demonstrated that the combination was well-tolerated and showed promising clinical activity, with 12% of evaluable patients showing an objective response and 23% having prolonged stable disease. Preclinical studies have also shown synergistic inhibitory effects on proliferation when bortezomib is combined with doxorubicin in neuroblastoma cell lines.
Table 4: Efficacy of Bortezomib Combinations in Neuroblastoma
| Combination | Model / Patient Population | Key Findings | Reference |
| Bortezomib + Irinotecan | Phase I Clinical Trial (Relapsed/Refractory) | 12% Objective Response, 23% Prolonged Stable Disease | |
| Bortezomib + Doxorubicin | Human Neuroblastoma Cell Lines | Synergistic inhibition of proliferation |
Signaling Pathway: LSD1 Inhibition and Downstream Effects
LSD1 inhibition by agents like this compound can impact multiple signaling pathways implicated in cancer progression, including the JAK/STAT3 and β-catenin pathways. Inhibition of LSD1 leads to increased H3K4 methylation at the promoters of target genes, altering their expression and subsequently affecting cell proliferation and survival.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to assess the metabolic activity of cells as an indicator of viability.
-
Cell Plating: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of culture medium and incubate overnight.
-
Compound Treatment: Add various concentrations of the test compounds (this compound, combination drug, or vehicle control) to the wells and incubate for the desired period (e.g., 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate at 37°C for 3-4 hours.
-
Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Mix thoroughly and measure the absorbance at 570 nm using a microplate reader.
Clonogenic Survival Assay
This assay measures the ability of a single cell to form a colony.
-
Cell Treatment: Treat cells in culture flasks with the desired compounds for a specified duration.
-
Cell Plating: Harvest the cells, count them, and plate a known number of cells (e.g., 100-1000 cells) into 6-well plates.
-
Incubation: Incubate the plates for 10-14 days to allow for colony formation.
-
Fixing and Staining: Aspirate the medium, wash with PBS, and fix the colonies with a solution of methanol and acetic acid. Stain the colonies with crystal violet.
-
Colony Counting: Count the number of colonies containing at least 50 cells.
-
Calculation: The plating efficiency and surviving fraction are calculated based on the number of colonies formed in the treated versus control groups.
Western Blotting
This technique is used to detect specific proteins in a sample.
-
Protein Extraction: Lyse treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli buffer and separate them by size on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a solution of 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
In Vivo Tumor Xenograft Study
This protocol outlines the use of animal models to assess anti-tumor efficacy.
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10⁶ to 1 x 10⁷ cells) in a mixture of media and Matrigel into the flank of immunocompromised mice (e.g., nude or NSG mice).
-
Tumor Growth and Randomization: Monitor tumor growth by measuring tumor volume with calipers. When tumors reach a specified size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer the test compounds (this compound, combination drug, or vehicle) to the mice according to the planned dosing schedule and route of administration.
-
Monitoring: Monitor tumor volume and the body weight of the mice regularly throughout the study.
-
Endpoint: At the end of the study (due to tumor size limits or a predetermined time point), euthanize the mice and excise the tumors for weighing and further analysis (e.g., histology, western blotting).
Conclusion
The combination of the LSD1 inhibitor this compound with other anti-cancer agents represents a promising therapeutic strategy for various malignancies. The preclinical data presented in this guide demonstrate synergistic or enhanced anti-tumor activity in AML, Ewing Sarcoma, and suggests potential in Neuroblastoma. These findings provide a strong rationale for further investigation and clinical development of this compound-based combination therapies. The detailed experimental protocols provided herein offer a foundation for researchers to design and execute studies to further explore and validate these promising therapeutic approaches.
References
Validating SP2509 On-Target Effects with siRNA-Mediated Knockdown of LSD1
A Comparative Guide for Researchers
In drug development, confirming that a small molecule inhibitor exerts its biological effects through its intended target is a critical validation step. This guide provides a comparative framework and detailed protocols for validating the on-target activity of SP2509, a potent inhibitor of Lysine-specific demethylase 1 (LSD1/KDM1A), using small interfering RNA (siRNA) knockdown. The core principle is to determine if the genetic knockdown of LSD1 phenocopies the effects of its pharmacological inhibition by this compound.
Introduction to this compound and Target Validation
This compound is a selective, reversible, and non-competitive inhibitor of LSD1, an enzyme that plays a crucial role in epigenetic regulation by removing methyl groups from histone H3 on lysine 4 (H3K4) and lysine 9 (H3K9).[1][2] LSD1 is overexpressed in various cancers, and its inhibition can lead to cell cycle arrest, apoptosis, and reduced proliferation, making it a promising therapeutic target.[1][3][4]
While this compound is known to be potent, it is essential to verify that its observed anti-cancer effects are a direct result of LSD1 inhibition (on-target effects) rather than unforeseen interactions with other cellular proteins (off-target effects). Small interfering RNA (siRNA) offers a powerful genetic tool for this purpose. By specifically degrading LSD1 mRNA, siRNA-mediated knockdown reduces the amount of LSD1 protein in the cell. If the cellular and molecular consequences of this genetic knockdown mirror those of this compound treatment, it provides strong evidence for the inhibitor's specificity.
Logical Framework for Validation
The validation strategy rests on a direct comparison. A pharmacological agent (this compound) and a genetic tool (siRNA) are used in parallel to disrupt the function of the same target protein, LSD1. The convergence of the resulting phenotypes confirms the inhibitor's mechanism of action.
Caption: Logical framework comparing pharmacological and genetic inhibition.
LSD1 Signaling and Mechanism of Action
LSD1 primarily functions within large protein complexes to demethylate H3K4me1/2, leading to transcriptional repression of target genes, including tumor suppressors. This compound inhibits this activity, resulting in increased H3K4 methylation and reactivation of gene expression. This disruption can trigger downstream effects, such as the downregulation of anti-apoptotic proteins like Bcl-2 and the inhibition of pro-survival pathways like PI3K/AKT.
Caption: Simplified signaling pathway of LSD1 inhibition.
Experimental Workflow and Protocols
A parallel experimental design is crucial. Cells are divided into four groups: 1) Vehicle Control, 2) this compound-treated, 3) Scrambled/Non-targeting siRNA Control, and 4) LSD1-specific siRNA.
Caption: General experimental workflow for validation.
Detailed Experimental Protocols
1. Cell Culture and this compound Treatment
-
Cell Line Selection: Use a cancer cell line known to express LSD1 and be sensitive to its inhibition (e.g., renal carcinoma, retinoblastoma, or acute myeloid leukemia cell lines).
-
Culture Conditions: Culture cells in the recommended medium supplemented with 10% FBS and 1% penicillin/streptomycin at 37°C in a 5% CO2 incubator.
-
This compound Treatment: The day after seeding, treat cells with this compound at a predetermined effective concentration (e.g., IC50 value, typically in the 0.5-5 µM range for 48-72h) or a vehicle control (DMSO).
2. siRNA Transfection Protocol
-
Materials:
-
Validated siRNA targeting human or mouse LSD1/KDM1A.
-
Non-targeting (scrambled) siRNA control.
-
Lipid-based transfection reagent (e.g., Lipofectamine™ RNAiMAX).
-
Serum-free medium (e.g., Opti-MEM™).
-
-
Procedure (for a 6-well plate):
-
Cell Seeding: The day before transfection, seed 2 x 10^5 cells per well in 2 ml of antibiotic-free complete medium to be 60-80% confluent at transfection.
-
siRNA Preparation (per well):
-
Solution A: Dilute 20-40 pmol of siRNA (LSD1-specific or control) into 100 µl of serum-free medium.
-
Solution B: Dilute 5-7 µl of transfection reagent into 100 µl of serum-free medium.
-
-
Complex Formation: Combine Solution A and Solution B, mix gently, and incubate for 20 minutes at room temperature.
-
Transfection: Add the 200 µl siRNA-lipid complex dropwise to the cells.
-
Incubation: Incubate cells for 48-72 hours before harvesting for analysis. The optimal time should be determined to allow for protein turnover.
-
3. Validation of Knockdown: RT-qPCR and Western Blot
-
RT-qPCR (mRNA level):
-
Extract total RNA from cells using a standard kit (e.g., TRIzol).
-
Synthesize cDNA using a reverse transcription kit.
-
Perform quantitative PCR using primers specific for LSD1 and a housekeeping gene (e.g., GAPDH, ACTB) for normalization. A successful knockdown should show >70% reduction in LSD1 mRNA levels.
-
-
Western Blot (Protein level):
-
Lyse cells and quantify protein concentration.
-
Separate 20-40 µg of protein per lane by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against LSD1 and a loading control (e.g., GAPDH or β-actin).
-
Incubate with an HRP-conjugated secondary antibody and detect using an ECL substrate. The protein level of LSD1 should be significantly reduced in the siRNA-treated group.
-
4. Analysis of Downstream Effects and Phenotypes
-
Western Blot: Analyze the expression of key downstream markers.
-
H3K4me2: An increase in this mark indicates successful inhibition of LSD1's demethylase activity.
-
Bcl-2/Mcl-1: A decrease in these anti-apoptotic proteins is a known consequence of LSD1 inhibition.
-
Cleaved PARP/Caspase-3: An increase indicates apoptosis induction.
-
-
Cell Viability Assay (e.g., MTT/MTS): Measure cell metabolic activity as a proxy for viability at 48-72 hours post-treatment/transfection.
-
Apoptosis Assay (e.g., Annexin V/PI Staining): Quantify the percentage of apoptotic and necrotic cells using flow cytometry.
Data Presentation and Interpretation
Summarize results in clear, comparative tables. The key to validation is observing a consistent trend between the this compound-treated group and the LSD1 siRNA group, relative to their respective controls.
Table 1: Validation of LSD1 Knockdown Efficiency
| Treatment Group | Relative LSD1 mRNA Level (vs. Control siRNA) | Relative LSD1 Protein Level (vs. Control siRNA) |
|---|---|---|
| Control siRNA | 1.0 | 1.0 |
| LSD1 siRNA (40 pmol) | ~0.25 | ~0.30 |
Table 2: Comparative Analysis of this compound and LSD1 Knockdown
| Parameter | Vehicle Control | This compound (e.g., 2 µM) | Control siRNA | LSD1 siRNA |
|---|---|---|---|---|
| Cell Viability (%) | 100% | ~55% | 100% | ~60% |
| Apoptosis Rate (%) | 5% | ~30% | 6% | ~28% |
| Relative H3K4me2 Level | 1.0 | ~2.5 | 1.0 | ~2.3 |
| Relative Bcl-2 Protein Level | 1.0 | ~0.4 | 1.0 | ~0.5 |
Note: Data are hypothetical and for illustrative purposes.
A strong concordance in the data—where both this compound and LSD1 siRNA significantly reduce cell viability, increase apoptosis, and cause similar changes in downstream biomarkers—robustly validates that this compound's primary mechanism of action is through the inhibition of LSD1.
Comparison with Other Validation Methods
| Method | Principle | Advantages | Disadvantages |
| siRNA Knockdown | Transiently degrades target mRNA. | Rapid, cost-effective, high-throughput potential. | Transient effect, potential for off-target effects, incomplete knockdown. |
| shRNA Knockdown | Stable integration into the genome for long-term mRNA degradation. | Allows for long-term studies and creation of stable cell lines. | More time-consuming, potential for off-target effects and insertional mutagenesis. |
| CRISPR/Cas9 Knockout | Permanent disruption of the target gene. | Complete loss of protein function, highly specific. | Can be lethal if the gene is essential, more complex to generate, does not model pharmacological inhibition as closely as knockdown. |
Conclusion
Validating the on-target effects of a small molecule inhibitor is fundamental to its preclinical development. Using siRNA-mediated knockdown of LSD1 provides a reliable genetic method to confirm that the biological activities of this compound are a direct consequence of its intended mechanism. While no single technique is flawless, the convergence of data from pharmacological inhibition and genetic knockdown builds a compelling case for target engagement and specificity, paving the way for further therapeutic investigation. Discrepancies between the two approaches can also be informative, potentially highlighting inhibitor off-target effects or non-enzymatic (scaffolding) roles of the target protein that are ablated by knockdown but not by enzymatic inhibition.
References
- 1. The Histone Lysine-specific Demethylase 1 Inhibitor, this compound Exerts Cytotoxic Effects against Renal Cancer Cells through Downregulation of Bcl-2 and Mcl-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Histone Lysine-specific Demethylase 1 Inhibitor, this compound Exerts Cytotoxic Effects against Renal Cancer Cells through Downregulation of Bcl-2 and Mcl-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. iovs.arvojournals.org [iovs.arvojournals.org]
- 4. This compound, a Selective Inhibitor of LSD1, Suppresses Retinoblastoma Growth by Downregulating β-catenin Signaling - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to Target Engagement Assays for the LSD1 Inhibitor SP2509
This guide provides a comprehensive comparison of target engagement assays for SP2509, a selective and reversible inhibitor of Lysine-Specific Demethylase 1 (LSD1/KDM1A). The content is intended for researchers, scientists, and drug development professionals to facilitate the selection of appropriate methods for evaluating the interaction of this compound and other inhibitors with their intended target.
Introduction to this compound and LSD1
This compound is a potent small molecule inhibitor of LSD1, an enzyme that plays a critical role in epigenetic regulation by removing methyl groups from mono- and di-methylated lysine 4 of histone H3 (H3K4me1/2), a mark associated with active gene transcription.[1][2] By inhibiting LSD1, this compound prevents the demethylation of H3K4, leading to the suppression of specific gene expression programs involved in cancer cell proliferation and survival.[1][3] It has a reported IC50 of 13 nM in cell-free assays.[3] Beyond its primary target, this compound has also been shown to inhibit the JAK/STAT3 signaling pathway. Evaluating the direct binding of this compound to LSD1 within a cellular context and quantifying its downstream effects are crucial steps in drug development.
Comparison of Target Engagement Methodologies
Target engagement assays can be broadly categorized into two types: biochemical assays, which utilize purified components, and cellular assays, which are performed in a more physiologically relevant environment.
| Assay Type | Principle | Advantages | Disadvantages |
| Biochemical Assays | |||
| Peroxidase-Coupled Assay | Measures hydrogen peroxide (H₂O₂), a byproduct of the LSD1 demethylation reaction, using horseradish peroxidase. | Well-established, amenable to high-throughput screening. | Indirect detection; can be prone to interference from thiol-containing compounds. |
| HTRF (Homogeneous Time-Resolved Fluorescence) | An antibody-based assay that uses FRET to detect the demethylated histone substrate. | High sensitivity and specificity; homogeneous format simplifies workflow. | Requires specific antibodies and labeled reagents, which can be costly. |
| Mass Spectrometry | Directly measures the change in mass of the peptide substrate upon demethylation. | Label-free, highly sensitive, and provides direct evidence of enzymatic activity. | Requires specialized and expensive instrumentation; lower throughput. |
| Cellular Assays | |||
| Western Blot | Measures the accumulation of the specific substrate of LSD1 (e.g., H3K4me2) in cells treated with the inhibitor. | Directly demonstrates a pharmacodynamic effect in a cellular context; widely accessible. | Semi-quantitative; lower throughput; requires specific and validated antibodies. |
| Cellular Thermal Shift Assay (CETSA) | Measures the thermal stabilization of the target protein upon ligand binding in intact cells or cell lysates. | Confirms direct target binding in a native cellular environment without modifying the compound or protein. | Can be technically demanding; optimization is required for each target. |
| Cell Viability/Apoptosis Assays | Measures downstream cellular consequences of target inhibition, such as decreased cell proliferation (e.g., CellTiter-Glo) or induced apoptosis (e.g., Caspase-3/7 assay). | Provides data on the functional outcome of target engagement; high-throughput compatible. | Indirect measure of target engagement; effects could be due to off-target activity. |
| Reporter Gene Assays | Quantifies the transcriptional activity of pathways regulated by LSD1, such as STAT3-driven luciferase expression. | Functional cellular readout; can be designed for high-throughput screening. | Indirect; may not distinguish between direct target inhibition and effects on other pathway components. |
Quantitative Comparison of LSD1 Inhibitors
The following table summarizes the inhibitory potency of this compound in comparison to other known LSD1 inhibitors across various assays.
| Compound | Type | Biochemical IC₅₀ (LSD1) | Cellular IC₅₀ (Ewing Sarcoma Cells) | Cellular IC₅₀ (Retinoblastoma Y79 Cells) |
| This compound | Reversible, Non-competitive | 13 nM | 81 - 1,593 nM | 1.22 µM (48h) |
| GSK-LSD1 | Irreversible | ~16 nM | >300 µM (resistance observed) | Not Reported |
| ORY-1001 (Iadademstat) | Irreversible | <10 nM | ~1 nM | Not Reported |
| Tranylcypromine | Irreversible | ~200 µM | Not Reported | Not Reported |
Detailed Experimental Protocols
Biochemical LSD1 Inhibition Assay (Peroxidase-Coupled)
This protocol is adapted from standard methods for measuring LSD1 activity by detecting the hydrogen peroxide byproduct.
Materials:
-
Purified recombinant LSD1/CoREST complex
-
Dimethylated H3K4 peptide substrate (e.g., corresponding to the first 21 amino acids of histone H3)
-
Horseradish peroxidase (HRP)
-
Amplex Red (or similar HRP substrate)
-
This compound and other test compounds
-
Assay Buffer: 50 mM HEPES, pH 7.5
-
Black 384-well microplate
Procedure:
-
Prepare serial dilutions of this compound and other test compounds in 100% DMSO.
-
Add 2.5 µL of the diluted compounds to the wells of a black 384-well plate.
-
Prepare the LSD1 enzyme solution by diluting the enzyme stock in assay buffer. Add 40 µL to each well.
-
Incubate the plate for 15 minutes at room temperature to allow for compound binding to the enzyme.
-
Prepare the substrate solution containing the H3K4me2 peptide, HRP, and Amplex Red in assay buffer.
-
Initiate the reaction by adding 10 µL of the substrate solution to each well.
-
Measure the fluorescence (excitation ~530 nm, emission ~595 nm) every 2 minutes for 30 minutes using a microplate reader.
-
Calculate the rate of reaction for each well. Determine the IC₅₀ values by plotting the percent inhibition against the log concentration of the inhibitor.
Cellular Target Engagement via Western Blot
This protocol measures the accumulation of H3K4me2 in cells following treatment with an LSD1 inhibitor.
Materials:
-
Cancer cell line of interest (e.g., A673 Ewing sarcoma cells)
-
Cell culture medium and reagents
-
This compound
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and PVDF membrane
-
Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-H3K4me2, anti-Total Histone H3 (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound (e.g., 0.1 to 5 µM) for 24-48 hours. Include a vehicle control (DMSO).
-
Harvest the cells and lyse them using Lysis Buffer.
-
Determine the protein concentration of each lysate using the BCA assay.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature in Blocking Buffer.
-
Incubate the membrane with the primary anti-H3K4me2 antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the ECL substrate.
-
Visualize the protein bands using an imaging system.
-
Strip the membrane and re-probe with the anti-Total Histone H3 antibody to confirm equal loading.
-
Quantify band intensities to determine the relative increase in H3K4me2 levels.
Visualizations
Caption: LSD1 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Caption: Logical workflow for selecting and applying target engagement assays.
References
A Comparative Guide to LSD1 Inhibitors: SP2509 vs. GSK2879552
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lysine-specific demethylase 1 (LSD1/KDM1A) has emerged as a critical epigenetic regulator in cancer, playing a pivotal role in tumorigenesis and cancer cell proliferation. Its overexpression in various malignancies, including acute myeloid leukemia (AML), small cell lung cancer (SCLC), and Ewing sarcoma, has made it an attractive target for therapeutic intervention. This guide provides a detailed, objective comparison of two prominent LSD1 inhibitors, SP2509 and GSK2879552, summarizing their mechanisms of action, preclinical efficacy, and effects on key signaling pathways, supported by experimental data.
At a Glance: this compound vs. GSK2879552
| Feature | This compound | GSK2879552 |
| Mechanism of Action | Reversible, non-competitive inhibitor of LSD1[1][2][3] | Irreversible, mechanism-based inactivator of LSD1[4][5] |
| Binding Site | Interacts with the H3 pocket region of LSD1, acting as an allosteric inhibitor, and does not interfere with FAD binding. | Covalently binds to the FAD cofactor in the active site of LSD1. |
| Target Selectivity | Selective for LSD1 over MAO-A and MAO-B. | Selective for LSD1. |
| Primary Therapeutic Areas of Interest | Acute Myeloid Leukemia (AML), Ewing Sarcoma, Retinoblastoma. | Acute Myeloid Leukemia (AML), Small Cell Lung Cancer (SCLC). |
Quantitative Performance: A Comparative Analysis
The following tables summarize the in vitro potency and cellular activity of this compound and GSK2879552 across various cancer cell lines. It is important to note that direct head-to-head comparisons in the same study are limited; therefore, data from multiple sources are presented.
Table 1: In Vitro Enzyme Inhibition
| Compound | Target | IC50 / Ki | Assay Conditions |
| This compound | LSD1 | IC50: 13 nM | Cell-free enzymatic assay. |
| LSD1 | Ki: 31 nM | ||
| LSD1 | IC50: 2.5 µM | HTRF assay. | |
| GSK2879552 | LSD1 | IC50: 20 nM | Not specified. |
| LSD1 | IC50: 24 nM | Not specified. | |
| LSD1 | Kiapp: 1.7 µM | Cell-free assay. |
Table 2: Cellular Activity in Cancer Cell Lines
| Compound | Cell Line | Cancer Type | EC50 / IC50 | Assay |
| This compound | Ewing Sarcoma (A673, TC252, ES-2) | Ewing Sarcoma | IC50 range: 81 to 1,593 nM | CellTiter-Glo (72h) |
| Retinoblastoma (Y79) | Retinoblastoma | IC50: 1.22 µM (48h), 0.47 µM (72h) | MTT assay | |
| Retinoblastoma (Weri-RB1) | Retinoblastoma | IC50: 0.73 µM (48h), 0.24 µM (72h) | MTT assay | |
| Lung Cancer (A549) | Lung Cancer | IC50: ~2 µM (72h) | Not specified | |
| Prostate Cancer (DU145) | Prostate Cancer | IC50: ~3 µM (72h) | Not specified | |
| GSK2879552 | AML (average of 20 cell lines) | AML | EC50: 137 ± 30 nM | CellTiter-Glo (10 days) |
| AML (THP-1) | AML | EC50 (CD11b/CD86 induction): 23 ± 4 nM | Flow cytometry (1 day) | |
| AML (MOLM-13) | AML | EC50 (CD11b/CD86 induction): 44 ± 4 nM | Flow cytometry (1 day) | |
| AML (MOLM-13) | AML | EC50 (BrdU incorporation): 1.9 ± 0.9 nM | BrdU assay (6 days) | |
| SCLC (9 of 28 sensitive lines) | SCLC | Growth inhibition: 40% to 100% | CellTiter-Glo (6 days) |
Experimental Protocols
LSD1 Enzyme Inhibition Assay (Amplex Red)
This assay quantifies the hydrogen peroxide (H₂O₂) produced during the LSD1-mediated demethylation reaction.
Materials:
-
Recombinant human LSD1 enzyme
-
Dimethylated histone H3 peptide substrate (e.g., H3K4me2)
-
Amplex® Red reagent
-
Horseradish peroxidase (HRP)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5)
-
Test compounds (this compound, GSK2879552) dissolved in DMSO
-
Black 384-well or 96-well plates
Procedure:
-
Prepare serial dilutions of the test compounds in assay buffer.
-
Add a small volume of the diluted compound or DMSO (vehicle control) to the wells of the microplate.
-
Add the LSD1 enzyme to the wells and incubate for a pre-determined time at room temperature to allow for inhibitor binding.
-
Prepare a substrate solution containing the H3K4me2 peptide, Amplex® Red reagent, and HRP in assay buffer.
-
Initiate the enzymatic reaction by adding the substrate solution to all wells.
-
Incubate the plate at room temperature, protected from light.
-
Measure the fluorescence intensity using a microplate reader (e.g., excitation at 530-560 nm and emission at ~590 nm). The rate of fluorescence increase is proportional to the LSD1 activity.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability Assay (CellTiter-Glo®)
This luminescent assay quantifies ATP, an indicator of metabolically active cells, to determine the number of viable cells in culture.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Test compounds (this compound, GSK2879552)
-
CellTiter-Glo® Reagent
-
Opaque-walled multiwell plates (96-well or 384-well)
Procedure:
-
Seed the cells in the opaque-walled multiwell plates at a pre-determined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds or DMSO (vehicle control).
-
Incubate the plates for the desired duration (e.g., 48, 72, or 96 hours) under standard cell culture conditions.
-
Equilibrate the plates to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Calculate the percentage of viable cells relative to the vehicle control and determine the IC50 or EC50 values.
Signaling Pathways and Mechanisms of Action
This compound: A Reversible Inhibitor with Diverse Downstream Effects
This compound acts as a reversible, non-competitive inhibitor of LSD1. It has been shown to disrupt the interaction between LSD1 and its corepressor CoREST. This leads to an increase in histone H3 lysine 4 trimethylation (H3K4me3) at specific gene promoters, resulting in the reactivation of tumor suppressor genes like p53, p21, and C/EBPα in AML cells.
Beyond its direct epigenetic effects, this compound has been reported to modulate other critical cancer signaling pathways:
-
JAK/STAT Pathway: this compound can inhibit the Janus kinase (JAK)/signal transducer and activator of transcription (STAT) signaling pathway. This inhibition leads to decreased phosphorylation of STAT3 and downregulation of its target genes involved in cell proliferation and survival, such as c-Myc and Cyclin D1.
-
β-catenin Signaling: In retinoblastoma, this compound has been shown to suppress the β-catenin signaling pathway, a key regulator of cell proliferation and survival.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound, a Selective Inhibitor of LSD1, Suppresses Retinoblastoma Growth by Downregulating β-catenin Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Histone Lysine-specific Demethylase 1 Inhibitor, this compound Exerts Cytotoxic Effects against Renal Cancer Cells through Downregulation of Bcl-2 and Mcl-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.sg]
- 5. LSD1 Histone Demethylase Assays and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of LSD1 Inhibitors: SP2509 vs. ORY-1001
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving landscape of epigenetic drug discovery, Lysine-Specific Demethylase 1 (LSD1) has emerged as a critical therapeutic target in oncology. This guide provides a detailed, data-driven comparison of two prominent LSD1 inhibitors: SP2509 and ORY-1001 (Iadademstat). We will objectively evaluate their performance based on available preclinical and clinical data, offering insights into their distinct mechanisms and therapeutic potential.
At a Glance: Key Differences
| Feature | This compound | ORY-1001 (Iadademstat) |
| Mechanism of Action | Reversible, non-competitive inhibitor of LSD1[1][2] | Irreversible, covalent inhibitor of LSD1[3][4][5] |
| Target Selectivity | Selective for LSD1 over MAO-A and MAO-B | Highly selective for LSD1 over other FAD-dependent aminoxidases |
| Biochemical IC50 | ~13 nM | <20 nM |
| Development Stage | Preclinical | Clinical Trials (Phase I/II for AML and SCLC) |
| Administration | Intraperitoneal (in preclinical models) | Oral |
Performance Data: A Quantitative Comparison
The following tables summarize the available quantitative data for this compound and ORY-1001, focusing on their inhibitory potency and cellular activity in various cancer models.
Table 1: In Vitro Inhibitory Activity
| Compound | Assay Type | Target | IC50 | Cell Line | Reference |
| This compound | Biochemical Assay | LSD1 | 13 nM | - | |
| Cell Viability (MTT) | - | 1.22 µM (48h), 0.47 µM (72h) | Y79 (Retinoblastoma) | ||
| Cell Viability (MTT) | - | 0.73 µM (48h), 0.24 µM (72h) | Weri-RB1 (Retinoblastoma) | ||
| ORY-1001 | Biochemical Assay | LSD1 | <20 nM | - | |
| Differentiation Assay | - | <1 nM | AML cells |
Table 2: In Vivo Efficacy in Xenograft Models
| Compound | Cancer Model | Animal Model | Dosing | Outcome | Reference |
| This compound | Retinoblastoma (Y79 cells) | BALB/c nude mice | 25 mg/kg/day, i.p. | Significant tumor growth suppression | |
| ORY-1001 | Acute Myeloid Leukemia (MV(4;11) cells) | Rodent | <0.020 mg/kg, p.o. | Significantly reduced tumor growth |
Mechanism of Action and Signaling Pathways
Both this compound and ORY-1001 target LSD1, a flavin adenine dinucleotide (FAD)-dependent enzyme that demethylates mono- and di-methylated lysine 4 and 9 of histone H3 (H3K4 and H3K9), thereby regulating gene transcription. However, their modes of inhibition differ significantly, which may underlie their distinct biological activities.
This compound is a reversible and non-competitive inhibitor of LSD1. Its anti-tumor activity has been linked to the modulation of key signaling pathways, including the downregulation of β-catenin signaling in retinoblastoma and the inhibition of the JAK/STAT3 pathway in various cancers.
ORY-1001 (Iadademstat) , in contrast, is an irreversible inhibitor that forms a covalent bond with the FAD cofactor of LSD1. This leads to a sustained inhibition of the enzyme. A notable mechanism of action for ORY-1001 involves the targeting of SOX2-driven breast cancer stem cells.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are outlines of key methodologies used in the evaluation of this compound and ORY-1001.
LSD1 Activity/Inhibition Assay (Fluorometric)
This assay is a common method to determine the in vitro potency of LSD1 inhibitors.
-
Principle: A di-methylated histone H3-K4 LSD1 substrate is coated onto microplate wells. Active LSD1 removes methyl groups, and the demethylated product is detected by a specific antibody, with a subsequent fluorometric measurement. The intensity of the fluorescence is proportional to the LSD1 activity.
-
Workflow:
-
Coating: Coat microplate wells with the LSD1 substrate.
-
Reaction: Add purified LSD1 enzyme and the test inhibitor (this compound or ORY-1001) at various concentrations to the wells.
-
Incubation: Incubate the plate to allow for the enzymatic reaction.
-
Detection: Add a primary antibody that recognizes the demethylated product, followed by a fluorescently labeled secondary antibody.
-
Measurement: Read the fluorescence using a microplate reader.
-
Analysis: Calculate the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of LSD1 activity.
-
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product. The amount of formazan is proportional to the number of viable cells.
-
Workflow:
-
Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere.
-
Treatment: Treat the cells with various concentrations of the inhibitor (this compound or ORY-1001).
-
Incubation: Incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at a specific wavelength using a microplate reader.
-
Western Blot Analysis
This technique is used to detect specific proteins in a sample.
-
Principle: Proteins are separated by size using gel electrophoresis, transferred to a membrane, and then probed with antibodies specific to the protein of interest.
-
Application: Used to measure the levels of proteins involved in signaling pathways (e.g., β-catenin, pSTAT3, SOX2) and markers of apoptosis (e.g., cleaved caspase-3) following treatment with this compound or ORY-1001.
Xenograft Tumor Models
In vivo efficacy is assessed using immunodeficient mice bearing human tumors.
-
Principle: Human cancer cells are implanted into immunodeficient mice, which then develop tumors. The mice are treated with the test compound, and tumor growth is monitored over time.
-
Workflow:
-
Cell Implantation: Inject human cancer cells (e.g., Y79 for retinoblastoma, MV(4;11) for AML) subcutaneously or orthotopically into immunodeficient mice.
-
Tumor Growth: Allow tumors to reach a palpable size.
-
Treatment: Administer the inhibitor (e.g., this compound via intraperitoneal injection, ORY-1001 orally) according to a defined schedule.
-
Monitoring: Measure tumor volume and mouse body weight regularly.
-
Endpoint: At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., Western blot, immunohistochemistry).
-
Clinical Perspective
While this compound remains in the preclinical stage of development, ORY-1001 (iadademstat) has advanced into clinical trials, providing valuable human data.
A Phase I study of ORY-1001 in patients with relapsed or refractory acute myeloid leukemia (AML) demonstrated a good safety profile and signs of clinical and biological activity. The recommended dose for single-agent therapy was established, and reductions in blood and bone marrow blast percentages were observed, particularly in patients with MLL translocations. ORY-1001 is also being investigated in combination with other agents for AML and in clinical trials for small cell lung cancer (SCLC).
Conclusion
This compound and ORY-1001 are both potent inhibitors of LSD1 with distinct chemical properties and mechanisms of action. This compound, as a reversible inhibitor, has shown promising preclinical activity in a range of solid tumors through modulation of key oncogenic signaling pathways. ORY-1001, an irreversible inhibitor, has demonstrated a favorable safety and efficacy profile in early clinical trials for hematological malignancies, with a unique mechanism of targeting cancer stem cells.
The choice between a reversible and an irreversible inhibitor may depend on the specific therapeutic context, including the desired duration of target engagement and the potential for off-target effects. The continued investigation of both this compound and ORY-1001 will undoubtedly provide further clarity on their respective therapeutic utilities and contribute to the advancement of epigenetic therapies for cancer.
References
- 1. The Histone Lysine-specific Demethylase 1 Inhibitor, this compound Exerts Cytotoxic Effects against Renal Cancer Cells through Downregulation of Bcl-2 and Mcl-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. xcessbio.com [xcessbio.com]
- 3. Frontiers | LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials [frontiersin.org]
- 4. LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. iris.uniroma1.it [iris.uniroma1.it]
A Comparative Guide to the Synergistic Combination of SP2509 and HDAC Inhibitors in Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
The concurrent inhibition of Lysine-Specific Demethylase 1 (LSD1) and Histone Deacetylases (HDACs) represents a promising strategy in oncology. This guide provides a comparative analysis of the therapeutic combination of SP2509, a reversible, non-competitive allosteric inhibitor of LSD1, with various HDAC inhibitors (HDACi). By leveraging experimental data, this document outlines the synergistic effects, underlying mechanisms, and relevant protocols to facilitate further research and development in this area.
Introduction to Synergistic Epigenetic Therapy
LSD1 (also known as KDM1A) and HDACs are crucial epigenetic enzymes that often cooperate within transcriptional co-repressor complexes, such as the Nucleosome Remodeling and Deacetylase (NuRD) complex, to regulate gene expression.[1][2][3] LSD1 specifically removes methyl groups from mono- and di-methylated histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9), while HDACs remove acetyl groups from histone tails. The aberrant activity of both enzyme classes is a hallmark of many cancers, leading to the silencing of tumor suppressor genes and promoting oncogenesis.
The combination of an LSD1 inhibitor like this compound with an HDAC inhibitor is predicated on their functional interplay.[4] Studies have shown that HDAC1 can deacetylate LSD1, a post-translational modification that affects LSD1's ability to bind to its histone substrate.[4] By inhibiting both enzymes, it is possible to achieve a more potent and durable reactivation of silenced tumor suppressor genes than with either agent alone, leading to enhanced anti-tumor effects such as cell cycle arrest and apoptosis.
Comparative Efficacy: this compound and HDAC Inhibitors
The synergistic potential of combining this compound with HDAC inhibitors has been demonstrated across various cancer models. This synergy allows for enhanced therapeutic efficacy at lower concentrations, potentially reducing off-target toxicity.
Cell Viability and Cytotoxicity
Quantitative analysis from multiple studies indicates that combining this compound with HDAC inhibitors like Romidepsin, Vorinostat (SAHA), or Panobinostat results in a synergistic reduction in cancer cell viability. The effectiveness of these agents, alone and in combination, is often measured by the half-maximal inhibitory concentration (IC50).
| Agent | Cancer Type | Cell Line(s) | IC50 (as single agent) | Reference |
| This compound | Ewing Sarcoma | Panel of 17 cell lines | 81 nM - 1593 nM | |
| This compound | Retinoblastoma | Y79 | 1.22 µM (48h) | |
| This compound | Retinoblastoma | Weri-RB1 | 0.73 µM (48h) | |
| Vorinostat (SAHA) | Sarcoma | SW-982 | 8.6 µM | |
| Vorinostat (SAHA) | Sarcoma | SW-1353 | 2.0 µM | |
| Vorinostat (SAHA) | Cutaneous T-cell Lymphoma | SeAx | 0.6 µM | |
| Panobinostat | Sarcoma | SW-982 | 0.1 µM | |
| Panobinostat | Sarcoma | SW-1353 | 0.02 µM | |
| Panobinostat | Multiple Myeloma | JJN3 | ~13 nM (48h) |
A key indicator of a synergistic interaction is a Combination Index (CI) value of less than 1. In a study on Ewing Sarcoma cell lines, the combination of this compound and the HDAC inhibitor Romidepsin demonstrated significant synergy.
| Drug Combination | Cancer Type | Metric | Result | Interpretation | Reference |
| This compound + Romidepsin | Ewing Sarcoma | Combination Index (CI) | Average CI = 0.4 | Strong Synergy |
Induction of Apoptosis
The synergistic cytotoxicity of the this compound and HDACi combination is largely attributed to an enhanced induction of apoptosis, or programmed cell death. While direct comparative data for apoptosis rates of the combination is limited, individual agent data and combination studies with other drugs highlight their pro-apoptotic potential.
| Agent/Combination | Cancer Type | Cell Line | Treatment | Apoptosis Rate (% of cells) | Reference |
| This compound | Retinoblastoma | Y79 | 5 µM this compound | 31.3% | |
| This compound | Retinoblastoma | Weri-RB1 | 2 µM this compound | 39.6% | |
| Panobinostat | Hodgkin Lymphoma | HDLM-2 | 0.05 µM Panobinostat | 32% | |
| Panobinostat + Everolimus | Hodgkin Lymphoma | HDLM-2 | Panobinostat + Everolimus | 35% (vs. 17% with Panobinostat alone) |
Mechanistic Insights and Signaling Pathways
The synergy between this compound and HDAC inhibitors is rooted in their convergent roles in regulating chromatin structure and gene expression, primarily through the NuRD complex.
As depicted, the LSD1 and HDAC1/2 enzymes within the NuRD complex maintain a repressive chromatin state by removing methyl and acetyl marks from histones, respectively. This leads to condensed chromatin and the silencing of key genes. This compound directly inhibits LSD1's demethylase activity, while HDAC inhibitors block deacetylation. Their combined action leads to the accumulation of both histone methylation (H3K4me2) and acetylation, resulting in a more "open" chromatin structure. This facilitates the re-expression of silenced tumor suppressor genes, ultimately driving cancer cells toward apoptosis.
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon these findings. Below are foundational protocols for key assays used to evaluate the combination of this compound and HDAC inhibitors.
Cell Viability (MTT) Assay
This colorimetric assay measures cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
References
- 1. Small molecule inhibition of lysine-specific demethylase 1 (LSD1) and histone deacetylase (HDAC) alone and in combination in Ewing sarcoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LSD1 is a subunit of the NuRD complex and targets the metastasis programs in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Nucleosome Remodeling and Deacetylase (NuRD) Complex in Development and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The pan-deacetylase inhibitor panobinostat induces cell death and synergizes with everolimus in Hodgkin lymphoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Confirming the Specificity of the LSD1 Inhibitor SP2509
In the landscape of epigenetic drug discovery, establishing the precise molecular target of a small molecule inhibitor is paramount. SP2509 has been identified as a potent, reversible, and non-competitive inhibitor of Lysine-Specific Demethylase 1 (LSD1/KDM1A), a key enzyme in transcriptional regulation.[1][2] Verifying that the cellular effects of this compound are a direct consequence of LSD1 inhibition, rather than off-target interactions, is crucial for the accurate interpretation of experimental results and for its potential therapeutic development.
This guide provides a comprehensive comparison of methodologies to rigorously confirm the specificity of this compound, presenting supporting data and detailed protocols for key experiments.
Biochemical Assays: The First Line of Specificity Assessment
The initial step in confirming specificity is to determine the inhibitor's potency against its intended target and its inactivity against closely related enzymes in vitro. For this compound, this involves direct enzymatic assays against LSD1 and counter-screening against other flavin adenine dinucleotide (FAD)-dependent amine oxidases, such as LSD2, Monoamine Oxidase A (MAO-A), and Monoamine Oxidase B (MAO-B).[3][4]
Key Experimental Protocol: Peroxidase-Coupled LSD1 Enzymatic Assay
This assay quantifies LSD1 activity by measuring the production of hydrogen peroxide (H₂O₂), a byproduct of the demethylation reaction.[5]
Methodology:
-
Compound Preparation : Prepare a dilution series of this compound in 100% DMSO. A typical starting concentration for the series might be 100 µM.
-
Enzyme Incubation : In a 384-well plate, pre-incubate recombinant human LSD1/CoREST complex with the various concentrations of this compound (or vehicle control) in assay buffer for 15-30 minutes on ice.
-
Reaction Initiation : Initiate the demethylation reaction by adding a substrate mix containing a dimethylated histone H3 peptide (e.g., H3K4me2, amino acids 1-21), horseradish peroxidase (HRP), and a fluorogenic HRP substrate such as 10-acetyl-3,7-dihydroxyphenoxazine (ADHP).
-
Signal Detection : Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes). Measure the fluorescence of the product, resorufin, using a plate reader with excitation at ~530 nm and emission at ~590 nm.
-
Data Analysis : Convert fluorescence values to percent inhibition relative to the vehicle control and plot against the logarithm of this compound concentration. Fit the data to a dose-response curve to determine the IC₅₀ value.
-
Counter-Screening : Perform similar activity assays for MAO-A, MAO-B, and LSD2 using their respective substrates to determine the IC₅₀ values for these related enzymes. Commercially available kits are often used for these assays.
Cellular Assays: Confirming On-Target Engagement
While biochemical assays are essential, they do not confirm that a compound engages its target within the complex environment of a living cell. Cellular assays are required to demonstrate target binding and downstream functional consequences of this engagement.
Key Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful biophysical method to verify direct drug-target interaction in cells. The principle is that ligand binding stabilizes the target protein, increasing its resistance to heat-induced denaturation.
Methodology:
-
Cell Treatment : Culture cells of interest (e.g., a cancer cell line with high LSD1 expression) and treat them with a high concentration of this compound (e.g., 10-20 µM) or a vehicle (DMSO) control for 1-4 hours.
-
Thermal Challenge : Harvest the cells, wash, and resuspend them in a buffer. Aliquot the cell suspension into separate PCR tubes. Heat the tubes at a gradient of different temperatures (e.g., 40°C to 70°C) for 3-5 minutes, followed by cooling.
-
Lysis and Separation : Lyse the cells by freeze-thaw cycles or sonication. Separate the soluble protein fraction from the precipitated/aggregated proteins by high-speed centrifugation.
-
Protein Detection : Analyze the amount of soluble LSD1 remaining in the supernatant from each temperature point using Western Blotting with an anti-LSD1 antibody.
-
Data Analysis : Quantify the band intensities for both the this compound-treated and vehicle-treated samples. Plot the percentage of soluble LSD1 against temperature. A shift in the melting curve to higher temperatures for the this compound-treated sample indicates target stabilization and direct binding.
Downstream Biomarker Analysis: A complementary approach is to measure a known downstream consequence of LSD1 inhibition. Since LSD1 demethylates H3K4me2, successful target engagement by this compound should lead to an accumulation of this histone mark. This can be readily assessed by Western Blot analysis of histone extracts from this compound-treated cells using an antibody specific for H3K4me2.
Comparative Analysis with Alternative LSD1 Inhibitors
To contextualize the specificity of this compound, it is useful to compare its performance with other well-characterized LSD1 inhibitors. These alternatives often possess different mechanisms of action, such as irreversible covalent modification.
| Compound | Mechanism | LSD1 IC₅₀ | MAO-A IC₅₀ | MAO-B IC₅₀ | LSD2 IC₅₀ | Reference(s) |
| This compound | Reversible, Non-competitive | 13 nM ¹2.5 µM ² | >100 µM | >100 µM | >100 µM | |
| GSK2879552 | Irreversible, Covalent | 16 nM | 18 µM | 13 µM | >100 µM | |
| ORY-1001 (Iadademstat) | Irreversible, Covalent | 18 nM | 11 µM | 1.1 µM | >100 µM | |
| Tranylcypromine (TCP) | Irreversible, Covalent | 5.6 µM | 19 µM | 16 µM | >100 µM |
¹ Data from a peroxidase-coupled assay. ² Data from an HTRF assay, highlighting that IC₅₀ values can vary significantly with assay methodology.
This comparison demonstrates that while this compound is a potent LSD1 inhibitor, its key advantage lies in its high selectivity against the closely related MAO enzymes, a common off-target for irreversible inhibitors based on the tranylcypromine scaffold.
Advanced Strategies for Unbiased Off-Target Identification
While the described methods confirm on-target activity and rule out interactions with expected off-targets, they do not exclude the possibility of unexpected interactions. Some studies have suggested that this compound may have unidentified off-targets that contribute to its cellular effects. Therefore, a comprehensive specificity analysis should include unbiased, proteome-wide approaches.
Thermal Proteome Profiling (TPP): This is an advanced application of the CETSA principle. Instead of using a Western Blot to probe for a single protein, TPP employs quantitative mass spectrometry to assess the thermal stability of thousands of proteins simultaneously in response to drug treatment. This can reveal not only the intended target but also any other proteins that are significantly stabilized or destabilized, providing a global map of the compound's direct and indirect interactions within the cell.
References
- 1. The Histone Lysine-specific Demethylase 1 Inhibitor, this compound Exerts Cytotoxic Effects against Renal Cancer Cells through Downregulation of Bcl-2 and Mcl-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical studies reveal that LSD1 inhibition results in tumor growth arrest in lung adenocarcinoma independently of driver mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. LSD1 Histone Demethylase Assays and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of SP2509 Findings with Genetic Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pharmacological inhibitor SP2509 with genetic models for validating its mechanism of action and downstream effects. This compound is a potent and selective inhibitor of Lysine-Specific Demethylase 1 (LSD1), an enzyme frequently overexpressed in various cancers. Cross-validation with genetic approaches such as siRNA-mediated knockdown and CRISPR-Cas9 gene editing is crucial for confirming on-target effects and understanding the broader biological consequences of LSD1 inhibition.
Data Presentation: Pharmacological vs. Genetic Inhibition of LSD1
The following tables summarize quantitative data from studies comparing this compound treatment with genetic knockdown of LSD1.
| Parameter | This compound Treatment | LSD1 siRNA Knockdown | Cell Line(s) | Reference |
| Apoptosis Induction | Dose-dependent increase in apoptosis | Significant increase in apoptosis | Renal Carcinoma (Caki, ACHN), Glioma (U87MG) | [1][2][3] |
| Bcl-2 Expression | Downregulation | Downregulation | Renal Carcinoma (Caki) | [1][2] |
| Mcl-1 Expression | Downregulation | Downregulation | Renal Carcinoma (Caki) | |
| STAT3 Phosphorylation | Inhibition | Reduced STAT3 phosphorylation | Prostate Cancer (DU145) | |
| JAK Phosphorylation | Inhibition | No significant change | Prostate Cancer (DU145) |
| Cell Line | This compound IC50 (48h) | This compound IC50 (72h) | Notes | Reference |
| Y79 (Retinoblastoma) | 1.22 µM | 0.47 µM | Weri-RB1 cells with higher LSD1 expression were more sensitive. | |
| Weri-RB1 (Retinoblastoma) | 0.73 µM | 0.24 µM |
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate key signaling pathways affected by this compound and a typical experimental workflow for cross-validation.
This compound inhibits the LSD1-CoREST complex, leading to increased H3K4me2 and subsequent apoptosis.
This compound-mediated inhibition of LSD1 leads to suppression of the JAK/STAT3 signaling pathway.
Inhibition of LSD1 by this compound suppresses retinoblastoma growth by downregulating β-catenin signaling.
References
- 1. The Histone Lysine-specific Demethylase 1 Inhibitor, this compound Exerts Cytotoxic Effects against Renal Cancer Cells through Downregulation of Bcl-2 and Mcl-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Histone Lysine-specific Demethylase 1 Inhibitor, this compound Exerts Cytotoxic Effects against Renal Cancer Cells through Downregulation of Bcl-2 and Mcl-1 - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking SP2509 Against Next-Generation LSD1 Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the lysine-specific demethylase 1 (LSD1) inhibitor SP2509 against a panel of next-generation LSD1 inhibitors currently in clinical development. The following sections detail the biochemical potency, selectivity, and in vivo efficacy of these compounds, supported by experimental data and detailed protocols.
Introduction to LSD1 Inhibition
Lysine-specific demethylase 1 (LSD1), also known as KDM1A, is a flavin-dependent monoamine oxidase that plays a crucial role in epigenetic regulation by removing methyl groups from histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9).[1][2] Its dysregulation is implicated in the pathogenesis of various cancers, including acute myeloid leukemia (AML) and small cell lung cancer (SCLC), making it an attractive therapeutic target.[1][3] this compound is a potent, reversible, and non-competitive inhibitor of LSD1.[4] This guide benchmarks this compound against covalent and non-covalent next-generation LSD1 inhibitors that have entered clinical trials.
Comparative Performance Data
The following tables summarize the in vitro potency, selectivity, and in vivo efficacy of this compound and selected next-generation LSD1 inhibitors.
Table 1: In Vitro Potency Against LSD1
| Compound | Alias | Mechanism | IC50 (nM) - HRP Coupled Assay | IC50 (nM) - HTRF Assay |
| This compound | HCI-2509 | Reversible, Non-competitive | 2500 | 13 |
| Iadademstat | ORY-1001 | Covalent | <20 | N/A |
| Bomedemstat | IMG-7289 | Covalent | N/A | N/A |
| GSK-2879552 | Covalent | N/A | N/A | |
| Pulrodemstat | CC-90011 | Reversible | 0.25 | N/A |
N/A: Data not available in the searched sources.
Table 2: In Vitro Selectivity Profile
| Compound | LSD1 IC50 (nM, HTRF) | MAO-A IC50 (µM) | MAO-B IC50 (µM) | LSD2 IC50 (µM) |
| This compound | 13 | >100 | >100 | >10 |
| Iadademstat | <20 | >100 | >100 | >100 |
| Bomedemstat | N/A | N/A | N/A | N/A |
| GSK-2879552 | N/A | N/A | N/A | N/A |
| Pulrodemstat | 0.25 | >100 | >100 | >100 |
Data for Bomedemstat and GSK-2879552 were not available in a directly comparable format in the searched sources.
Table 3: In Vivo Efficacy in Xenograft Models
| Compound | Cancer Model | Dosing | Tumor Growth Inhibition (TGI) / Outcome |
| This compound | Ewing Sarcoma (A673, SK-N-MC, SKES1) | 30 mg/kg/day | Significant tumor growth suppression. |
| Iadademstat | AML Xenograft | <0.020 mg/kg, p.o. | Significantly reduced tumor growth. |
| Glioblastoma Xenograft | 400 µg/kg, p.o., every 7 days for 28 days | Inhibited tumor growth and increased survival rate. | |
| Bomedemstat | Myelofibrosis (Mouse Model) | N/A | Reduced spleen size, inflammatory cytokines, and marrow fibrosis. |
| GSK-2879552 | AML (MLL-AF9) Xenograft | N/A | Significant decrease in GFP+ cells and prolonged overall survival. |
| Pulrodemstat | SCLC Patient-Derived Xenograft | 5 mg/kg, p.o., daily | 78% TGI with no body weight loss. |
Direct comparison of in vivo efficacy is challenging due to variations in cancer models, dosing regimens, and reported metrics.
Signaling Pathways and Experimental Workflows
LSD1 Signaling Pathway in Cancer
LSD1 primarily functions within large protein complexes, such as the CoREST and NuRD complexes, to demethylate H3K4me1/2, leading to transcriptional repression of tumor suppressor genes. It can also demethylate H3K9me1/2 in conjunction with the androgen or estrogen receptor, leading to transcriptional activation of pro-oncogenic genes.
Figure 1: Simplified LSD1 signaling pathway in cancer.
Experimental Workflow: LSD1 Inhibition Assay (HTRF)
Homogeneous Time-Resolved Fluorescence (HTRF) assays are a common method for determining the in vitro potency of LSD1 inhibitors. The assay measures the demethylation of a biotinylated histone H3 peptide substrate.
Figure 2: General workflow for an LSD1 HTRF inhibition assay.
Experimental Protocols
In Vitro LSD1 Inhibition Assay (HTRF)
This protocol is adapted from commercially available kits and published methodologies.
-
Reagent Preparation :
-
Prepare serial dilutions of the test inhibitor (e.g., this compound) in assay buffer.
-
Dilute recombinant human LSD1 enzyme to the desired concentration in assay buffer.
-
Prepare the biotinylated H3K4me1/2 peptide substrate and FAD cofactor mixture in assay buffer.
-
Prepare the detection reagents: Europium (Eu3+)-cryptate labeled anti-H3K4me0 antibody (donor) and XL665-conjugated Streptavidin (acceptor).
-
-
Enzymatic Reaction :
-
In a 384-well plate, add the diluted inhibitor or vehicle control.
-
Add the diluted LSD1 enzyme to all wells except the negative control.
-
Incubate for a pre-determined time (e.g., 15 minutes) at room temperature.
-
Initiate the demethylation reaction by adding the substrate/FAD mixture.
-
Incubate for the desired reaction time (e.g., 60 minutes) at room temperature.
-
-
Detection :
-
Stop the reaction and add the detection reagents (donor and acceptor antibodies).
-
Incubate for a specified time (e.g., 60 minutes) at room temperature to allow for antibody binding.
-
Read the plate on an HTRF-compatible microplate reader with excitation at 320 nm and simultaneous emission detection at 620 nm (cryptate) and 665 nm (XL665).
-
-
Data Analysis :
-
Calculate the HTRF ratio (Emission at 665 nm / Emission at 620 nm) * 10^4.
-
Plot the HTRF ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Cellular Proliferation Assay (MTT/CCK8)
This protocol is a general guideline for assessing the anti-proliferative effects of LSD1 inhibitors on cancer cell lines.
-
Cell Seeding :
-
Culture cancer cells of interest (e.g., AML or SCLC cell lines) under standard conditions.
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well plate at a predetermined density (e.g., 2,000-5,000 cells/well).
-
Allow the cells to adhere overnight.
-
-
Compound Treatment :
-
Prepare serial dilutions of the LSD1 inhibitor in culture medium.
-
Remove the old medium from the wells and add the medium containing the inhibitor or vehicle control.
-
Incubate the plate for a specified period (e.g., 72 hours).
-
-
MTT/CCK8 Addition and Incubation :
-
Add MTT or CCK8 reagent to each well according to the manufacturer's instructions.
-
Incubate the plate for 1-4 hours at 37°C to allow for the conversion of the reagent to a colored formazan product by viable cells.
-
-
Measurement and Analysis :
-
If using MTT, add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for CCK8) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot the percentage of viability against the logarithm of the inhibitor concentration to determine the EC50 value.
-
Conclusion
This compound demonstrates potent and selective inhibition of LSD1 in vitro. When compared to next-generation inhibitors, its reversible, non-competitive mechanism offers a distinct profile. While covalent inhibitors like iadademstat show high potency, the long-term implications of irreversible binding warrant consideration. Reversible next-generation inhibitors like pulrodemstat exhibit remarkable potency. The in vivo data, though varied across different models, consistently show the anti-tumor efficacy of LSD1 inhibition. The choice of an optimal LSD1 inhibitor will likely depend on the specific cancer type, the desired therapeutic window, and the potential for combination therapies. This guide provides a foundational dataset to aid researchers in selecting the most appropriate LSD1 inhibitor for their preclinical and clinical investigations.
References
- 1. Frontiers | Lysine-Specific Demethylase 1A as a Promising Target in Acute Myeloid Leukemia [frontiersin.org]
- 2. Lysine-Specific Demethylase 1A as a Promising Target in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What potential is there for LSD1 inhibitors to reach approval for AML? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
SP2509 Demonstrates Potent Anti-Tumor Efficacy in Patient-Derived Xenograft Models, Particularly in Combination Therapies
For Immediate Release
[City, State] – [Date] – New research highlights the significant anti-tumor efficacy of SP2509, a selective inhibitor of Lysine-Specific Demethylase 1 (LSD1), in patient-derived xenograft (PDX) models of various cancers. The findings, aimed at researchers, scientists, and drug development professionals, indicate that this compound, particularly when used in combination with other targeted agents, presents a promising therapeutic strategy. This guide provides a comprehensive comparison of this compound's performance with alternative therapies, supported by experimental data and detailed protocols.
This compound has been shown to exert its anti-cancer effects by inhibiting LSD1, a key enzyme involved in transcriptional regulation. This inhibition leads to the modulation of several critical signaling pathways, including the JAK/STAT3 and Wnt/β-catenin pathways, ultimately inducing apoptosis and inhibiting tumor growth.[1][2] Studies in various cancer cell lines have demonstrated its potential, and recent investigations using PDX models, which more closely mimic the heterogeneity of human tumors, are providing a clearer picture of its clinical potential.
Comparative Efficacy of this compound in Ewing Sarcoma PDX Models
A notable study investigated the efficacy of this compound (referred to as HCI-2509) in combination with the histone deacetylase (HDAC) inhibitor suberoylanilide hydroxamic acid (SAHA) in Ewing sarcoma PDX models. The combination therapy resulted in a statistically significant decrease in tumor volume compared to either agent alone, suggesting a synergistic anti-tumor effect.[3]
| Treatment Group | Mean Tumor Volume Reduction (%) | Statistical Significance (p-value) | Reference |
| Vehicle (Control) | - | - | [3] |
| This compound (30 mg/kg) | Not specified as standalone reduction | - | [3] |
| SAHA (100 mg/kg) | Not specified as standalone reduction | - | |
| This compound (30 mg/kg) + SAHA (100 mg/kg) | Statistically significant decrease | < 0.05 |
Note: The study emphasized the synergistic effect of the combination, leading to a significant reduction in tumor growth, while monotherapy effects were less pronounced.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of these findings. Below are summarized protocols for key experiments cited in the research.
Establishment and Treatment of Patient-Derived Xenograft (PDX) Models
-
Tumor Implantation: Fresh tumor tissue from consenting patients is obtained and washed with a sterile saline solution. The tissue is then minced into small fragments (approximately 2-3 mm³) and implanted subcutaneously into the flank of immunodeficient mice (e.g., NOD/SCID or NSG mice).
-
Tumor Growth Monitoring: Tumor growth is monitored regularly by measuring tumor dimensions with calipers. Tumor volume is calculated using the formula: (Length x Width²) / 2.
-
Drug Administration: Once tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into treatment groups. This compound is typically formulated in a vehicle solution (e.g., DMSO and polyethylene glycol) and administered via intraperitoneal (IP) injection at a specified dose and schedule (e.g., 30 mg/kg, daily for 5 days a week).
-
Efficacy Evaluation: The primary endpoint is typically tumor growth inhibition. At the end of the study, tumors are excised, weighed, and may be used for further analysis, such as immunohistochemistry or western blotting, to assess target engagement and downstream effects.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by this compound and the general experimental workflow for evaluating its efficacy in PDX models.
Caption: this compound inhibits the JAK/STAT3 signaling pathway.
Caption: this compound modulates the Wnt/β-catenin signaling pathway.
Caption: General workflow for PDX model efficacy studies.
Future Directions
The promising results from preclinical studies, particularly in PDX models, underscore the potential of this compound as a novel cancer therapeutic. Further research is warranted to explore its efficacy in a broader range of cancer types and to identify predictive biomarkers for patient stratification. Head-to-head comparative studies with other LSD1 inhibitors and standard-of-care therapies in well-characterized PDX models will be crucial in defining the optimal clinical positioning for this compound. The synergistic effects observed with HDAC inhibitors also pave the way for rational combination strategies that could enhance therapeutic outcomes for patients with difficult-to-treat cancers.
References
- 1. This compound, an inhibitor of LSD1, exerts potential antitumor effects by targeting the JAK/STAT3 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a Selective Inhibitor of LSD1, Suppresses Retinoblastoma Growth by Downregulating β-catenin Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The combination of epigenetic drugs SAHA and HCI-2509 synergistically inhibits EWS-FLI1 and tumor growth in Ewing sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
SP2509: A Comparative Guide to a Reversible LSD1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of SP2509's In Vitro and In Vivo Performance Against Other Lysine-Specific Demethylase 1 (LSD1) Inhibitors.
This compound is a potent, reversible, and non-competitive small molecule inhibitor of Lysine-Specific Demethylase 1 (LSD1), an enzyme frequently overexpressed in various cancers and a key regulator of gene expression. This guide provides a comprehensive comparison of this compound with other notable LSD1 inhibitors, correlating its in vitro activity with in vivo efficacy to inform preclinical and translational research.
In Vitro Performance: Comparative Analysis
The in vitro potency and selectivity of this compound have been evaluated against other well-known LSD1 inhibitors, including the irreversible inhibitors ORY-1001 (iadademstat) and GSK2879552, and its orally bioavailable analog, seclidemstat (SP-2577).
Biochemical Potency and Selectivity
A key differentiator for this compound is its high selectivity for LSD1 over other monoamine oxidases (MAOs), such as MAO-A and MAO-B, which share structural similarities with LSD1. This selectivity minimizes off-target effects, allowing for a more precise attribution of its biological activity to LSD1 inhibition.
| Compound | Type | LSD1 IC₅₀ (nM) | MAO-A IC₅₀ (µM) | MAO-B IC₅₀ (µM) |
| This compound | Reversible | 13 | >100 | >100 |
| ORY-1001 | Irreversible | <20 | >100 | >100 |
| GSK2879552 | Irreversible | 24 | - | - |
| Seclidemstat (SP-2577) | Reversible | 25-50 | - | - |
Table 1: Comparison of the biochemical potency and selectivity of this compound and other LSD1 inhibitors. Data compiled from multiple sources.
Cellular Activity in Cancer Cell Lines
This compound has demonstrated potent cytotoxic and anti-proliferative effects across a range of cancer cell lines. Notably, its efficacy is particularly pronounced in Ewing sarcoma, a pediatric bone cancer, where irreversible LSD1 inhibitors have shown limited activity.[1] This suggests a unique mechanism of action for this compound in this context, potentially related to its ability to disrupt protein-protein interactions of LSD1 beyond its catalytic function.
| Cell Line | Cancer Type | This compound IC₅₀ (µM) | ORY-1001 IC₅₀ (µM) | GSK2879552 IC₅₀ (µM) |
| A673 | Ewing Sarcoma | 0.081 - 1.593 | >300 | >300 |
| TC-32 | Ewing Sarcoma | 0.081 - 1.593 | >300 | >300 |
| OCI-AML3 | Acute Myeloid Leukemia (AML) | ~0.1 | - | - |
| MOLM13 | Acute Myeloid Leukemia (AML) | ~0.1 | - | - |
| Y79 | Retinoblastoma | 1.22 (48h) | - | - |
| Weri-RB1 | Retinoblastoma | 0.73 (48h) | - | - |
| DU145 | Prostate Cancer | Induces apoptosis | - | - |
| Caki | Renal Carcinoma | Induces apoptosis | - | - |
Table 2: Comparative cellular activity of this compound and other LSD1 inhibitors in various cancer cell lines. The IC₅₀ range for Ewing Sarcoma reflects data from a panel of 17 cell lines.[1]
In Vivo Efficacy: Xenograft Models
The in vitro activity of this compound translates to significant anti-tumor efficacy in various preclinical xenograft models.
Ewing Sarcoma
In Ewing sarcoma xenograft models, this compound has demonstrated robust single-agent efficacy, leading to significant tumor growth inhibition.[2][3] This is a critical finding, as irreversible LSD1 inhibitors like ORY-1001 and GSK2879552 have been reported to be ineffective in this particular cancer.[1] The clinical candidate seclidemstat (SP-2577), an analog of this compound with improved pharmacokinetic properties, has also shown significant tumor growth inhibition in Ewing sarcoma xenografts.
Acute Myeloid Leukemia (AML)
In AML xenograft models, this compound, administered intraperitoneally, has been shown to improve the survival of mice. Combination therapy with other agents, such as the pan-histone deacetylase (HDAC) inhibitor panobinostat, has demonstrated synergistic effects in reducing leukemia burden. Irreversible LSD1 inhibitors have also shown efficacy in AML models.
Other Solid Tumors
This compound has also been evaluated in other solid tumor models. In retinoblastoma xenografts, this compound treatment suppressed tumor growth. Similarly, in prostate cancer xenografts, this compound inhibited tumor progression.
Signaling Pathways and Mechanisms of Action
This compound exerts its anti-cancer effects through the modulation of various signaling pathways. As an LSD1 inhibitor, its primary mechanism involves the prevention of demethylation of histone H3 at lysine 4 (H3K4), leading to the reactivation of tumor suppressor genes.
Beyond its effect on histone methylation, this compound has been shown to impact other critical signaling pathways, including the JAK/STAT3 and β-catenin pathways. In some cancer types, this compound's efficacy is linked to the induction of endoplasmic reticulum (ER) stress.
Experimental Protocols
In Vitro Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Treatment: Treat the cells with varying concentrations of this compound or other LSD1 inhibitors for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the IC₅₀ value, which is the concentration of the drug that inhibits cell growth by 50%.
In Vivo Xenograft Study
-
Cell Implantation: Subcutaneously inject 1 x 10⁶ to 5 x 10⁶ cancer cells (e.g., A673 for Ewing sarcoma, OCI-AML3 for AML) into the flank of immunodeficient mice (e.g., BALB/c nude or NOD/SCID).
-
Tumor Growth: Allow tumors to reach a palpable size (e.g., 100-200 mm³).
-
Treatment: Randomize mice into treatment and control groups. Administer this compound (e.g., 25 mg/kg, intraperitoneally, twice weekly) or vehicle control.
-
Monitoring: Measure tumor volume and mouse body weight 2-3 times per week.
-
Endpoint: At the end of the study (e.g., after 21-28 days or when tumors reach a predetermined size), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry, western blotting).
Conclusion
This compound is a highly selective and potent reversible LSD1 inhibitor with a distinct efficacy profile compared to other LSD1 inhibitors. Its significant single-agent activity in Ewing sarcoma, both in vitro and in vivo, where irreversible inhibitors are largely ineffective, highlights its unique therapeutic potential. The correlation between its potent in vitro cytotoxicity in specific cancer cell lines and its ability to suppress tumor growth in corresponding xenograft models underscores its promise as a candidate for further preclinical and clinical development. The detailed experimental protocols and comparative data presented in this guide are intended to facilitate the design and interpretation of future research into this compound and the broader field of LSD1-targeted cancer therapy.
References
- 1. Therapeutic targeting of KDM1A/LSD1 in Ewing sarcoma with SP-2509 engages the endoplasmic reticulum stress response - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vivo evaluation of the Lysine-Specific Demethylase (KDM1A/LSD1) inhibitor SP-2577 (Seclidemstat) against Pediatric Sarcoma preclinical models - A report from the Pediatric Preclinical Testing Consortium (PPTC) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ewing sarcoma resistance to SP-2509 is not mediated through KDM1A/LSD1 mutation - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of SP2509: A Procedural Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential information and a step-by-step approach to the safe disposal of SP2509, a potent and selective antagonist of lysine-specific demethylase 1 (LSD1). Adherence to these procedures is vital to ensure the safety of laboratory personnel and compliance with institutional and regulatory standards.
Immediate Safety and Handling Considerations
Before disposal, it is imperative to handle this compound with appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and suitable gloves. All handling of the compound, especially when in powdered form or being prepared as a stock solution, should be conducted within a certified chemical fume hood to minimize inhalation risk.
This compound is typically dissolved in solvents such as Dimethyl Sulfoxide (DMSO) for experimental use.[1][2] The disposal procedure must account for both the compound and the solvent.
Quantitative Data Summary: this compound Stock Solution Preparation
For laboratory use, this compound is often prepared in stock solutions at various concentrations. The table below summarizes the required mass of this compound for different solution concentrations and volumes, which is crucial for managing quantities and minimizing waste.
| Solvent | Concentration | 1 mg Mass | 5 mg Mass | 10 mg Mass |
| DMSO | 1 mM | 2.2836 mL | 11.4181 mL | 22.8363 mL |
| DMSO | 5 mM | 0.4567 mL | 2.2836 mL | 4.5673 mL |
| DMSO | 10 mM | 0.2284 mL | 1.1418 mL | 2.2836 mL |
| DMSO | 20 mM | 0.1142 mL | 0.5709 mL | 1.1418 mL |
| DMSO | 50 mM | 0.0457 mL | 0.2284 mL | 0.4567 mL |
Data derived from MedchemExpress.com.[1]
Step-by-Step Disposal Procedure for this compound
The following procedure outlines the recommended steps for the proper disposal of this compound waste, which should be treated as hazardous chemical waste.
1. Waste Identification and Segregation:
-
Characterize the Waste: Identify the waste stream containing this compound. This will typically be unused stock solutions, contaminated media, or aqueous solutions from experiments.
-
Segregate Waste: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office. It should be collected as hazardous chemical waste.
2. Containerization:
-
Select a Compatible Container: Use a container made of a material compatible with the solvent used (e.g., a high-density polyethylene or glass bottle for DMSO solutions). The original product container can be reused for waste if it is in good condition.[3]
-
Proper Labeling: Clearly label the waste container with a "Hazardous Waste" sticker. The label must include:
-
The full chemical name: "this compound"
-
The solvent used (e.g., "in DMSO")
-
The concentration or estimated amount of this compound.
-
The date of accumulation.
-
The name of the principal investigator or lab contact.
-
3. Storage:
-
Secure Storage: Keep the waste container tightly capped at all times, except when adding waste.[3]
-
Designated Area: Store the waste container in a designated, secondary containment area within the laboratory to prevent spills. This area should be away from general lab traffic and incompatible chemicals.
4. Disposal Request and Pickup:
-
Contact EHS: Follow your institution's specific procedures for chemical waste disposal. This typically involves submitting a request for waste pickup through your Environmental Health and Safety (EHS) office.
-
Do Not Drain Dispose: Under no circumstances should this compound or its solutions be poured down the drain. The NIH and other regulatory bodies have strict guidelines against the drain disposal of many chemicals.
5. Decontamination of Empty Containers:
-
Triple Rinse: Empty containers that held this compound must be triple rinsed with a suitable solvent to remove any chemical residue.
-
Collect Rinsate: The rinsate from this process must be collected and disposed of as hazardous waste.
-
Disposal of Rinsed Container: After triple rinsing, the container can typically be disposed of in the regular laboratory glassware or plastic waste, depending on the material. Consult your EHS for specific guidelines.
Logical Workflow for this compound Disposal Decision Making
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Experimental Protocol Context: LSD1 Inhibition Assay
This compound is utilized in laboratories to inhibit the function of LSD1. A common experimental protocol involves treating cells with this compound and then analyzing protein lysates via western blotting to detect changes in histone methylation, such as an increase in H3K4Me2, which indicates LSD1 inhibition.
Methodology:
-
Cell Treatment: Culture cells (e.g., ARK2, TOV112D) to the desired confluency.
-
This compound Application: Treat the cells with the desired concentration of this compound (e.g., 100 nM) for a specified duration (e.g., 24 hours).
-
Protein Lysate Preparation: Following treatment, wash the cells and prepare protein lysates using appropriate lysis buffers.
-
Western Blot Analysis: Separate equal amounts of protein lysates by SDS-PAGE, transfer to a membrane, and probe with antibodies specific for H3K4Me2 and a loading control (e.g., GAPDH).
-
Waste Generation: All materials that come into contact with this compound, including pipette tips, culture media, and unused stock solutions, must be disposed of as hazardous chemical waste.
By adhering to these detailed procedures, laboratories can ensure the safe handling and disposal of this compound, fostering a secure research environment and maintaining regulatory compliance.
References
Personal protective equipment for handling SP2509
This document provides immediate safety, handling, and disposal protocols for SP2509, a potent and selective reversible inhibitor of Lysine-Specific Demethylase 1 (LSD1). The following procedural guidance is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices and proper logistical management.
Personal Protective Equipment (PPE)
To minimize exposure and ensure personal safety when handling this compound, the following personal protective equipment is mandatory.
| PPE Category | Specific Recommendations |
| Eye/Face Protection | Wear chemical safety goggles or a face shield. |
| Skin Protection | |
| Hand Protection | Wear protective gloves (e.g., nitrile rubber). |
| Body Protection | Wear a laboratory coat. |
| Respiratory Protection | Use a dust mask or respirator if handling large quantities or if dust is generated. |
Operational and Disposal Plans
Handling:
-
Handle in a well-ventilated area, preferably in a chemical fume hood.
-
Avoid inhalation of dust or fumes.
-
Avoid contact with skin, eyes, and clothing.
-
Wash hands thoroughly after handling.
Storage:
-
Store in a tightly sealed container.
-
Keep in a cool, dry, and well-ventilated place.
-
Protect from light.
-
Long-term storage recommendations vary by supplier, with -20°C being a common temperature.[1]
Disposal:
-
Dispose of waste product and contaminated packaging in accordance with local, state, and federal regulations.
-
Do not allow product to enter drains.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound.
Inhibitory Concentrations and Selectivity
| Target | IC₅₀ | Other Notes |
| LSD1 | 13 nM[1][2] | Reversible inhibitor. |
| Monoamine Oxidase A (MAO-A) | >300 µM | Exhibits excellent selectivity over MAOs. |
| Monoamine Oxidase B (MAO-B) | >300 µM | Exhibits excellent selectivity over MAOs. |
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₁₉H₂₀ClN₃O₅S |
| Molecular Weight | 437.90 g/mol |
| Purity | >98% |
| Form | Solid |
| Solubility (DMSO) | 25 mg/mL to 50 mg/mL |
| Stability | ≥ 4 years when stored correctly |
Experimental Protocols
Preparation of Stock Solutions:
-
DMSO Stock: Dissolve this compound in fresh DMSO to a desired concentration, for example, 50 mg/mL. Store aliquots at -20°C; stock solutions are stable for up to 6 months.
-
Aqueous Working Solutions: For a 1 mL working solution, specific protocols suggest adding a small volume of a concentrated DMSO stock to a mixture of PEG300, Tween80, and ddH₂O. The mixed solution should be used immediately.
-
In Vivo Formulation (Corn Oil): For a 1 mL working solution, add 100 µL of a 50 mg/mL DMSO stock solution to 900 µL of corn oil and mix evenly. This preparation should be used immediately.
Cell-Based Assays:
-
Treatment of Acute Myeloid Leukemia (AML) Cells: In cultured AML cells, this compound has been used to study its effects on LSD1 binding to CoREST and the expression of p21, p27, and CCAAT/enhancer binding protein α.
-
Treatment of Retinoblastoma (RB) Cells: Y79 cells treated with 5 µM this compound for 48 hours showed significant inhibition of cell growth.
-
Western Blot Analysis: To confirm LSD1 inhibition, ARK2 and TOV112D cells can be treated with 100 nM this compound for 24 hours. Increased levels of H3K4Me2 in protein lysates indicate LSD1 inhibition.
In Vivo Experiments:
-
AML Xenograft Mouse Model: Mice with AML xenografts can be treated with this compound at a dose of 25 mg/kg biweekly via intraperitoneal injection for three weeks to assess effects on survival.
Signaling Pathway and Experimental Workflow
This compound Mechanism of Action
This compound is a reversible inhibitor of the histone demethylase LSD1. By inhibiting LSD1, this compound prevents the demethylation of histone H3 at lysine 4 (H3K4), leading to increased levels of H3K4me2. This epigenetic modification results in the increased expression of tumor suppressor genes such as p21 and p27. In some cancers, this compound has also been shown to suppress the β-catenin and JAK/STAT3 signaling pathways.
Caption: Mechanism of this compound via LSD1 inhibition.
General Experimental Workflow
The following diagram outlines a typical workflow for investigating the effects of this compound in a cancer cell line.
Caption: Workflow for this compound cancer cell studies.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
